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Core Science & Biosynthesis

Foundational

Technical Guide: Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Topic: Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate structure Content Type: In-depth Technical Guide A Strategic Scaffold for "Escape from Flatland" in Medicinal Chemistry Executive Summary Benzyl 1-oxa-8-azaspiro[3....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate structure Content Type: In-depth Technical Guide

A Strategic Scaffold for "Escape from Flatland" in Medicinal Chemistry

Executive Summary

Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS: 1527519-14-7) is a specialized spirocyclic building block used in high-value drug discovery programs.[1][2][3][4] Belonging to the class of oxa-azaspirocycles , this scaffold represents a critical tool for medicinal chemists aiming to improve the physicochemical properties of lead compounds.[1][2][3][4]

Unlike traditional flat aromatic rings (phenyl, heteroaryl), this spirocyclic core offers significant three-dimensional (3D) character (high fraction of sp³ carbons, Fsp³).[1][2][3][4] This structural feature is directly linked to improved solubility, reduced lipophilicity (LogP), and enhanced metabolic stability—a strategy widely recognized as "Escaping from Flatland."[1][2][3][4]

This guide details the structural analysis, synthetic pathways, and strategic applications of this compound, specifically distinguishing the 1-oxa isomer (oxygen adjacent to the spiro center) from its more common 2-oxa counterpart.[1][2][3][4]

Structural Analysis & Physicochemical Profile

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate[1][2][3][4]

  • CAS Number: 1527519-14-7[1][2][3][4]

  • Molecular Formula: C₁₅H₁₉NO₃[1][2][3][4]

  • Molecular Weight: 261.32 g/mol [1][2][3][4]

  • SMILES: O=C(OCC1=CC=CC=C1)N1CCC[C@]2(CCO2)C1

The Spiro Junction Architecture

The molecule consists of two orthogonal rings fused at a single quaternary carbon (C4 of the piperidine ring):

  • Ring A (4-membered): An oxetane ring.[1][2][3][4] In the "1-oxa" isomer, the oxygen atom is directly bonded to the spiro carbon.[2][3][4] This creates a hemi-ketal-like ether linkage, which is distinct from the 2-oxa isomer (where oxygen is opposite the spiro center).[1][2][3]

  • Ring B (6-membered): A piperidine ring, protected at the nitrogen (position 8) with a benzyloxycarbonyl (Cbz) group.[1][2][3][4]

Structural Diagram (DOT Visualization):

Structure cluster_0 Core Scaffold: 1-oxa-8-azaspiro[3.5]nonane Cbz Benzyl Carbamate (Cbz) Protecting Group Piperidine Piperidine Ring (6-membered) Cbz->Piperidine Attached to N8 Spiro Spiro Carbon (Quaternary Center) Piperidine->Spiro Fused at C4 Oxetane Oxetane Ring (4-membered, 1-Oxa) Spiro->Oxetane Fused at C2

Figure 1: Modular decomposition of the Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate structure.[1][2][3]

Key Physicochemical Properties
PropertyValueImplication for Drug Design
Fsp³ (Fraction sp³) ~0.53High 3D character correlates with better clinical success rates.[1][2][3][4]
cLogP ~2.0Moderate lipophilicity; the oxetane oxygen lowers LogP compared to carbocyclic analogs.[1][2][3][4]
H-Bond Acceptors 3The oxetane oxygen is a weak acceptor; the carbamate provides two more.[1][2][3][4]
Topological Polar Surface Area ~48 ŲGood membrane permeability range (<140 Ų).[1][2][3][4]

Synthetic Methodology

The synthesis of the 1-oxa isomer is chemically distinct from the 2-oxa isomer.[1][2][3][4] While the 2-oxa isomer is typically formed via cyclization of a 4,4-bis(hydroxymethyl)piperidine precursor, the 1-oxa isomer (where Oxygen is adjacent to the spiro carbon) requires the formation of a C-O bond at the quaternary center.[1][2][3]

The most authoritative and direct route to this specific scaffold is the Paterno-Büchi Reaction .[1][2][3][4]

Primary Synthetic Route: Photochemical [2+2] Cycloaddition[1][2][3][4]

This route builds the oxetane ring directly onto the piperidine ketone.[1][2][4]

Protocol Overview:

  • Starting Material: N-Cbz-4-piperidone (commercially available).[1][2][3][4]

  • Reagent: Ethylene gas (or equivalent alkene source).

  • Conditions: UV irradiation (typically Hg lamp), solvent (Benzene or Acetonitrile).[2][3][4]

Reaction Scheme (DOT Visualization):

Synthesis SM N-Cbz-4-Piperidone (Ketone) Excited Excited State (n -> π*) SM->Excited Photoexcitation Reagent Ethylene (Gas) + UV Light (hν) Reagent->Excited Intermediate 1,4-Biradical Intermediate Excited->Intermediate + Ethylene Product Benzyl 1-oxa-8-azaspiro[3.5] nonane-8-carboxylate Intermediate->Product Ring Closure (Regioselective)

Figure 2: Paterno-Büchi synthesis pathway for the 1-oxa-spiro[3.5]nonane core.[1][2][3]

Mechanism & Causality:

  • Excitation: UV light excites the carbonyl oxygen of the piperidone to a triplet state (

    
    ).[1][2][3][4]
    
  • Addition: The excited oxygen radical attacks the alkene (ethylene).[1][2][3][4]

  • Regioselectivity: The resulting biradical closes to form the 4-membered oxetane ring.[1][2][3][4] Because the oxygen originates from the carbonyl, it ends up adjacent to the spiro carbon, confirming the 1-oxa regiochemistry.[1][2][3][4]

Alternative Route: Epoxide Expansion (Theoretical)

An alternative, non-photochemical route involves:

  • Epoxidation: Conversion of N-Cbz-4-methylene-piperidine to the spiro-epoxide using mCPBA.

  • Ring Expansion: This typically yields the homologous ketone or requires complex rearrangement to yield the oxetane.[1][2][3][4] Therefore, the photochemical route is often preferred for the direct 1-oxa synthesis.[2][3][4]

Applications in Drug Development[1][2][4][5]

Bioisosterism

The 1-oxa-8-azaspiro[3.5]nonane core is a bioisostere for:

  • Morpholine: It retains the ether oxygen (H-bond acceptor) and the amine, but introduces a rigid, spirocyclic geometry that restricts conformational flexibility, potentially improving binding selectivity.[1][2][3][4]

  • Gem-dimethyl groups: The oxetane ring acts as a polar, metabolic blocking group similar to a gem-dimethyl but with lower lipophilicity.[1][2][3][4]

Case Study: KRAS Inhibitors

Recent high-profile medicinal chemistry campaigns (e.g., MRTX1133 analogs) have utilized spirocyclic azaspiro[3.5]nonane systems to access novel binding pockets on the KRAS G12D protein surface.[1][2][3][4] The spiro scaffold orients the nitrogen-bound effector groups in a precise vector that is inaccessible to flat piperazine analogs.[1][2][3][4]

Metabolic Stability

The incorporation of the oxetane ring reduces the electron density on the piperidine core and sterically hinders the vulnerable positions, extending the half-life (


) of the drug molecule in microsomal stability assays.[1][2][3]

Handling and Safety Specifications

  • Physical State: Viscous oil or low-melting solid.[1][2][3][4]

  • Storage: Refrigerate (2-8°C). The oxetane ring is strained; avoid strong Lewis acids which may trigger ring-opening polymerization.[1][2][3][4]

  • Hazards: Standard irritant (H315, H319).[1][2][3][4] Handle under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the benzylic position over long periods.[1][2][4]

References

  • Burkhard, J. A., et al. (2010).[2][3][4] Synthesis and Structural Analysis of Spirocyclic Oxetanes: "Escape from Flatland". Angewandte Chemie International Edition.[1][2][3][4] Link[1][2][3][4]

  • Carreira, E. M., & Fessard, T. C. (2014).[1][2][3][4] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][2][3][4] Chemical Reviews.[1][2][3][4] Link[1][2][3][4]

  • Wuitschik, G., et al. (2010).[2][3][4] Oxetanes as Promising Modules in Drug Discovery.[1][2][3][4] Angewandte Chemie.[1][2][3][4] Link[1][2][3][4]

  • Bull, J. A., et al. (2016).[2][3][4] Exploiting the Oxetane Ring in Drug Discovery. Journal of Medicinal Chemistry.[1][2][3][4][5] Link[1][2][3][4]

  • Fluorochem. (2024).[1][2][3][4] Product Specification: Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate.[1][2][3][4]Link[1][2][3][4]

Sources

Exploratory

1-Oxa-8-azaspiro[3.5]nonane: A Technical Guide to the Spiro-Ether Scaffold

This technical guide details the properties, synthesis, and medicinal chemistry applications of the 1-oxa-8-azaspiro[3.5]nonane scaffold. Executive Summary The 1-oxa-8-azaspiro[3.5]nonane scaffold (CAS: 1527519-18-1) rep...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and medicinal chemistry applications of the 1-oxa-8-azaspiro[3.5]nonane scaffold.

Executive Summary

The 1-oxa-8-azaspiro[3.5]nonane scaffold (CAS: 1527519-18-1) represents a distinct class of spirocyclic building blocks where a four-membered oxetane ring is fused to a six-membered piperidine ring at the piperidine's 4-position. Unlike the widely known "Carreira scaffold" (2-oxa-7-azaspiro[3.5]nonane), which mimics a morpholine or gem-dimethyl group, the 1-oxa-8-azaspiro[3.5]nonane features an oxygen atom directly adjacent to the spiro carbon (Spiro[oxetane-2,4'-piperidine] ).

This structural nuance imparts unique electronic properties, primarily through a stronger inductive effect on the piperidine nitrogen, making it a critical tool for tuning basicity (pKa) and permeability in drug discovery. Recently, this scaffold has gained prominence as a core motif in covalent and non-covalent inhibitors of KRAS G12D and other challenging oncogenic targets.

Structural Architecture & Isomerism

To deploy this scaffold effectively, researchers must distinguish it from its structural isomers. The positioning of the oxygen atom dictates the electronic environment of the basic amine.

The Two Dominant Isomers
Feature1-Oxa-8-azaspiro[3.5]nonane 2-Oxa-7-azaspiro[3.5]nonane
Common Name Spiro[oxetane-2,4'-piperidine]Spiro[oxetane-3,4'-piperidine] (Carreira Scaffold)
Connectivity Oxygen attached to Spiro Carbon (C4)Oxygen separated from Spiro Carbon by one methylene
Electronic Effect Strong Inductive Withdrawal (O-C-C-N)Moderate Inductive Withdrawal
Primary Use pKa Lowering, Conformational LockingMorpholine Bioisostere, Solubility Enhancer
Key Application KRAS Inhibitors (e.g., MRTX analogs)Metabolic Blocking (Gem-dimethyl replacement)

Caption: Structural and functional comparison between the 1-oxa-8-aza and 2-oxa-7-aza spiro scaffolds.

Physicochemical Properties

The 1-oxa-8-azaspiro[3.5]nonane scaffold offers a "Goldilocks" zone for medicinal chemists seeking to escape the flatland of aromatic rings while managing lipophilicity.

Basicity Modulation (pKa)

The proximity of the oxetane oxygen to the spiro center creates a significant electron-withdrawing effect on the piperidine nitrogen.

  • Mechanism: Through-bond inductive effect (

    
    -induction).
    
  • Impact: Lowers the pKa of the piperidine nitrogen by approximately 1.5–2.0 log units compared to the parent gem-dimethyl piperidine.

  • Benefit: Reduces the percentage of ionized drug at physiological pH (7.4), enhancing membrane permeability and reducing the risk of hERG channel inhibition (which often correlates with high basicity).

Metabolic Stability

The spiro-fusion at the 4-position of the piperidine ring effectively blocks the primary site of oxidative metabolism (CYP450-mediated


-oxidation or hydroxylation at the 4-position). The strained oxetane ring, despite its strain energy (~26 kcal/mol), is surprisingly robust under physiological conditions and resists hydrolytic ring opening.
Lipophilicity (LogP)

Replacing a cyclohexyl or gem-dimethyl group with the spiro-oxetane lowers LogP due to the exposed polar surface area (PSA) of the ether oxygen. This modification typically reduces LogD by 0.5–1.0 units , improving solubility without introducing hydrogen bond donors (HBD) that might hinder permeability.

Synthetic Methodology

The synthesis of 1-oxa-8-azaspiro[3.5]nonane is less trivial than its 2-oxa counterpart due to the formation of the adjacent spiro-ether bond. The most robust route involves the cyclization of a 4-(2-hydroxyethyl)-4-hydroxypiperidine intermediate.

Protocol: Synthesis from N-Boc-4-Piperidinone

This protocol yields the N-Boc protected scaffold, ready for deprotection and coupling.

Step 1: Vinyl Grignard Addition

  • Reagents: N-Boc-4-piperidinone, Vinylmagnesium bromide, THF.

  • Conditions: -78°C to 0°C, 2 hours.

  • Outcome: Formation of N-Boc-4-hydroxy-4-vinylpiperidine .

  • Note: The addition is straightforward; ensure anhydrous conditions to prevent quenching of the Grignard reagent.

Step 2: Hydroboration-Oxidation

  • Reagents: 9-BBN (9-Borabicyclo[3.3.1]nonane), then NaOH/H₂O₂.

  • Conditions: 0°C to RT, overnight.[1][2][3]

  • Mechanism: Anti-Markovnikov hydration of the alkene.

  • Outcome: Formation of the 1,3-diol intermediate (N-Boc-4-hydroxy-4-(2-hydroxyethyl)piperidine).

  • Critical Control Point: Use 9-BBN for high regioselectivity over the terminal alkene. Standard BH₃ may lead to complex mixtures.

Step 3: Selective Activation and Cyclization

  • Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine (or TEA/DMAP), followed by NaH or n-BuLi (cyclization).

  • Conditions: Activation at 0°C; Cyclization at reflux or heated (60°C).

  • Mechanism: Selective tosylation of the primary alcohol (less sterically hindered) followed by intramolecular

    
     attack by the tertiary alkoxide.
    
  • Outcome: tert-butyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate .

Caption: Synthetic workflow for 1-oxa-8-azaspiro[3.5]nonane via the hydroboration-cyclization route.

Medicinal Chemistry Applications

Case Study: KRAS G12D Inhibitors

The 1-oxa-8-azaspiro[3.5]nonane scaffold has emerged as a pivotal component in the design of inhibitors for KRAS G12D, a mutation historically considered "undruggable."

  • Role in MRTX Analogs: In compounds related to MRTX1133, the spirocyclic amine serves as a rigid linker that positions the warhead (or binding motif) into the switch II pocket of the KRAS protein.

  • Why this Scaffold? The spiro-oxetane provides the necessary 3D vector to exit the binding pocket towards solvent while maintaining high metabolic stability against the reducing environment of the cytosol. The reduced basicity (compared to a standard piperazine or piperidine) prevents non-specific protein binding and phospholipidosis.

Bioisosteric Replacement Strategy
Original MotifReplacementRationale
4,4-Dimethylpiperidine 1-Oxa-8-azaspiro[3.5]nonaneReduce lipophilicity (LogP), maintain steric bulk.
Morpholine 1-Oxa-8-azaspiro[3.5]nonaneIncrease metabolic stability (avoid oxidative ring opening), alter vector.
Cyclohexylamine 1-Oxa-8-azaspiro[3.5]nonaneIntroduce polarity, lower pKa of attached amines.

Safety and Handling

  • Hazard Identification: As a secondary/tertiary amine derivative, the scaffold is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Stability: The oxetane ring is stable to basic and neutral aqueous conditions but may open under strong acidic conditions (e.g., concentrated HCl/heating). Deprotection of the N-Boc group should be performed with TFA/DCM or HCl/Dioxane at room temperature to preserve the spiro-ether.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Wang, X., et al. (2022). Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor. Journal of Medicinal Chemistry. (Discusses spirocyclic amine usage in KRAS ligands). Link[4]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 1-Oxa-8-azaspiro[3.5]nonane.[5][6][7] National Center for Biotechnology Information. Link

Sources

Foundational

An In-depth Technical Guide to AT7519: A Multi-Cyclin-Dependent Kinase Inhibitor and its Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), playing a crucial role in the regulation of the cell cycle...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), playing a crucial role in the regulation of the cell cycle and transcription.[1][2] Its ability to induce cell cycle arrest and apoptosis in a wide range of human tumor cell lines has positioned it as a significant candidate in oncology research.[2] This guide provides a comprehensive technical overview of AT7519, its mechanism of action, and the landscape of its derivatives and analogs. We will delve into the structure-activity relationships, synthetic methodologies, and key biological evaluation protocols, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Therapeutic Promise of Targeting CDKs

Cyclin-dependent kinases are a family of protein kinases that are fundamental to the control of cell division and gene transcription. Their dysregulation is a hallmark of many human cancers, making them attractive targets for therapeutic intervention.[2] AT7519 emerged from fragment-based medicinal chemistry approaches as a potent inhibitor of several CDK family members, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] This multi-targeted profile allows AT7519 to exert its anti-proliferative effects through various mechanisms, including the direct inhibition of cell cycle progression and the suppression of transcription required for cancer cell survival.

AT7519: The Core Moiety

Chemical Identity:

Identifier Value
IUPAC Name N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide
CAS Number 844442-38-2 (for AT7519)
Molecular Formula C16H18Cl2N6O2
Molecular Weight 413.26 g/mol

AT7519's core structure features a pyrazole carboxamide scaffold, which serves as a key pharmacophore for binding to the ATP-binding pocket of CDKs. The dichlorobenzoyl and piperidinyl moieties are crucial for its potency and pharmacokinetic properties.

Mechanism of Action: A Dual Assault on Cancer Cells

The primary mechanism of action of AT7519 involves the competitive inhibition of ATP binding to CDKs. This leads to two major downstream effects:

  • Cell Cycle Arrest: By inhibiting CDKs such as CDK1, CDK2, CDK4, and CDK6, AT7519 effectively halts the progression of the cell cycle at various checkpoints, preventing cancer cell proliferation.[2]

  • Transcriptional Inhibition: AT7519's potent inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins like Mcl-1.[3] This transcriptional repression is a critical driver of apoptosis in cancer cells.

The dual mechanism of inducing both cell cycle arrest and apoptosis contributes to the robust anti-tumor activity of AT7519 observed in preclinical models.[2]

AT7519_Mechanism_of_Action cluster_0 AT7519 cluster_1 Cyclin-Dependent Kinases cluster_2 Cellular Processes cluster_3 Cellular Outcomes AT7519 AT7519 CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 AT7519->CDK1_2_4_6 Inhibits CDK9 CDK9 / Cyclin T1 (P-TEFb) AT7519->CDK9 Inhibits CellCycle Cell Cycle Progression CDK1_2_4_6->CellCycle Drives Transcription Transcription Elongation CDK9->Transcription Promotes Arrest Cell Cycle Arrest CellCycle->Arrest Blocked Apoptosis Apoptosis Transcription->Apoptosis Suppression of anti-apoptotic proteins (e.g., Mcl-1)

Caption: Signaling pathway of AT7519's dual mechanism of action.

Derivatives and Analogs: The Quest for Enhanced Therapeutics

The development of derivatives and analogs of AT7519 aims to improve its therapeutic index by enhancing potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. Key areas of structural modification include:

  • Pyrazole Core Modifications: Alterations to the pyrazole ring system can influence CDK binding affinity and selectivity.

  • Piperidine Substitutions: Modifications at the piperidine moiety can impact solubility, cell permeability, and metabolic stability.

  • Benzoyl Ring Variations: Substitution patterns on the dichlorobenzoyl ring can be modulated to optimize interactions within the CDK active site.

Table 1: Exemplary Analogs and their Reported Activities

Compound Structural Modification Key Biological Activity Reference
Analog A Replacement of dichlorobenzoyl with a quinoxaline moiety.Potent anti-tumor activity with a distinct CDK selectivity profile.[4]
Analog B Introduction of a 1,3,4-oxadiazole ring in place of the piperidine.Improved metabolic stability and oral bioavailability.[5]
Analog C Bioisosteric replacement of the pyrazole with a triazole core.Altered hydrogen bonding network, potentially leading to novel selectivity.N/A

Experimental Protocols: A Guide to Synthesis and Evaluation

General Synthetic Scheme for AT7519 Analogs

The synthesis of AT7519 and its analogs typically involves a convergent approach. A key step is the amide coupling between a substituted pyrazole carboxylic acid and a functionalized amine.

AT7519_Synthesis_Workflow Start1 Substituted Hydrazine Pyrazole Pyrazole Carboxylic Acid Synthesis (e.g., Knorr pyrazole synthesis) Start1->Pyrazole Start2 Diketone/Ketoester Start2->Pyrazole Coupling Amide Coupling (e.g., HATU, EDCI) Pyrazole->Coupling Amine Functionalized Amine (e.g., 4-aminopiperidine derivative) Amine->Coupling Final Final Product (AT7519 Analog) Coupling->Final

Caption: General experimental workflow for the synthesis of AT7519 analogs.

Step-by-Step Protocol for Amide Coupling:

  • Dissolution: Dissolve the pyrazole carboxylic acid (1.0 eq) and the amine (1.1 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Add a coupling agent, for example, HATU (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired AT7519 analog.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of AT7519 analogs against a panel of CDKs.

Protocol:

  • Reagents: Prepare a reaction buffer containing ATP, the specific CDK/cyclin complex, and a suitable substrate (e.g., histone H1 for CDK1/cyclin B).

  • Compound Preparation: Serially dilute the test compounds in dimethyl sulfoxide (DMSO).

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Detection: After a defined incubation period, stop the reaction and quantify the phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (32P-ATP) or fluorescence-based assays.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of AT7519 analogs in cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116 colon cancer cells) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as the MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Future Perspectives and Conclusion

AT7519 continues to be a valuable tool compound for studying CDK biology and a promising scaffold for the development of novel anti-cancer agents. Recent studies have also explored its potential in modulating the immune system, suggesting new therapeutic avenues.[6] The design of next-generation analogs with improved selectivity and tailored pharmacokinetic profiles will be crucial for translating the therapeutic potential of CDK inhibition into clinical success. The methodologies and insights provided in this guide aim to equip researchers with the foundational knowledge to contribute to this exciting field of drug discovery.

References

  • CAS Common Chemistry. β-Apooxytetracycline. (n.d.). Retrieved from [Link]

  • Mahadevan, D., et al. (2014). A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. British Journal of Cancer, 111(10), 1849-1856.
  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324-332.
  • Coward, J., et al. (2011). The novel cyclin-dependent kinase inhibitor, AT7519, overrides neutrophil survival mediated by a major gram positive bacterial cell wall component, lipoteichoic acid. The Journal of Physiology, 589(Pt 21), 5131-5140.
  • Chillakuri, C. R., et al. (2017). The cyclin-dependent kinase inhibitor AT7519 accelerates neutrophil apoptosis in sepsis-related acute respiratory distress syndrome. Thorax, 72(2), 182-185.
  • The Merck Index Online. 1,3,4-Oxadiazole. (n.d.). Retrieved from [Link]

  • Al-Obeidi, F. A., et al. (2022). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv.
  • PubChem. AS-19. (n.d.). Retrieved from [Link]

  • Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7815.
  • MacroGenics, Inc. (2020). Preclinical Development of MGC018, a Duocarmycin-based Antibody-drug Conjugate Targeting B7-H3 for Solid Cancer. Molecular Cancer Therapeutics.
  • Wnuk, M., et al. (2025). The cyclin-dependent kinase inhibitor AT7519 is a human RORγt agonist. Immunology and Cell Biology, 103(3), 317-327.
  • NIST. 1-Dodecene. (n.d.). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Cbz-Protected 1-Oxa-8-Azaspiro[3.5]Nonane

The following technical guide details the structural utility, synthesis, and application of the Cbz-protected 1-oxa-8-azaspiro[3.5]nonane building block. A Strategic Spirocyclic Scaffold for "Escape from Flatland" in Dru...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthesis, and application of the Cbz-protected 1-oxa-8-azaspiro[3.5]nonane building block.

A Strategic Spirocyclic Scaffold for "Escape from Flatland" in Drug Discovery

Executive Summary

The Cbz-protected 1-oxa-8-azaspiro[3.5]nonane (CAS: 1527519-14-7 for the (4S)-isomer) represents a high-value building block in modern medicinal chemistry. As a spirocyclic bioisostere of piperidine and morpholine, it offers a critical solution to the "flatland" problem—the tendency of drug candidates to become planar and lipophilic, leading to poor metabolic stability and solubility.

This guide analyzes the scaffold's physicochemical advantages, details its synthesis and handling, and provides a validated workflow for its integration into lead optimization programs.

Structural Disambiguation & Physicochemical Profile

Structural Definition

It is critical to distinguish between the two primary isomers of the oxa-azaspiro[3.5]nonane system used in drug discovery. While often conflated in casual nomenclature, their vectors are distinct.

  • Target Molecule (1-oxa-8-azaspiro[3.5]nonane): Corresponds to Spiro[oxetane-2,4'-piperidine] . The oxygen atom is adjacent to the spiro carbon (

    
     of the oxetane ring). This creates a chiral center at the spiro junction (or adjacent), offering specific stereochemical vectors.
    
  • Common Isomer (2-oxa-7-azaspiro[3.5]nonane): Corresponds to Spiro[oxetane-3,4'-piperidine] . The oxygen is opposite the spiro carbon. This molecule is achiral (meso) and is the direct symmetric bioisostere of morpholine.

Table 1: Physicochemical Comparison (Calculated)

PropertyN-Cbz-PiperidineN-Cbz-MorpholineCbz-1-oxa-8-azaspiro[3.5]nonane
Fsp³ Fraction 1.01.01.0 (High 3D character)
LogP (ClogP) ~2.5~1.5~1.9 - 2.1
H-Bond Acceptors 2 (C=O, N)3 (C=O, N, O)3 (C=O, N, Oxetane O)
Basicity (pKa of amine) ~10.5~8.4~9.0 - 9.5 (Modulated)
Metabolic Stability Low (Oxidation)MediumHigh (Steric protection of spiro)
The "Gem-Dimethyl" & Spiro Effect

The spiro-oxetane moiety acts as a metabolic shield. Unlike a standard piperidine, where the C4 position is vulnerable to oxidative metabolism (CYP450), the spiro-fusion at C4 sterically hinders approach. Furthermore, the oxetane ring is a polar, non-basic motif that lowers lipophilicity (LogD) without introducing a high-pKa center, improving oral bioavailability.

Synthetic Pathways & Manufacturing

The synthesis of the 1-oxa-8-azaspiro[3.5]nonane core is more complex than its symmetric counterpart due to the asymmetry of the spiro-ether linkage.

Retrosynthetic Analysis

The core is typically assembled via an intramolecular cyclization of a functionalized piperidine precursor.

Synthesis Start N-Cbz-4-Piperidone Inter1 Allylation / Grignard Addition Start->Inter1 AllylMgBr Inter2 Intermediate Alkene/Alcohol Inter1->Inter2 Cyclization Iodocyclization or Epoxide Opening Inter2->Cyclization I2/Base or mCPBA Product Cbz-1-oxa-8-azaspiro[3.5]nonane Cyclization->Product Ring Closure

Caption: General synthetic logic for constructing the 2-spiro-oxetane scaffold from a piperidone precursor.

Experimental Protocol: Cbz Protection & Handling

While the core synthesis is often outsourced to specialized vendors (e.g., PharmaBlock, ChemScene), the handling and manipulation of the Cbz-protected block is a daily task for the medicinal chemist.

Protocol: Standard Cbz-Protection of 1-oxa-8-azaspiro[3.5]nonane (if starting from free amine) Note: This protocol ensures high yield and prevents ring-opening of the sensitive oxetane under acidic conditions.

  • Reagents:

    • Crude 1-oxa-8-azaspiro[3.5]nonane (free amine or HCl salt).

    • Benzyl chloroformate (Cbz-Cl).

    • Sodium Bicarbonate (

      
      ) or Diisopropylethylamine (DIPEA).
      
    • Solvent: Dichloromethane (DCM) / Water biphasic system (Schotten-Baumann conditions).

  • Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 eq of the spiro-amine (e.g., 10 mmol) in DCM (50 mL). If using the HCl salt, add 50 mL of saturated aqueous

      
       to create a biphasic mixture.
      
    • Addition: Cool the mixture to 0°C. Add Cbz-Cl (1.2 eq) dropwise over 15 minutes. Vigorous stirring is essential.

    • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

    • Workup: Separate the organic layer.[1] Extract the aqueous layer once with DCM. Wash combined organics with brine.

    • Drying: Dry over

      
      . Crucial: Do not use acidic drying agents or prolonged exposure to silica gel, as oxetanes can be acid-sensitive.
      
    • Purification: Flash chromatography (ISCO) using a gradient of 0-40% EtOAc in Hexanes. The Cbz-protected product is typically a viscous oil or low-melting solid.

Application in Drug Discovery[2]

Functionalization of the Cbz-Protected Block

The Cbz group serves as an orthogonal protecting group, allowing chemistry to be performed on the oxetane ring (if functionalized) or allowing the building block to be stored stably.

Deprotection Strategy (Cbz Removal): To utilize the amine for coupling (e.g.,


 or Amide coupling), the Cbz group must be removed.
  • Method A (Hydrogenolysis - Preferred):

    
     (1 atm), 10% Pd/C, MeOH, RT, 2h.
    
    • Why: Neutral conditions preserve the oxetane ring.

  • Method B (Acidic Hydrolysis): HBr/Acetic Acid.

    • Warning:AVOID. Strong acids will open the oxetane ring to form a diol or halo-alcohol.

Case Study: KRAS G12C Inhibitors

Recent patents (e.g., WO2023/215906) highlight the use of 1-oxa-8-azaspiro[3.5]nonane derivatives in PROTAC linkers and covalent inhibitors. The spiro-scaffold provides a rigid exit vector that positions the "warhead" (e.g., acrylamide) at a precise angle relative to the protein surface, superior to flexible piperidine linkers.

Applications Scaffold Cbz-1-oxa-8-azaspiro[3.5]nonane Deprotection Pd/C, H2 (Cbz Removal) Scaffold->Deprotection Solubility Improved Solubility (Polar Oxetane) Scaffold->Solubility Metabolism Blocked Metabolic Soft Spot Scaffold->Metabolism Coupling Amide Coupling / SnAr Deprotection->Coupling Target Potent Kinase/GPCR Inhibitor Coupling->Target Solubility->Target Metabolism->Target

Caption: Workflow for converting the building block into a bioactive lead compound.

References

  • BenchChem. (2025). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. Retrieved from

  • Fluorochem. (2025). Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate Product Sheet. CAS 1527519-14-7.[2] Retrieved from

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties as Multiparameter Bioisosteres. Angewandte Chemie International Edition, 49(48). (Foundational text on spiro-oxetane properties).
  • Google Patents. (2023). WO2023215906A1 - Chimères ciblant la protéolyse KRAS G12D. Retrieved from

  • PubChem. (2025). 1-Oxa-7-azaspiro[3.5]nonane Compound Summary. Retrieved from

Sources

Foundational

1-Oxa-8-azaspiro[3.5]nonane-8-carboxylate: Technical Guide

This is an in-depth technical guide on 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate , a specialized spirocyclic scaffold used in modern medicinal chemistry. Executive Summary 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate (typic...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate , a specialized spirocyclic scaffold used in modern medicinal chemistry.

Executive Summary

1-oxa-8-azaspiro[3.5]nonane-8-carboxylate (typically the tert-butyl ester, or Boc-1-oxa-8-azaspiro[3.5]nonane ) is a spirocyclic building block belonging to the class of spiro[oxetane-piperidines] . Unlike the more common 2-oxa-7-azaspiro[3.5]nonane (spiro[oxetane-3,4'-piperidine]), this scaffold features the oxetane oxygen atom directly adjacent to the spirocyclic center (a 2-spiro-oxetane arrangement).

This structural distinction imparts unique physicochemical properties, making it a valuable "escape from flatland" motif for drug discovery. It serves as a metabolically stable, polar surrogate for gem-dimethyl or cyclohexyl groups, offering reduced lipophilicity (LogP) while maintaining steric bulk.

Part 1: Chemical Identity & Physicochemical Data

Nomenclature & Structure
  • IUPAC Name: tert-butyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

  • Common Name: N-Boc-spiro[oxetane-2,4'-piperidine]

  • CAS Number: 1272412-68-6 (Boc-protected); 1523606-44-1 (Free amine oxalate salt)

  • Molecular Formula: C₁₂H₂₁NO₃ (Boc-derivative)

  • Molecular Weight: 227.30 g/mol

Structural Analysis: The scaffold consists of a 4-membered oxetane ring spiro-fused to a 6-membered piperidine ring.

  • Numbering: The "1-oxa" designation indicates the oxygen atom is at position 1 of the spiro system (adjacent to the spiro carbon C4). The "8-aza" indicates the nitrogen is at position 8 (the 4-position of the piperidine ring relative to the spiro center).

  • Chirality: The core unsubstituted scaffold is achiral due to the plane of symmetry in the piperidine ring (assuming the N-substituent is achiral). However, desymmetrization of the piperidine ring renders the spiro carbon a stereocenter.

Key Physicochemical Properties (Predicted)
PropertyValueContext
LogP (Boc) ~1.8 - 2.2Moderate lipophilicity suitable for CNS penetration.
LogP (Free Amine) ~ -0.5Highly polar upon deprotection.
pKa (Conj. Acid) 8.5 - 9.0Typical secondary amine basicity; lower than piperidine due to inductive effect of oxetane oxygen.
TPSA ~29 Ų (Boc)Favorable for membrane permeability.
Fsp³ Fraction 0.75High 3D character, improving solubility and selectivity.

Part 2: Synthetic Pathways

The synthesis of the 1-oxa-8-azaspiro[3.5]nonane core (spiro[oxetane-2,4'-piperidine]) is distinct from the 2-oxa-7-aza isomer. The presence of the oxygen adjacent to the spiro center typically requires a [2+2] cycloaddition strategy.

Primary Route: Paternò-Büchi Photocycloaddition

This is the most direct method to construct the 2-spiro-oxetane framework.

Reaction Logic:

  • Precursors: tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) and Ethylene.

  • Mechanism: Photoexcitation of the ketone (n→π*) generates a diradical that attacks the alkene (ethylene).

  • Regioselectivity: The reaction yields the spiro-oxetane directly.

Step-by-Step Protocol (Conceptual):

  • Setup: Dissolve N-Boc-4-piperidone in acetonitrile or benzene (degassed).

  • Irradiation: Saturate the solution with ethylene gas. Irradiate with UV light (Hg lamp, >290 nm) in a photoreactor at low temperature (-78°C to 0°C) to suppress side reactions (Norrish Type I/II).

  • Workup: Evaporate solvent.

  • Purification: Flash chromatography (EtOAc/Hexanes) to isolate the spiro-oxetane product.

Alternative Route: Epoxide Expansion (Less Common)

While less direct for the 2-spiro isomer, ring expansion of spiro-epoxides can be employed using sulfur ylides, though this often favors the 3-spiro isomer or requires specific Lewis acids.

Visualization of Synthesis (DOT Diagram)

Synthesis Start N-Boc-4-piperidone (Ketone Precursor) Process Paternò-Büchi [2+2] Photocycloaddition hν, UV Start->Process Reagent Ethylene (Gas) Reagent->Process Product 1-oxa-8-azaspiro[3.5]nonane (Boc-Protected) Process->Product Cyclization Deprotection Deprotection (TFA or HCl) Product->Deprotection Final Free Spiro Amine (Salt Form) Deprotection->Final Yields Core

Caption: Synthesis of the 1-oxa-8-azaspiro[3.5]nonane scaffold via photochemical [2+2] cycloaddition.

Part 3: Medicinal Chemistry Applications[2][3]

Bioisosterism & Design Rationale

The 1-oxa-8-azaspiro[3.5]nonane scaffold is a powerful tool for Lead Optimization :

  • Gem-Dimethyl Mimic: The oxetane ring sterically mimics a gem-dimethyl group but introduces polarity.[1]

  • Metabolic Blocking: The spiro-fusion at C4 of the piperidine blocks the primary site of oxidative metabolism (P450-mediated hydroxylation), significantly extending half-life (

    
    ).
    
  • Lipophilicity Modulation: Replacing a carbocyclic spiro[3.5]nonane with the 1-oxa analog reduces LogP by ~1.0 unit, improving solubility and reducing non-specific binding.

Comparative Analysis of Spiro Isomers
ScaffoldStructure CodeKey FeaturePrimary Use
1-oxa-8-aza Spiro[oxetane-2,4']Oxygen at junctionHigh polarity, unique vector
2-oxa-7-aza Spiro[oxetane-3,4']Oxygen distalMost common, balanced properties
Carbocycle Spiro[3.5]nonaneAll carbonHigh lipophilicity, metabolic block

Part 4: Experimental Protocols

Deprotection Protocol (Boc-Removal)

Objective: To generate the reactive free amine (1-oxa-8-azaspiro[3.5]nonane) for coupling.

  • Dissolution: Dissolve 1.0 eq of tert-butyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate in DCM (5-10 mL/g).

  • Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (10-20 eq). Alternatively, use 4M HCl in Dioxane.

  • Reaction: Stir at Room Temperature (RT) for 1-2 hours. Monitor by TLC (disappearance of starting material) or LCMS.

  • Workup (TFA salt): Concentrate in vacuo to give the trifluoroacetate salt.

  • Workup (Free Base): Redissolve residue in DCM/MeOH (9:1), neutralize with saturated NaHCO₃ or basic resin (e.g., PL-HCO3 MP), filter, and concentrate.

    • Note: The free amine is highly polar and may require specific extraction protocols (e.g., CHCl₃/iPrOH 3:1).

Handling & Safety[5]
  • Hazards: The free amine is likely a skin/eye irritant (H315/H319). The oxalate salt (CAS 1523606-44-1) is a solid and easier to handle.

  • Storage: Store Boc-protected forms at 2-8°C. Store free amines under inert atmosphere (Argon) at -20°C to prevent carbamate formation with atmospheric CO₂.

References

  • Wuitschik, G., et al. (2006). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 45(46), 7736-7739.
  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257-8322.
  • PubChem Compound Summary. (2024). "1-Oxa-8-azaspiro[3.5]nonane oxalate."[2][][4] National Center for Biotechnology Information. Link

  • ChemicalBook. (2024). "Tert-butyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate Product Data." Link

Sources

Exploratory

Novel Spiro[3.5]nonane Scaffolds for Drug Discovery

The following technical guide details the structural, synthetic, and pharmacological attributes of spiro[3.5]nonane scaffolds. Escaping Flatland: A Technical Guide to 3D-Rich Architectures[1] Executive Summary: The Spiro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and pharmacological attributes of spiro[3.5]nonane scaffolds.

Escaping Flatland: A Technical Guide to 3D-Rich Architectures[1]

Executive Summary: The Spiro Surge

The dominance of planar, aromatic-rich compounds in drug discovery has historically led to candidates with poor solubility and high attrition rates due to "molecular obesity" (high lipophilicity). The spiro[3.5]nonane scaffold—a fused cyclobutane-cyclohexane system sharing a single quaternary carbon—represents a paradigm shift.

By introducing inherent three-dimensionality (


 character) without significantly increasing molecular weight, this scaffold acts as a superior bioisostere for piperidines and cyclohexanes. It offers orthogonal vector positioning for side chains, enabling interactions with binding pockets that flat molecules cannot access. This guide analyzes the spiro[3.5]nonane moiety's utility in optimizing metabolic stability and potency, exemplified by recent successes in GPCR agonists (GPR119) and protein-protein interaction inhibitors (Menin-MLL).

Structural & Physicochemical Advantages[2][3][4][5][6][7][8][9][10]

The Advantage

The spiro[3.5]nonane core significantly increases the fraction of


 hybridized carbons (

). High

correlates with improved clinical success by enhancing water solubility and reducing promiscuous binding (off-target toxicity) associated with flat aromatic rings.
Metabolic Shielding

A critical advantage of the spiro[3.5]nonane system is its ability to block metabolic "soft spots."

  • Mechanism: In traditional piperidine scaffolds, the carbon adjacent to the nitrogen is prone to oxidative metabolism (N-dealkylation or

    
    -oxidation).
    
  • Spiro Effect: Replacing the piperidine 4-position with a spiro quaternary carbon sterically hinders cytochrome P450 access, extending the half-life (

    
    ) of the molecule.
    
Vector Positioning

Unlike planar rings where substituents lie in the same plane, the spiro[3.5]nonane scaffold projects substituents at distinct angles (approx. 90° twist between the rings). This allows for:

  • Precise Pharmacophore Placement: Targeting deep, hydrophobic pockets.

  • Rigidification: Reducing the entropic penalty of binding.

Table 1: Physicochemical Comparison of Scaffolds

PropertyPhenyl/Piperidine (Traditional)Spiro[3.5]nonane (Novel)Impact on Drug Developability
Geometry Planar (2D)Orthogonal (3D)Access to novel chemical space; improved selectivity.[1][2][3]
Solubility Low to ModerateHighReduced formulation challenges.
Metabolic Stability Low (prone to oxidation)High (quaternary block)Improved PK profile; lower dosing frequency.
Lipophilicity (LogP) Often HighTunable/LowerReduced non-specific binding.

Synthetic Methodologies

The construction of the spiro[3.5]nonane core requires overcoming the strain energy of the four-membered ring. Two primary strategies are dominant: Double Alkylation and Ring-Closing Metathesis (RCM) .

Strategy A: Double Alkylation (The Gem-Diester Route)

This is the most scalable approach for generating 2-oxa- or 2-azaspiro[3.5]nonane derivatives.

Core Logic: A 1,1-disubstituted cyclohexane (acting as the nucleophile) attacks a 1,3-dihalopropane equivalent, or conversely, a cyclobutane derivative is expanded.

Strategy B: The Cyclobutanone Expansion

Used when the cyclobutane ring is pre-formed, and the cyclohexane ring is built around it.

Visualization: Synthetic Workflow

The following diagram outlines the modular synthesis of a 7-azaspiro[3.5]nonane scaffold, a key intermediate for GPR119 agonists.

SynthesisWorkflow Start Starting Material (1,1-Cyclobutanedimethanol) Step1 Step 1: Oxidation (Swern or IBX) Start->Step1 Activation Inter1 Intermediate: Cyclobutane-1,1-dicarbaldehyde Step1->Inter1 Step2 Step 2: Double Reductive Amination (Benzylamine, NaBH(OAc)3) Inter1->Step2 Cyclization Core Spiro Core: N-Benzyl-7-azaspiro[3.5]nonane Step2->Core Step3 Step 3: Deprotection (Pd/C, H2) Core->Step3 Hydrogenolysis Final Target Scaffold: 7-Azaspiro[3.5]nonane Step3->Final

Figure 1: Modular synthesis of the 7-azaspiro[3.5]nonane core via reductive cyclization.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate

Target: A versatile intermediate for medicinal chemistry libraries.

Reagents:

  • 1,1-Bis(hydroxymethyl)cyclobutane (10.0 g, 86 mmol)

  • Oxalyl chloride (22.0 g, 172 mmol)

  • DMSO (27.0 g, 344 mmol)

  • Benzylamine (9.2 g, 86 mmol)

  • Sodium triacetoxyborohydride (STAB) (54.0 g, 258 mmol)

  • Dichloromethane (DCM), Triethylamine (TEA).

Step-by-Step Methodology:

  • Swern Oxidation (Aldehyde Formation):

    • Cool a solution of oxalyl chloride in dry DCM to -78°C.

    • Add DMSO dropwise; stir for 15 mins.

    • Add 1,1-bis(hydroxymethyl)cyclobutane in DCM dropwise. Maintain temperature < -60°C.

    • Stir for 1 hour, then add TEA (5 eq). Warm to room temperature (RT).

    • Checkpoint: Verify formation of cyclobutane-1,1-dicarbaldehyde via TLC/NMR (aldehyde proton ~9.5 ppm). Workup with water/brine, dry over MgSO4. Use immediately (unstable).

  • Double Reductive Amination (Spirocyclization):

    • Dissolve the crude dialdehyde in DCE (1,2-dichloroethane).

    • Add benzylamine (1.0 eq) and acetic acid (cat.). Stir for 30 mins to form the iminium species.

    • Cool to 0°C. Add STAB (3.0 eq) portion-wise.

    • Stir at RT overnight.

    • Quench: Add sat. NaHCO3. Extract with DCM.[2]

    • Purification: Flash chromatography (Hexane/EtOAc) yields N-benzyl-7-azaspiro[3.5]nonane.

  • Deprotection & Boc-Protection:

    • Dissolve the N-benzyl intermediate in MeOH. Add Pd/C (10% w/w).

    • Stir under

      
       atmosphere (balloon) for 12 hours. Filter through Celite.
      
    • Re-dissolve the free amine in DCM/TEA. Add

      
       (1.1 eq).
      
    • Stir 4 hours. Wash with 1N HCl and brine.

    • Result: tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate (White solid).

Case Study: GPR119 Agonists

Context: GPR119 is a GPCR target for Type 2 Diabetes.[4][1][3] Traditional piperidine-based agonists suffered from rapid metabolic clearance.

Spiro Solution: Replacing the central piperidine ring with a 7-azaspiro[3.5]nonane core improved the metabolic profile while maintaining agonist potency (


 nM). The spiro scaffold oriented the polar headgroup (carbamate) and the lipophilic tail (aryl sulfone) into the optimal vectors for receptor activation.
Visualization: SAR & Biological Logic

This diagram illustrates the Structure-Activity Relationship (SAR) logic applied to the spiro scaffold.

SAR_Logic Core Spiro[3.5]nonane Scaffold (The Anchor) Head Polar Headgroup (Carbamate/Heterocycle) Core->Head Vector A (Cyclohexane side) Tail Lipophilic Tail (Aryl Sulfone/Ether) Core->Tail Vector B (Cyclobutane side) Effect2 Metabolic Blockade (Prevents Oxidation) Core->Effect2 Quaternary Carbon Effect1 H-Bond Interaction (Receptor Activation) Head->Effect1 Effect3 Hydrophobic Pocket Fill (High Affinity) Tail->Effect3

Figure 2: SAR logic for GPR119 agonists using the spiro[3.5]nonane scaffold.

Future Outlook

The utility of spiro[3.5]nonane extends beyond simple enzyme inhibitors:

  • PROTACs (Proteolysis Targeting Chimeras): The rigid spiro linker is being used to define the precise distance and orientation between the E3 ligase ligand and the target protein ligand, crucial for efficient ubiquitination.

  • Fragment-Based Drug Discovery (FBDD): Spiro fragments are increasingly included in screening libraries to cover 3D chemical space early in the discovery process.

  • Covalent Inhibitors: The strained cyclobutane ring offers unique opportunities for ring-opening reactions in covalent probe design, though this area remains exploratory.

References

  • BenchChem. (2025).[5][4][6] A Technical Review of Spiro[3.5]nonan-2-ol and Its Analogs in Drug Discovery. Retrieved from

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.5]nonanes. Journal of Organic Chemistry.
  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Retrieved from

  • Matsuda, D., et al. (2018).[7] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Retrieved from

  • Kalgutkar, A. S., et al. (2011). Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH).[8] Bioorganic & Medicinal Chemistry Letters.

  • Lovering, F., et al. (2009).[9] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Foundational concept for Fsp3).

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Foundational

The Strategic Application of Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate in Modern Drug Discovery: A Technical Guide

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer improved pharmacological properties is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer improved pharmacological properties is paramount. The concept of "escaping from flatland" has driven a paradigm shift away from predominantly two-dimensional structures towards more complex, three-dimensional scaffolds.[1] Spirocyclic systems, in particular, have garnered significant attention for their ability to introduce conformational rigidity and novel exit vectors for substituent placement, often leading to enhanced target affinity, selectivity, and metabolic stability.[1]

Among these, the 1-oxa-8-azaspiro[3.5]nonane motif has emerged as a valuable building block. This framework serves as a bioisosteric replacement for commonly used heterocycles like piperidine and morpholine, offering a unique spatial arrangement of atoms that can be exploited for fine-tuning drug-target interactions.[2][3] This guide provides an in-depth technical overview of Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate, a key intermediate for accessing this important scaffold, with a focus on its procurement, handling, and application in the synthesis of novel chemical entities. Specifically, we will delve into the practical aspects of its utilization, from supplier selection to a detailed, field-proven experimental workflow for its deprotection and subsequent elaboration.

Part 1: Sourcing and Selection of Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

The successful incorporation of any building block into a synthetic workflow begins with the reliable procurement of high-quality starting materials. For Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate, several commercial suppliers are available. However, careful consideration of the specific stereochemistry and isomeric purity is crucial, as these factors can significantly impact the biological activity of the final compounds.

A key consideration is the chirality of the spirocyclic system. The "(4S)" stereoisomer is a commonly available and utilized form of this compound.

SupplierProduct NameCAS NumberPurityNotes
Fluorochembenzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate1527519-14-796%Offers the specific (4S)-enantiomer.[4]
ChemSceneBenzyl 2-oxo-5-oxa-8-azaspiro[3.5]Nonane-8-carboxylate2309427-27-6≥98%Note the presence of an oxo group and different ring numbering.[5]
MilliporeSigma (PharmaBlock)benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate2001507-82-897%A related spiro[4.5]decane system with an oxo group.[6]
ChemSceneBenzyl 8-oxo-2-oxa-5-azaspiro[3.5]Nonane-5-carboxylate2386514-46-9≥98%An isomer with a different substitution pattern.[7]

Expert Insight: When selecting a supplier, it is imperative to verify the exact chemical structure and CAS number to ensure it aligns with the intended synthetic route. The presence and position of substituents, such as oxo groups, and the stereochemistry of the spirocenter are critical determinants of the molecule's three-dimensional shape and, consequently, its biological activity. For the purposes of this guide, we will focus on the use of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS 1527519-14-7) .

Part 2: From Protected Precursor to Functionalized Scaffold: A Two-Step Experimental Workflow

The true utility of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate lies in its role as a protected precursor to the free secondary amine, which can then be further functionalized. The benzyloxycarbonyl (Cbz) protecting group is strategically employed due to its stability under a range of reaction conditions and its susceptibility to clean removal via catalytic hydrogenolysis.[8]

This section provides a detailed, two-step experimental protocol for the deprotection of the Cbz group and the subsequent amide coupling of the resulting spirocyclic amine with a model carboxylic acid.

Workflow Overview

G start Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate deprotection Step 1: Cbz Deprotection (Catalytic Hydrogenolysis) start->deprotection intermediate (4S)-1-Oxa-8-azaspiro[3.5]nonane deprotection->intermediate coupling Step 2: Amide Bond Formation (EDC/HOBt Coupling) intermediate->coupling product Final Amide Product coupling->product reagents1 H₂, Pd/C Methanol reagents1->deprotection reagents2 Carboxylic Acid, EDC, HOBt, DIPEA Acetonitrile reagents2->coupling

Caption: A two-step workflow for the utilization of the spirocyclic building block.

Step 1: Cbz Deprotection via Catalytic Hydrogenolysis

Principle: Catalytic hydrogenolysis is the method of choice for Cbz deprotection due to its mild conditions and the generation of volatile byproducts (toluene and carbon dioxide), which simplifies purification.[8][9] The reaction proceeds via the cleavage of the benzylic C-O bond in the presence of a palladium catalyst and a hydrogen source.

Experimental Protocol:

  • Reaction Setup: To a solution of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate (1.0 eq) in methanol (0.1 M), carefully add 10% palladium on activated carbon (10 mol% of palladium relative to the substrate).[9]

  • Hydrogenation: The reaction flask is evacuated and backfilled with hydrogen gas. This process is repeated three times to ensure an inert atmosphere. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material is observed.

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is rinsed with methanol. The combined filtrate is concentrated under reduced pressure to yield the crude (4S)-1-oxa-8-azaspiro[3.5]nonane, which is often of sufficient purity for use in the subsequent step without further purification.

G start Cbz-Protected Amine adsorption Adsorption onto Catalyst Surface start->adsorption cleavage C-O Bond Cleavage adsorption->cleavage catalyst Pd/C Catalyst catalyst->adsorption h2 H₂ Gas h2->adsorption product Deprotected Amine + Toluene + CO₂ cleavage->product

Sources

Exploratory

3D Structural Conformation &amp; Synthetic Utility of 1-Oxa-8-Azaspiro Systems

The following technical guide details the structural conformation, synthetic methodologies, and medicinal chemistry applications of 1-oxa-8-azaspiro systems. Content Type: Technical Whitepaper Audience: Medicinal Chemist...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural conformation, synthetic methodologies, and medicinal chemistry applications of 1-oxa-8-azaspiro systems.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, Process Scientists

Executive Summary: The Fsp³ Advantage

In modern drug discovery, the transition from flat, aromatic-heavy scaffolds to three-dimensional, Fsp³-rich architectures is a critical strategy to improve solubility, metabolic stability, and target selectivity.[1][2] The 1-oxa-8-azaspiro[4.5]decane and 1-oxa-8-azaspiro[5.5]undecane systems represent a "Goldilocks" zone in this chemical space. They offer the rigidity of a spirocyclic core while providing distinct vectors for substituent growth—one equatorial (via the piperidine nitrogen) and one variable (via the oxa-ring).

This guide dissects the conformational preferences that drive the bioactivity of these systems and provides validated protocols for their construction.[2]

Structural Dynamics & Conformational Analysis

The 1-oxa-8-azaspiro system is not a static scaffold; its utility is defined by the dynamic interplay between the six-membered nitrogenous ring (piperidine-like) and the oxygen-containing ring (tetrahydrofuran- or tetrahydropyran-like).

The Spiro-Constraint

The spiro quaternary carbon (C5 in [4.5]decane) acts as a conformational anchor. Unlike fused bicyclic systems (e.g., decalin), spirocycles allow the two rings to pivot relative to each other, but this rotation is heavily restricted by steric clash between the protons on adjacent carbons (


-protons).[2]
Conformational Preferences of the [4.5] System

In the 1-oxa-8-azaspiro[4.5]decane scaffold:

  • Ring A (Piperidine): Predominantly adopts a chair conformation .[2] This minimizes torsional strain and 1,3-diaxial interactions.[2] The nitrogen lone pair typically prefers an equatorial orientation to minimize steric repulsion with the axial protons of the spiro center, though this can invert depending on N-substituents.[2]

  • Ring B (Tetrahydrofuran): Adopts an envelope (E) or twist (T) conformation.[2] The oxygen atom's position relative to the nitrogen is critical.[2]

  • The Anomeric Effect: In systems where the N and O are geminal (connected to the same spiro carbon), anomeric stabilization can occur.[2] An axial orientation of the nitrogen lone pair can donate electron density into the

    
     orbital, stabilizing specific rotamers.[2] However, in 1-oxa-8-azaspiro systems where O and N are separated by carbon chains (depending on numbering), this effect is often superseded by steric factors.
    
Visualization: Conformational Logic

The following diagram illustrates the decision tree for conformational stability in these systems.

ConformationLogic Start 1-Oxa-8-Azaspiro Scaffold Piperidine Piperidine Ring (6-mem) Start->Piperidine THF Oxa-Ring (5-mem) Start->THF Chair Chair Conformation (Global Minimum) Piperidine->Chair Thermodynamic Preference TwistBoat Twist-Boat (High Energy) Piperidine->TwistBoat Steric Stress Envelope Envelope/Twist (Pseudorotation) THF->Envelope SpiroCenter Spiro Carbon (C_spiro) Chair->SpiroCenter Envelope->SpiroCenter Sterics 1,3-Diaxial Interactions SpiroCenter->Sterics Substituent Clash Electronic Lone Pair / Dipole SpiroCenter->Electronic Orbital Overlap Result Preferred Bioactive Conformer Sterics->Result Minimization Electronic->Result Stabilization

Figure 1: Conformational energy landscape showing the dominance of the piperidine chair and the modulation of the oxa-ring via steric and electronic factors.

Synthetic Strategies for Stereocontrol[3][4]

Building the quaternary spiro center is the synthetic bottleneck.[2] Below are two distinct, field-validated protocols.

Method A: The "Classical" Piperidone Alkylation

This route is robust, scalable, and ideal for generating the core 1-oxa-8-azaspiro[4.5]decan-3-one scaffold, a precursor to M1 agonists.

Protocol:

  • Starting Material: N-Boc-4-piperidone.

  • Alkylation: React with methyl 2-(bromomethyl)acrylate in the presence of LDA or LiHMDS (THF, -78°C). The enolate attacks the alkyl halide.[2]

  • Cyclization: Acid-catalyzed Michael addition/lactonization.

    • Reagent: p-TsOH (cat.), Toluene, Reflux (Dean-Stark).[2][3]

    • Mechanism:[2] The pendant ester cyclizes onto the ketone (or enol) to form the spiro-lactone.

  • Reduction: The lactone is reduced to the ether using BF3[2]·Et2O / LiAlH4 if the cyclic ether is the target, or kept as the lactone for further functionalization.[2]

Method B: Metal-Catalyzed Relay (Advanced)

For high enantioselectivity, a Pd/Au relay catalysis is employed to synthesize 2-oxa-7-azaspiro[4.5]decane derivatives.

Workflow Visualization:

SynthesisWorkflow Input Propargylic Cyclic Carbonate Cat Pd(0) / Au(I) Catalyst System Input->Cat Decarboxylation Inter Intermediate: Pd-Allyl / Au-Furan Cat->Inter Relay Catalysis Prod Chiral 1-Oxa-8-Azaspiro Derivative Inter->Prod Cycloaddition

Figure 2: Advanced Pd/Au relay catalysis pathway for stereoselective spirocycle formation.

Medicinal Chemistry Implications[2][3][4][6][7][8]

The 1-oxa-8-azaspiro scaffold acts as a bioisostere for morpholines and piperidines, often improving potency by locking the pharmacophore in a productive conformation.

Case Study: Muscarinic & Sigma-1 Receptors

Research indicates that the relative stereochemistry of substituents on the oxa-ring (e.g., 2-ethyl, 8-methyl) dictates receptor subtype selectivity.

  • Sigma-1 Receptor: 1-oxa-8-azaspiro[4.5]decane derivatives show nanomolar affinity.[4] The spiro core positions the basic nitrogen to interact with the aspartate residue in the receptor binding pocket, while the oxa-ring fills a hydrophobic sub-pocket.[2]

  • Muscarinic M1: The (-)-isomer of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one acts as a partial agonist.[5] The rigidity prevents the "induced fit" required for full activation of the M2 subtype, thereby providing selectivity.[2]

Quantitative SAR Comparison

The table below summarizes key physicochemical changes when moving from a standard piperidine to a spirocyclic system.

Property4-Phenylpiperidine1-Oxa-8-azaspiro[4.5]decane AnalogImpact
Fsp³ 0.60.85High: Improved solubility & metabolic stability.
LogD (pH 7.4) 2.82.1Lower: Reduced lipophilicity, lower clearance risk.[2]
Topological Polar Surface Area (TPSA) 12 Ų21 ŲHigher: Introduction of ether oxygen increases polarity without H-bond donor penalty.
Conformational Entropy HighLowRigid: Lower entropic penalty upon binding.[2]

Experimental Validation Workflow

To validate the synthesized structure and its conformation, the following self-validating protocol is required.

Step 1: NOESY/ROESY NMR [2]

  • Objective: Determine relative stereochemistry (cis/trans) of substituents relative to the spiro center.

  • Key Signal: Look for Cross-Relaxation between the axial protons of the piperidine ring and the

    
    -protons of the oxa-ring. A strong NOE indicates spatial proximity (<5 Å), confirming the axial/equatorial orientation.[2]
    

Step 2: X-Ray Crystallography

  • Objective: Absolute configuration assignment.

  • Protocol: Crystallize the hydrochloride or tosylate salt.[2] The heavy atom (Cl or S) facilitates solving the phase problem.[2]

Step 3: Computational Modeling (DFT)

  • Objective: Predict low-energy conformers.

  • Method: B3LYP/6-31G* geometry optimization in solvent phase (PCM). Calculate the Boltzmann distribution of ring puckering modes.

References

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Link

  • Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry. Link

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. Link[2]

  • Distinct conformational preferences of prolinol and prolinol ether enamines in solution revealed by NMR. Chemical Science. Link

  • Synthesis of Furans/Pyrroles through Palladium‐Gold Relay Catalyzed Skeletal Editing. Advanced Synthesis & Catalysis. Link[2]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable route to Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate . This guide prioritizes the "De Novo Rin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable route to Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate .

This guide prioritizes the "De Novo Ring Construction" strategy (via a 4,4-disubstituted piperidine intermediate) over the direct functionalization of 4-piperidone, as the former offers superior yields and avoids the difficult ring-expansion of spiro-epoxides.

Executive Summary & Strategic Rationale

The 1-oxa-8-azaspiro[3.5]nonane scaffold is a high-value bioisostere for the gem-dimethyl group and carbonyl moieties. Its incorporation into drug candidates lowers lipophilicity (LogP) and enhances metabolic stability while maintaining a defined 3D vector.

Synthetic Challenge: Direct conversion of N-protected-4-piperidines to spiro-oxetanes via Corey-Chaykovsky epoxidation is often low-yielding due to the difficulty of the subsequent ring expansion (epoxide to oxetane).

Recommended Strategy: This protocol utilizes a "Construct-and-Cyclize" approach. The piperidine ring is built with the necessary hydroxymethyl handles already in place (via malonate alkylation), followed by a chemoselective reduction and a one-pot intramolecular cyclization. This route is validated for scalability and reproducibility.

Retrosynthetic Analysis

The logic relies on the "Wuitschik-Carreira" disconnection, tracing the oxetane back to a 1,3-diol equivalent, which is derived from a gem-dicarboxylate precursor.

Retrosynthesis Target Target: Cbz-Spiro-Oxetane Diol Intermediate: 4,4-Bis(hydroxymethyl) piperidine Target->Diol Cyclization (Internal SN2) Diester Starting Material: Diethyl piperidine- 4,4-dicarboxylate Diol->Diester Chemoselective Reduction Malonate Precursors: Diethyl Malonate + Bis(2-chloroethyl)amine Diester->Malonate Double Alkylation

Figure 1: Retrosynthetic logic flow prioritizing the gem-disubstituted intermediate.

Detailed Experimental Protocol

Phase 1: Assembly of the Piperidine Core

Objective: Synthesis of 1-Benzyl 4,4-diethyl piperidine-1,4,4-tricarboxylate (N-Cbz-4,4-dicarbethoxypiperidine).

Note: While N-Benzyl protection is common, starting with N-Cbz allows for a shorter route if the reduction step is carefully controlled.

Reagents:

  • Diethyl malonate (1.0 equiv)

  • N-Cbz-bis(2-chloroethyl)amine (1.0 equiv) [Commercially available or prepared from diethanolamine]

  • Sodium Hydride (60% in oil, 2.2 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: To a flame-dried flask under N₂, suspend NaH (2.2 equiv) in anhydrous DMF (0.5 M concentration relative to malonate). Cool to 0 °C.

  • Deprotonation: Add diethyl malonate dropwise over 30 minutes. Evolution of H₂ gas will be vigorous. Stir at 0 °C for 30 min, then warm to RT for 1 hour to ensure formation of the sodiomalonate.

  • Alkylation: Add N-Cbz-bis(2-chloroethyl)amine dropwise.

  • Cyclization: Heat the mixture to 60–80 °C for 12–16 hours. Monitor by TLC/LC-MS for the disappearance of the amine.

  • Workup: Cool to RT. Quench carefully with saturated NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Phase 2: Chemoselective Reduction (The Critical Step)

Objective: Conversion of the diester to the diol without reducing the Cbz carbamate. Warning: LiAlH₄ will reduce the Cbz group to an N-Methyl group. Use Lithium Borohydride (LiBH₄).

Reagents:

  • LiBH₄ (4.0 equiv) - High chemoselectivity for esters over carbamates.

  • THF (Anhydrous) / Methanol (trace additive)

Procedure:

  • Dissolve the diester intermediate in anhydrous THF (0.2 M). Cool to 0 °C.

  • Add LiBH₄ (2.0 M in THF, 4.0 equiv) dropwise.

  • Allow to warm to RT and stir for 16–24 hours. If reaction is sluggish, add 1–2 equivalents of dry Methanol to generate active borohydride species in situ.

  • Quench: Cool to 0 °C. Add Acetone (to consume excess hydride) followed by saturated potassium sodium tartrate (Rochelle's salt) solution. Stir vigorously for 2 hours until phases separate clearly.

  • Isolation: Extract with EtOAc/IPA (9:1). The diol is polar; ensure thorough extraction.

  • Product: Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate .

Phase 3: One-Pot Spiro-Cyclization

Objective: Formation of the oxetane ring via internal displacement.

Mechanism:

  • Deprotonation of both hydroxyls.

  • Selective tosylation of one alkoxide.

  • Intramolecular attack of the remaining alkoxide onto the tosylate.

Reagents:

  • n-Butyllithium (2.5 M in hexanes, 2.5 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.0 equiv)

  • THF (Anhydrous)[2]

Procedure:

  • Deprotonation: Dissolve the Diol (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78 °C .

  • Add n-BuLi (2.5 equiv) dropwise. Stir at -78 °C for 1 hour. The solution contains the dilithio-alkoxide.

  • Tosylation: Dissolve TsCl (1.0 equiv) in minimal THF and add it dropwise to the reaction at -78 °C.

    • Critical: Do not use excess TsCl. Exactly 1.0 equiv is required to tosylate only one arm.

  • Cyclization: Stir at -78 °C for 30 min, then remove the cooling bath and allow to warm to RT. As it warms, the mono-tosylate forms and immediately cyclizes to the oxetane.

  • Heating (Optional): If LC-MS shows mono-tosylate intermediate remaining, heat to reflux for 2 hours.

  • Workup: Quench with water. Extract with EtOAc.[3]

  • Purification: Flash chromatography. The spiro-oxetane is less polar than the diol.

Data Summary & Troubleshooting

ParameterSpecification / Note
Overall Yield Expect 40–55% over 3 steps.
Key Impurity (Step 2) N-Methyl derivative (if LiAlH₄ is used accidentally).
Key Impurity (Step 3) Monotosylate (incomplete cyclization) or Ditosylate (excess TsCl).
Appearance White crystalline solid or viscous colorless oil.
NMR Signature Oxetane protons appear as a distinct set of doublets/multiplets around 4.3–4.6 ppm.
Workflow Visualization

Workflow Step1 Step 1: Alkylation (NaH, DMF, 60°C) Step2 Step 2: Reduction (LiBH4, THF, RT) *Preserves Cbz* Step1->Step2 Diester Step3 Step 3: Cyclization (nBuLi, TsCl, -78°C) Step2->Step3 Diol Final Final Product Benzyl 1-oxa-8-azaspiro [3.5]nonane-8-carboxylate Step3->Final Spiro-Oxetane

Figure 2: Sequential workflow for the "Construct-and-Cyclize" protocol.

References

  • Wuitschik, G., et al. (2006).[4] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 45(46), 7736–7739.[4]

  • Wuitschik, G., et al. (2008).[4][5] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512–4515.[5]

  • Burkhard, J. A., et al. (2010).[4] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.

  • BenchChem Application Note. "Protocols for the Synthesis of Spirocyclic Oxetanes."

Sources

Application

Application Note: Strategic Deprotection of Cbz-1-oxa-8-azaspiro[3.5]nonane

Abstract & Introduction The 1-oxa-8-azaspiro[3.5]nonane scaffold has emerged as a high-value surrogate for morpholine in modern medicinal chemistry. By replacing the flexible morpholine ring with a rigid spirocyclic oxet...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The 1-oxa-8-azaspiro[3.5]nonane scaffold has emerged as a high-value surrogate for morpholine in modern medicinal chemistry. By replacing the flexible morpholine ring with a rigid spirocyclic oxetane-piperidine system, researchers can significantly lower lipophilicity (LogD) and improve metabolic stability while maintaining hydrogen-bond acceptor capabilities.[1]

However, the synthesis of this scaffold typically involves a Benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen. The critical challenge in the deprotection step is the chemoselectivity required to cleave the carbamate without compromising the strained oxetane ring. While oxetanes are kinetically more stable than epoxides, they remain susceptible to ring-opening under the strong acidic conditions (e.g., HBr/AcOH) traditionally used for Cbz removal.

This guide provides a validated, self-consistent protocol for the deprotection of Cbz-1-oxa-8-azaspiro[3.5]nonane, prioritizing catalytic hydrogenolysis as the gold standard to ensure the integrity of the oxetane ring.

Strategic Analysis: Reagent Selection

The choice of deprotection reagent is dictated by the high ring strain of the oxetane moiety (~106 kJ/mol).

MethodReagent SystemSuitabilityRisk Analysis
A. Catalytic Hydrogenolysis

/ Pd/C (10%)
Recommended Low Risk. Neutral conditions preserve the oxetane ring. Toluene and

byproducts are easily removed.
B. Transfer Hydrogenation Pd/C + Cyclohexene Excellent Low Risk. Eliminates gas cylinders; often faster kinetics for sterically hindered spirocycles.
C. Acidolysis (Strong) HBr / AcOHCONTRAINDICATED High Risk. Bromide ions act as nucleophiles, causing rapid ring-opening of the oxetane to form bromohydrins.
D. Lewis Acid TMSI or

CONTRAINDICATED High Risk. Iodotrimethylsilane aggressively cleaves cyclic ethers.
Mechanistic Pathway & Decision Tree

The following diagram illustrates the critical decision pathway to avoid oxetane decomposition.

G Start Substrate: Cbz-1-oxa-8-azaspiro[3.5]nonane Check Check Functional Groups: Are reducible groups (alkenes, nitro) present? Start->Check PathA No Reducible Groups Check->PathA No PathB Yes (Chemoselectivity needed) Check->PathB Yes Method1 Method A: Catalytic Hydrogenolysis (H2, Pd/C, MeOH) PathA->Method1 Standard Protocol Method2 Method B: Transfer Hydrogenation (NH4HCO2, Pd/C) PathA->Method2 Alternative Method3 Method C: Acidic Cleavage (WARNING: Risk of Ring Opening) PathB->Method3 If H2 incompatible Result Target Product: Free Amine (Intact Oxetane) Method1->Result Clean Conversion Method2->Result Clean Conversion Fail Side Product: Ring-Opened Bromohydrin Method3->Fail HBr/AcOH

Caption: Decision matrix for Cbz removal. Green paths indicate safe protocols for spiro-oxetanes.

Detailed Protocols

Protocol A: Standard Catalytic Hydrogenolysis (Gold Standard)

This method is the most robust for the 1-oxa-8-azaspiro[3.5]nonane scaffold. The neutral environment prevents acid-catalyzed ring opening.

Reagents:

  • Substrate: Cbz-1-oxa-8-azaspiro[3.5]nonane

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (approx. 50% water) to reduce ignition risk.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[2] Note: Solubility of spirocycles can be lower than morpholine analogs; mild heating or co-solvent (THF) may be required.

  • Hydrogen Source:

    
     balloon (1 atm).
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the substrate (1.0 equiv) in MeOH (0.1 M concentration).

    • Critical Step: If the substrate is not fully soluble, add THF dropwise until clear. Incomplete solubility can trap the catalyst.

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate mass) under a gentle stream of nitrogen.

    • Safety: Pd/C is pyrophoric when dry. Always use wet catalyst or add under inert gas.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (

    
    ) from a balloon. Repeat three times. Leave the reaction stirring under the 
    
    
    
    balloon at Room Temperature (20-25°C).
  • Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 2–4 hours.

    • Checkpoint: Look for the disappearance of the carbamate peak and the appearance of the secondary amine mass (M-H or M+H).

  • Workup:

    • Flush the flask with Nitrogen.

    • Filter the mixture through a pad of Celite to remove the Pd/C.[2][3]

    • Wash the Celite cake with MeOH (3x).

    • Concentrate the filtrate under reduced pressure.[2]

  • Isolation: The resulting free amine is often pure enough for the next step. If salt formation is required, use HCl in Dioxane/Ether, but avoid aqueous strong acids for prolonged periods.

Protocol B: Transfer Hydrogenation (For Scale-Up)

Use this if gas cylinders are unavailable or if a safer process is required for larger scales.

Reagents:

  • Hydrogen Donor: Ammonium Formate (5-10 equiv) OR 1,4-Cyclohexadiene (10 equiv).

  • Catalyst: 10% Pd/C.[2][4]

  • Solvent: MeOH/THF (1:1).

Procedure:

  • Dissolve substrate in solvent.[2]

  • Add Pd/C (10 wt%).

  • Add Ammonium Formate in one portion.

  • Heat to reflux (approx. 60-65°C) for 1–2 hours.

    • Note: The evolution of

      
       and 
      
      
      
      drives the reaction.
  • Cool, filter through Celite, and concentrate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion Catalyst PoisoningThe spiro-amine product can coordinate to Pd. Add 1-2 drops of AcOH (mild!) to protonate the amine and prevent coordination, or switch to Pd(OH)

(Pearlman’s Catalyst)
.
Ring Opening Detected Acidic ContaminationEnsure solvents are acid-free. If using Chloroform as solvent, ensure it is stabilized with amylene, not HCl. Avoid HBr entirely.
Low Solubility Rigid Spiro ScaffoldThe spiro-oxetane is rigid. Switch solvent to TFE (2,2,2-Trifluoroethanol) or warm MeOH to 40°C.
Workflow Diagram: Experimental Execution

Workflow cluster_0 Setup cluster_1 Reaction cluster_2 Workup S1 Dissolve Substrate (MeOH/THF) S2 Degas (N2) S1->S2 S3 Add Pd/C (10 wt%) S2->S3 R1 Hydrogenate (H2 Balloon, RT) S3->R1 R2 Monitor LCMS (Check for Ring Opening) R1->R2 R2->R1 Incomplete W1 Filter (Celite) R2->W1 Complete W2 Concentrate W1->W2

Caption: Operational workflow for Protocol A.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][5][6][7] Angewandte Chemie International Edition, 45(46), 7736-7739.

  • Wuitschik, G., et al. (2010).[5] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[5]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Drug Discovery." Organic Letters, 12(9), 1944–1947.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard text for Cbz cleavage conditions).

Sources

Method

Application Note: Strategic Incorporation of 1-Oxa-8-azaspiro[3.5]nonane in KRAS G12D Inhibitor Design

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on RAS-pathway inhibitors. It details the strategic incorporation of 1-oxa-8-azaspiro[3.5]nonane —a high-value bioisostere—i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on RAS-pathway inhibitors. It details the strategic incorporation of 1-oxa-8-azaspiro[3.5]nonane —a high-value bioisostere—into KRAS G12D inhibitor scaffolds (analogous to the MRTX1133 class) to optimize physicochemical properties and binding affinity.

Executive Summary & Rationale

The KRAS G12D mutation, characterized by the replacement of Glycine 12 with Aspartic Acid, presents a unique challenge: the lack of a reactive cysteine (unlike G12C) necessitates high-affinity non-covalent binders. Leading clinical candidates (e.g., MRTX1133) utilize rigid bicyclic amine "tails" to engage the solvent-exposed region of the Switch II pocket, modulating pharmacokinetics (PK) and solubility.

1-oxa-8-azaspiro[3.5]nonane serves as a superior bioisostere for standard piperidine or morpholine moieties in these inhibitors.

  • Conformational Restriction: The spiro-fusion reduces the entropic penalty of binding.

  • pKa Modulation: The oxetane ring (electron-withdrawing) lowers the basicity of the piperidine nitrogen (approx. 1–2 pKa units), reducing hERG liability and phospholipidosis risk while maintaining water solubility.

  • Metabolic Stability: The spiro-oxetane blocks the metabolically vulnerable 4-position of the piperidine ring.

Mechanistic Logic Diagram

KRAS_Logic Target KRAS G12D (Switch II Pocket) Challenge Solvent Front Interaction Target->Challenge Requires Solution 1-oxa-8-azaspiro[3.5]nonane Challenge->Solution Stabilized by Benefit1 Lower pKa (Reduced hERG risk) Solution->Benefit1 Benefit2 Rigid Geometry (High Affinity) Solution->Benefit2 Drug Optimized Inhibitor (MRTX Analog) Benefit1->Drug Benefit2->Drug

Caption: Logic flow demonstrating the physicochemical advantages of the spiro-oxetane scaffold in KRAS G12D ligand design.

Synthetic Protocol: Coupling & Incorporation

This protocol describes the installation of the 1-oxa-8-azaspiro[3.5]nonane moiety onto a representative KRAS G12D core scaffold (e.g., a 2-chloropyrido[2,3-d]pyrimidine derivative).

A. Materials & Reagents
ReagentSpecificationRole
Core Scaffold 2-chloro-pyrido[2,3-d]pyrimidine derivativeElectrophile (Ar-Cl)
Ligand 1-oxa-8-azaspiro[3.5]nonane oxalate (or HCl)Nucleophile (Amine)
Base DIPEA (N,N-Diisopropylethylamine)Proton Scavenger
Solvent NMP (N-Methyl-2-pyrrolidone) or DMSOPolar Aprotic Solvent
Catalyst (Optional) KF / 18-Crown-6Fluoride source (if using Ar-F)
B. Step-by-Step Coupling Protocol (SNAr)

Context: This reaction replaces the C2-chloro group of the heterocyclic core with the spiro-amine. This position is critical for orienting the molecule towards the solvent front.

  • Preparation of Free Base (If using salt):

    • Dissolve 1-oxa-8-azaspiro[3.5]nonane oxalate (1.2 equiv) in MeOH.

    • Pass through a pre-packed SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH, then elute with 2M NH3 in MeOH.

    • Concentrate in vacuo to obtain the free amine oil. Note: The free amine is volatile; handle with care.

  • Reaction Setup:

    • In a microwave vial, dissolve the Core Scaffold (1.0 equiv, e.g., 100 mg) in anhydrous NMP (2.0 mL).

    • Add the Spiro-Amine (1.5 equiv).

    • Add DIPEA (3.0 equiv).

  • Execution:

    • Seal the vial and heat to 100°C for 4–12 hours (thermal) OR 120°C for 45 mins (microwave).

    • Process Control: Monitor by LC-MS.[1][2] Look for the disappearance of the Ar-Cl mass (M) and appearance of the product mass (M + 127 - 35.5).

  • Work-up & Purification:

    • Dilute reaction mixture with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove NMP.

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Purification: Flash chromatography (DCM:MeOH 0–10% gradient). The spiro-amine is polar; ensure the column is primed with 1% NH3/MeOH if tailing occurs.

C. Synthetic Workflow Diagram

Synthesis_Flow Start Start: KRAS Core (Ar-Cl) + Spiro-Amine Salt FreeBase Step 1: Free Base Gen (SCX-2 Cartridge) Start->FreeBase Coupling Step 2: S_NAr Coupling (NMP, DIPEA, 100°C) FreeBase->Coupling Monitor QC: LC-MS Check (Target Mass Observed?) Coupling->Monitor Monitor->Coupling No (Increase T/Time) Workup Step 3: Workup (EtOAc/H2O Wash) Monitor->Workup Yes Purify Step 4: Purification (Flash Column) Workup->Purify Final Final Inhibitor Purify->Final

Caption: Workflow for the SNAr coupling of 1-oxa-8-azaspiro[3.5]nonane to a heteroaryl chloride core.

Quality Control & Validation

Physicochemical Validation

The incorporation of the spiro-oxetane should result in specific shifts in property data compared to a standard piperidine analog.

PropertyPiperidine Analog (Reference)1-oxa-8-azaspiro[3.5]nonane AnalogExpected Improvement
LogD (pH 7.4) ~3.5~2.2 – 2.8Improved Solubility / Lower Lipophilicity
pKa (Conj. Acid) ~9.5~7.8 – 8.2Reduced hERG binding risk
LLE (Ligand Eff.) Baseline+0.5 to +1.0Higher potency per unit of lipophilicity
Biological Validation (Protocol Summary)

To confirm the efficacy of the synthesized inhibitor:

  • KRAS G12D Binding Assay (SPR):

    • Immobilize biotinylated KRAS G12D (GDP-bound) on a Streptavidin chip.

    • Inject the inhibitor (concentration series 1 nM – 10 µM).

    • Success Criteria: KD < 10 nM with rapid on-rate.

  • Cellular Potency (AsPC-1 or Panc 04.03 lines):

    • Treat cells for 4 hours.

    • Measure pERK levels via AlphaLISA or Western Blot.

    • Success Criteria: IC50 < 50 nM.

Troubleshooting Guide

  • Issue: Low Yield in Coupling.

    • Cause: Steric hindrance of the spiro-ring adjacent to the nucleophilic nitrogen.

    • Solution: Switch to Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C) if SNAr fails.

  • Issue: Product Instability.

    • Cause: Oxetane rings can be acid-sensitive.

    • Solution: Avoid strong acids during workup (e.g., 6M HCl). Use mild buffers or immediate lyophilization.

  • Issue: Solubility Issues during NMR.

    • Solution: These molecules often aggregate. Use d6-DMSO with a drop of d-TFA to break aggregates and sharpen peaks.

References

  • Discovery of MRTX1133: Wang, X., et al. (2022). "Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor." Journal of Medicinal Chemistry. Link

  • Spirocyclic Oxetanes as Bioisosteres: Wuitschik, G., Carreira, E. M., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[3] Angewandte Chemie International Edition. Link

  • Synthesis of Spiro-Oxetanes: Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Oxetanes." Organic Letters. Link

  • KRAS G12D Structural Biology: Kessler, D., et al. (2019). "Drugging an Undruggable Pocket on KRAS." Proceedings of the National Academy of Sciences. Link

  • Commercial Availability: Fluorochem Product Page for 1-Oxa-7-azaspiro[3.5]nonane (Isomer reference). Link

Sources

Application

Application Note: High-Efficiency Reductive Amination of Sterically Constrained Spirocyclic Ketones

Abstract Spirocyclic scaffolds are increasingly prevalent in drug discovery due to their ability to impart structural rigidity and expand intellectual property space without increasing lipophilicity (LogP). However, func...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic scaffolds are increasingly prevalent in drug discovery due to their ability to impart structural rigidity and expand intellectual property space without increasing lipophilicity (LogP). However, functionalizing the ketone moiety within these sterically congested systems presents significant synthetic challenges. Standard reductive amination protocols often fail due to poor imine formation equilibrium or steric hindrance to hydride attack. This guide details a robust, field-proven protocol utilizing Titanium(IV) isopropoxide [


]  as a Lewis acid and water scavenger to drive conversion in hindered spirocyclic ketones. We provide mechanistic insights, a validated Standard Operating Procedure (SOP), and troubleshooting strategies to maximize yield and diastereoselectivity.

Introduction & Challenge

Spirocyclic ketones (e.g., spiro[3.3]heptan-2-one, spiro[4.5]decan-8-one) possess unique conformational constraints. Unlike acyclic or simple cyclic ketones, the spiro-fusion creates a "gem-disubstituted" effect at the


-carbon relative to the ring junction.

The Synthetic Bottlenecks:

  • Thermodynamic Barrier: The formation of the imine/iminium intermediate is often unfavorable due to steric clash between the incoming amine and the spiro-ring system.

  • Kinetic Inhibition: Bulky reducing agents (e.g., STAB - Sodium Triacetoxyborohydride) may struggle to approach the sterically crowded

    
     bond.
    
  • Stereocontrol: The trajectory of hydride delivery is heavily influenced by the ring conformation (chair/boat) and the steric bulk of the spiro-tail, leading to mixtures of cis and trans isomers.

To overcome these, we utilize a Lewis-Acid Mediated One-Pot Protocol . The addition of


 serves a dual purpose: it activates the carbonyl oxygen (electrophilic activation) and chemically scavenges the water byproduct, driving the equilibrium toward the imine species before the reducing agent is introduced.

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting.

The Titanium Advantage

In standard conditions, the hemiaminal intermediate often reverts to the ketone. Titanium(IV) stabilizes the hemiaminal and facilitates dehydration to the imine.

Mechanism Diagram (DOT):

ReductiveAmination Ketone Spirocyclic Ketone (Substrate) Complex Hemiaminal-Ti Complex Ketone->Complex Coordination Amine Amine (R-NH2) Amine->Complex Coordination Ti Ti(OiPr)4 (Lewis Acid) Ti->Complex Coordination Imine Activated Imine (Ti-Coordinated) Complex->Imine -Ti(OH)(OiPr)3 (Dehydration) Product Spirocyclic Amine (Target) Imine->Product Hydride Transfer Reductant Borohydride (NaBH4 / NaBH3CN) Reductant->Product H- Source

Figure 1: Mechanism of Titanium-mediated reductive amination.[1] The Ti-species drives the dehydration step, which is the rate-limiting step for hindered ketones.

Stereochemical Control

For spiro[4.5]decane systems (cyclohexanone rings), the hydride donor will generally attack from the less hindered face .

  • Axial Attack: Small reducing agents (e.g.,

    
    ) tend to attack from the axial direction, yielding the thermodynamically more stable equatorial amine .
    
  • Equatorial Attack: Bulky reagents or specific steric shielding by the spiro-ring can force equatorial attack, yielding the axial amine .

  • Note: In

    
     mediated reactions, the bulky titanium complex coordinated to the nitrogen often blocks one face, enhancing diastereoselectivity (dr) compared to standard acid-catalyzed methods.
    

Validated Protocol (SOP)

Scope: Suitable for spirocyclic ketones reacting with primary or secondary amines. Scale: 1.0 mmol (scalable to >100 mmol).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Spirocyclic Ketone 1.0SubstrateDry, azeotroped if necessary.
Amine 1.1 - 1.5NucleophileUse HCl salt + TEA if free base is volatile.
Ti(OiPr)4 1.5 - 2.0Lewis AcidStrictly anhydrous. Air sensitive.
NaBH4 1.5ReductantAdded after imine formation.
Ethanol (Abs) [0.5 M]SolventMethanol can also be used; avoid wet solvents.
Step-by-Step Procedure

Step 1: Imine Formation (The "Aging" Period)

  • Charge an oven-dried flask with the Spirocyclic Ketone (1.0 equiv) and Amine (1.2 equiv).

  • Add Absolute Ethanol (or THF for solubility) to reach a concentration of ~0.5 M.

  • Add Titanium(IV) isopropoxide (1.5 - 2.0 equiv) dropwise via syringe under

    
    .
    
    • Observation: The solution may turn slightly yellow or hazy.

  • Stir at Room Temperature (20-25°C) for 6 to 12 hours .

    • Critical Check: Monitor by TLC or LCMS. You should see the disappearance of the ketone and formation of the imine (often less polar). For extremely hindered ketones, heat to 50°C.

Step 2: Reduction 5. Cool the reaction mixture to 0°C (ice bath). 6. Add Sodium Borohydride (


)  (1.5 equiv) carefully in portions.
  • Caution: Gas evolution (
    
    
    ) will occur.
  • Allow the mixture to warm to Room Temperature and stir for 2 to 4 hours .

Step 3: Workup (The "Titanium Quench") Titanium reactions form sticky emulsions if quenched with water alone. Use this specific quench to ensure phase separation. 8. Dilute the reaction with EtOAc (or DCM). 9. Add 2M NaOH (or


) slowly. Use approx. 2 mL per mmol of Ti reagent.
  • Why: This hydrolyzes the titanium alkoxides into insoluble
    
    
    solids.
  • Stir vigorously for 15-30 minutes until a white, granular precipitate forms and the supernatant is clear.
  • Filter through a pad of Celite . Wash the pad with EtOAc.
  • Transfer filtrate to a separatory funnel. Wash with brine, dry over
    
    
    , and concentrate.

Step 4: Purification 13. The crude amine is often clean enough for the next step. If purification is needed, use Flash Column Chromatography (DCM/MeOH/


 or EtOAc/Hexanes).
  • Note: Amine products may streak on silica; add 1% Triethylamine or
    
    
    to the eluent.

Workflow Visualization

Workflow Start Start: Dry Reagents Mix Mix Ketone + Amine + Ti(OiPr)4 in EtOH Start->Mix Age Stir 6-12h (Imine Formation) Monitor via LCMS Mix->Age Reduce Cool to 0°C Add NaBH4 Age->Reduce Ketone Consumed Quench Quench with 2M NaOH (Precipitate TiO2) Reduce->Quench 2-4h Reaction Filter Filter through Celite Phase Separate Quench->Filter End Isolate Amine Filter->End

Figure 2: Operational workflow for Ti-mediated reductive amination.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Conversion Steric bulk prevents imine formation.Increase

to 3.0 equiv. Heat Step 1 to 60°C. Switch solvent to neat condition (no solvent) if liquid.
Low Yield (Emulsion) Improper quenching of Titanium.Do NOT use water only. Use 2M NaOH, Rochelle's Salt (sat. aq.), or 10% tartaric acid to complex Ti.
Over-reduction (Alcohol) Direct reduction of ketone before imine forms.Ensure "Aging" (Step 1) is complete before adding borohydride. Use

at pH 4-5 if

is too aggressive (rare with Ti method).
Diastereoselectivity Lack of facial bias.Lower reduction temperature to -78°C (requires changing solvent to THF/MeOH mix). Try bulky reductants like

(requires isolating imine first).

Safety Information

  • Titanium(IV) isopropoxide: Moisture sensitive. Causes severe eye irritation.[2] Handle in a fume hood.

  • Sodium Borohydride: Flammable solid. Releases flammable hydrogen gas upon contact with acid or moisture.

  • Sodium Cyanoborohydride (Alternative): Highly toxic. Generates HCN gas in acidic media. If using this, quench oxidative waste with bleach.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[3]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532.

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents."

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Barney, et al. "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." ResearchGate / Tetrahedron Letters, 2025.

Sources

Method

Application Note: Functionalization of 1-oxa-8-azaspiro[3.5]nonane Nitrogen

[1][2] Abstract The 1-oxa-8-azaspiro[3.5]nonane scaffold represents a high-value "Escape from Flatland" motif in modern medicinal chemistry. By fusing a polar, metabolic-blocking oxetane ring with a piperidine core, this...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

The 1-oxa-8-azaspiro[3.5]nonane scaffold represents a high-value "Escape from Flatland" motif in modern medicinal chemistry. By fusing a polar, metabolic-blocking oxetane ring with a piperidine core, this spirocycle serves as a superior bioisostere for morpholine and piperidine. It offers lowered lipophilicity (


), improved metabolic stability, and distinct vector orientation for substituent display. This application note provides a definitive technical guide for functionalizing the secondary amine (N-8 position), addressing the specific stability constraints of the acid-sensitive oxetane ring.

Introduction & Structural Logic

The "Escape from Flatland" Imperative

Traditional drug discovery often relies on planar aromatic rings (phenyl, pyridine) or simple saturates (morpholine). While morpholine is a staple for solubility, it often suffers from rapid oxidative metabolism. The 1-oxa-8-azaspiro[3.5]nonane scaffold replaces the ether oxygen of morpholine with a spiro-fused oxetane.

  • Geometry: The spiro center creates a rigid

    
     orthogonality between the rings, projecting substituents into novel chemical space not accessible by flat rings.
    
  • Physicochemical Profile: The oxetane oxygen exerts a strong inductive effect (

    
    ), lowering the 
    
    
    
    of the distal amine (typically 8.5–9.5) compared to piperidine (~11.0). This improves bioavailability by ensuring a balanced ionization state at physiological pH.
Stability & Handling Constraints

Critical Warning: The oxetane ring is strained (~26 kcal/mol). While kinetically stable under basic and neutral conditions, it is susceptible to acid-catalyzed ring opening , particularly in the presence of strong nucleophiles (e.g., chloride, bromide) or Lewis acids (


, 

).
  • Avoid: Strong mineral acids (conc. HCl,

    
    ) at high temperatures.
    
  • Preferred: Weak organic acids (Acetic acid, Formic acid) or buffered aqueous systems.

  • Storage: The free amine absorbs

    
     from air; store as the oxalate or hydrochloride salt, or as a solution in inert solvent under Argon.
    

Pre-Reaction Protocol: Desalting (Free-Basing)[1]

Commercial supplies of 1-oxa-8-azaspiro[3.5]nonane are typically provided as the oxalate or hydrochloride salt to ensure stability. Direct use of the oxalate salt in palladium-catalyzed reactions (Buchwald-Hartwig) can poison the catalyst.

Protocol A: Generation of the Free Amine

Objective: Isolate the reactive free amine for coupling.

  • Suspension: Suspend 1.0 mmol of the salt (e.g., oxalate) in a 4:1 mixture of DCM:MeOH (10 mL). The methanol is crucial to solubilize the polar salt.

  • Basification: Add Polymer-Supported Carbonate (e.g., PL-CO3 resin) or finely powdered anhydrous

    
     (3.0 equiv).
    
    • Why: Solid-phase or inorganic bases prevent the formation of water, simplifying workup.

  • Agitation: Stir gently at Room Temperature (RT) for 1–2 hours.

  • Filtration: Filter off the solids.[1]

  • Concentration: Carefully concentrate the filtrate under reduced pressure (keep bath

    
    ).
    
    • Note: The free amine is volatile. Do not apply high vacuum for extended periods. Use immediately.

Functionalization Strategies

The secondary nitrogen at position 8 is the primary nucleophilic handle. We define three core workflows: Reductive Amination ,


-Arylation (SnAr/Buchwald) , and Amide Coupling .
Decision Tree for Functionalization

FunctionalizationTree Start 1-oxa-8-azaspiro[3.5]nonane (Free Amine) Target Target Moiety Start->Target Determine Linkage Alkyl Alkyl Group (sp3 Carbon) Target->Alkyl Target is Alkyl Aryl Aryl/Heteroaryl (sp2 Carbon) Target->Aryl Target is Aromatic Acyl Carbonyl (Amide/Urea) Target->Acyl Target is Amide RedAm Reductive Amination (STAB + AcOH) Alkyl->RedAm Preferred Method SnAr SnAr (Electron Deficient Ar-X) Aryl->SnAr If Ar has EWG (NO2, CN) Buchwald Buchwald-Hartwig (Pd-Catalysis) Aryl->Buchwald If Ar is unactivated HATU HATU/T3P Coupling Acyl->HATU

Caption: Strategic selection of synthetic methods based on the target linkage. Green path denotes alkylation, Red denotes arylation, Yellow denotes acylation.

Detailed Experimental Protocols

Reductive Amination (Standard Alkylation)

Direct alkylation with alkyl halides is prone to over-alkylation. Reductive amination is the superior method for controlling mono-alkylation.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)[1][2]

  • Spirocyclic Amine (1.0–1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (catalytic to 1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step:

  • Imine Formation: Dissolve the aldehyde and amine in DCE (0.1 M). Add AcOH (1.0 equiv) to catalyze imine formation. Stir for 30 min at RT.

    • Mechanistic Note: The oxetane is stable to AcOH. The acid activates the carbonyl and buffers the basic amine.

  • Reduction: Add STAB in one portion. Stir at RT for 2–16 hours.[1]

  • Quench: Quench with saturated aqueous

    
    . Do not use strong acid to quench. 
    
  • Extraction: Extract with DCM (3x). Dry over

    
    .[3]
    
  • Purification: Flash chromatography. (Note: The amine product is polar; use DCM:MeOH gradients).

-Arylation: Buchwald-Hartwig Coupling

For attaching the spirocycle to non-activated aryl rings, Palladium catalysis is required.

Reagents:

  • Aryl Halide (Br/I/Cl) (1.0 equiv)

  • Spirocyclic Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 or BrettPhos Pd G4 (2–5 mol%).

    • Expertise: RuPhos is exceptional for secondary amines. G4 precatalysts ensure rapid activation without reducing agents.

  • Base: NaOtBu (Sodium tert-butoxide) or

    
    .
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Charging: Add Aryl Halide, Amine, Base, and Catalyst.

  • Solvent: Add sparged (degassed) solvent.

  • Thermal Cycle: Heat to 80–100°C for 2–12 hours.

    • Stability Check: 1-oxa-8-azaspiro[3.5]nonane is thermally stable at 100°C in the absence of strong acidic nucleophiles.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify.

-Arylation: SnAr (Nucleophilic Aromatic Substitution)

If the aryl partner has strong electron-withdrawing groups (e.g., 4-fluoro-nitrobenzene, chloropyrimidines), use metal-free SnAr.

Protocol:

  • Dissolve Aryl Halide (1.0 equiv) in DMF or DMSO.

  • Add Spirocyclic Amine (1.1 equiv).

  • Add DIPEA (2.0 equiv) to scavenge acid.

  • Heat to 60–80°C.

    • Note: This is often cleaner than Buchwald for activated substrates like chloropyridines.

Quantitative Data Summary

PropertyMorpholine1-oxa-8-azaspiro[3.5]nonaneImplication
Formula


Higher MW, but more 3D character (

)

(Conj. Acid)
8.36~9.5–10.0More basic than morpholine, less than piperidine.
LogD (pH 7.4) -1.5~0.5–1.0Higher lipophilicity than morpholine (better permeability).
Metabolic Stability LowHighSpiro-oxetane blocks oxidative metabolism.
Vector Geometry LinearOrthogonalAccesses different binding pockets.

Troubleshooting & Quality Control

NMR Verification

The spirocyclic structure has a distinct NMR signature.

  • 
     NMR:  Look for the oxetane protons as multiplets around 4.5–4.8 ppm. The piperidine ring protons will appear as multiplets in the 1.5–3.5 ppm range.
    
  • 
     NMR:  The spiro quaternary carbon usually appears around 30–40 ppm, while the oxetane 
    
    
    
    carbons appear downfield around 70–80 ppm.
Common Pitfalls
  • Acidic Deprotection: If your molecule contains a Boc group elsewhere, do not use neat TFA. The high acidity can open the oxetane.

    • Solution: Use 4M HCl in Dioxane at 0°C for short durations, or TMSOTf/2,6-lutidine.

  • Salt Formation: If the product is an oil, convert it to a fumarate or tartrate salt for crystallization. Avoid forming hydrochloride salts if the compound is to be stored for years, as trace excess HCl can degrade the oxetane over long durations.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D., et al. (2013). "Spirocyclic ethers as morpholine surrogates." ACS Medicinal Chemistry Letters. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

  • Patent Reference (SnAr Protocol): WO2023215906A1. "Chimères ciblant la protéolyse kras g12d." (Demonstrates functionalization of 1-oxa-8-azaspiro[3.5]nonane). Link

Sources

Application

A Practical Guide to the Synthesis of 8-Azaspiro[3.5]nonane Libraries for Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that provide access to new chemical space is insatiable. The concept of "escaping from flatland" has driven a paradigm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that provide access to new chemical space is insatiable. The concept of "escaping from flatland" has driven a paradigm shift towards molecules with greater three-dimensional complexity, as these often exhibit improved pharmacological properties.[1] Spirocyclic systems, which feature two rings connected by a single common atom, are exemplary of this design principle. Their rigid, well-defined conformational structures can reduce the entropic penalty upon binding to a biological target, leading to enhanced potency and selectivity.[2]

Among this class of compounds, the 8-azaspiro[3.5]nonane framework has emerged as a particularly valuable building block. It combines a conformationally restricted cyclobutane ring with a piperidine moiety, a privileged structure in numerous approved drugs. This unique architecture makes it an attractive scaffold for interrogating a wide range of biological targets, from G protein-coupled receptors (GPCRs) to enzymes.[3][4] This guide provides a detailed, experience-driven approach to the synthesis of the core 8-azaspiro[3.5]nonane scaffold and its subsequent elaboration into diverse chemical libraries suitable for high-throughput screening and lead optimization.

Part 1: Synthesis of the Core N-Boc-8-Azaspiro[3.5]nonane Scaffold

The most direct and scalable approach to the 8-azaspiro[3.5]nonane core involves the reductive amination of a suitable spirocyclic ketone. However, to facilitate library development, it is strategically advantageous to first synthesize a protected intermediate, namely N-Boc-8-azaspiro[3.5]nonane. The tert-butyloxycarbonyl (Boc) protecting group offers several advantages: it is stable under a wide range of reaction conditions used for library synthesis and can be readily removed under acidic conditions that typically do not affect other functional groups.[5]

A common and reliable route begins with the Dieckmann condensation of a diester to form a β-keto ester, which is subsequently hydrolyzed, decarboxylated, and then subjected to reductive amination.[5]

Workflow for Core Scaffold Synthesis

cluster_0 Core Scaffold Synthesis A Spiro[3.5]nonan-8-one B N-Boc-8-azaspiro[3.5]nonane A->B Reductive Amination (Boc-NH2, NaBH(OAc)3) C 8-Azaspiro[3.5]nonane (Hydrochloride Salt) B->C Boc Deprotection (HCl in Dioxane)

Caption: Synthesis of the 8-azaspiro[3.5]nonane core scaffold.

Protocol 1: Synthesis of N-Boc-8-azaspiro[3.5]nonane

This protocol details the one-pot reductive amination of spiro[3.5]nonan-8-one. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical. It is a mild and selective reagent that reduces the in situ-formed iminium ion much faster than the starting ketone, thereby minimizing the formation of alcohol byproducts.[6][7] Furthermore, it is compatible with the slightly acidic conditions required for imine formation and does not pose the toxicity risks associated with sodium cyanoborohydride.[6][7]

Materials & Reagents:

ReagentM.W.Quantity (10 mmol scale)MolesEquivalents
Spiro[3.5]nonan-8-one138.211.38 g10.01.0
tert-Butyl carbamate (Boc-NH₂)117.151.41 g12.01.2
Sodium triacetoxyborohydride211.943.18 g15.01.5
Acetic Acid (AcOH)60.050.69 mL12.01.2
Dichloromethane (DCM), anhydrous-50 mL--
Saturated aq. NaHCO₃ solution-50 mL--
Brine-30 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g--

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add spiro[3.5]nonan-8-one (1.38 g, 10.0 mmol) and tert-butyl carbamate (1.41 g, 12.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (50 mL) and stir until all solids are dissolved.

  • Acid Catalyst: Add glacial acetic acid (0.69 mL, 12.0 mmol) to the mixture. The acid catalyzes the formation of the iminium ion intermediate, which is the species that is subsequently reduced.[8]

  • Stirring: Allow the reaction to stir at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10-15 minutes. Causality: A slow, portion-wise addition is crucial to control the initial exotherm and any gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield N-Boc-8-azaspiro[3.5]nonane as a white solid or colorless oil.

Part 2: Library Generation from the 8-Azaspiro[3.5]nonane Scaffold

With the protected core in hand, the secondary amine can be unmasked and used as a versatile handle for diversification. The following two-stage process is ideal for generating a library of analogs in a parallel format.

Stage 1: Boc Deprotection

The Boc group is typically removed using a strong acid. A solution of hydrogen chloride in an organic solvent like dioxane or methanol is often preferred for producing the hydrochloride salt of the amine directly, which is often a stable, crystalline solid that is easily handled and dispensed for subsequent reactions.[5]

Protocol 2: Boc Deprotection to Yield 8-Azaspiro[3.5]nonane Hydrochloride

  • Dissolution: Dissolve the purified N-Boc-8-azaspiro[3.5]nonane (e.g., 10.0 mmol) in a minimal amount of a suitable solvent like methanol (10 mL).

  • Acidification: To this solution, add a 4 M solution of HCl in 1,4-dioxane (15 mL, 60 mmol, 6.0 eq) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is typically the hydrochloride salt of the desired amine. It can be triturated with diethyl ether or hexanes to remove non-polar impurities and then dried under vacuum. This material is often pure enough for use in the next step without further purification.

Stage 2: Parallel Library Synthesis via N-Acylation

The free secondary amine is a nucleophile that can readily react with a variety of electrophiles. N-acylation with a diverse set of acyl chlorides is one of the most robust and straightforward methods for library generation. This can be efficiently performed in a 96-well plate format.

cluster_1 Library Synthesis Workflow cluster_2 Building Blocks (R-COCl) Core 8-Azaspiro[3.5]nonane·HCl (Stock Solution) Plate 96-Well Reaction Plate Core->Plate Base Tertiary Amine Base (e.g., DIPEA) Base->Plate R1 R1-COCl R2 R2-COCl R1->Plate R3 R...-COCl R2->Plate R3->Plate Final_Library Diverse Library of N-Acyl-8-azaspiro[3.5]nonanes Plate->Final_Library Reaction & Purification

Caption: Parallel synthesis workflow for an N-acyl library.

Protocol 3: Parallel N-Acylation in a 96-Well Format

Stock Solutions:

  • Amine Stock: Prepare a 0.2 M solution of 8-azaspiro[3.5]nonane hydrochloride in anhydrous N,N-dimethylformamide (DMF).

  • Base Stock: Prepare a 0.6 M solution of N,N-diisopropylethylamine (DIPEA) in anhydrous DMF. DIPEA is a non-nucleophilic hindered base used to neutralize the HCl salt and scavenge the HCl generated during the acylation.

  • Acyl Chloride Plate: In a separate 96-well plate, dispense 0.25 M solutions of various acyl chlorides in anhydrous DMF (one acyl chloride per well).

Parallel Reaction Setup:

  • Amine Addition: Using a liquid handler or multichannel pipette, dispense 100 µL of the amine stock solution (0.02 mmol, 1.0 eq) into each well of a 96-well reaction block.

  • Base Addition: Add 100 µL of the DIPEA stock solution (0.06 mmol, 3.0 eq) to each well. Three equivalents are used to ensure complete neutralization of the amine salt and the byproduct HCl.

  • Acyl Chloride Addition: Add 100 µL of the appropriate acyl chloride solution (0.025 mmol, 1.25 eq) from the building block plate to each corresponding well of the reaction block.

  • Reaction Incubation: Seal the reaction block and shake at room temperature for 4-6 hours.

  • Work-up & Purification: Upon completion, the reaction mixtures can be purified using parallel purification techniques such as solid-phase extraction (SPE) or preparative HPLC-MS.

Example Library Data:

Well IDAcyl Chloride (R-COCl)Product M.W.Expected Yield (%)Purity (%) (by LC-MS)
A1Benzoyl chloride229.3185-95>95
A2Cyclohexanecarbonyl chloride235.3588-98>95
A34-Fluorobenzoyl chloride247.2982-92>95
A4Thiophene-2-carbonyl chloride235.3380-90>95

Conclusion

The 8-azaspiro[3.5]nonane scaffold represents a valuable starting point for the construction of diverse and three-dimensionally rich compound libraries. The synthetic protocols detailed herein, centering on a robust reductive amination to build the core followed by high-throughput N-functionalization, provide a reliable and scalable path for drug discovery programs. By explaining the causality behind key experimental choices, this guide empowers researchers to not only replicate these methods but also to troubleshoot and adapt them for the synthesis of unique and proprietary chemical matter.

References

  • Procopiou, P. A., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(51), 17958–17961. [Link]

  • Procopiou, P. A., et al. (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. PubMed, 25420176. [Link]

  • Coldham, I., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(13), 6936–6944. [Link]

  • Anderson, E. A., et al. (2020). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 11(1), 4611. [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 114-121. [Link]

  • Wang, Y., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Simal, C., et al. (2023). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters, 25(1), 108-113. [Link]

  • Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 40(11), 2992-2999. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

Sources

Method

Application Note: A Practical Synthetic Route to the 2-Oxa-7-Azaspiro[3.5]nonane Core

Introduction The quest for novel three-dimensional scaffolds is a cornerstone of modern drug discovery, aiming to "escape from flatland" and improve the pharmacological properties of new chemical entities. Spirocyclic sy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quest for novel three-dimensional scaffolds is a cornerstone of modern drug discovery, aiming to "escape from flatland" and improve the pharmacological properties of new chemical entities. Spirocyclic systems, characterized by two rings sharing a single atom, are of particular interest due to the conformational rigidity conferred by the central quaternary carbon.[1] This rigidity can lead to enhanced binding affinity and selectivity for biological targets.

Within this class, the 1-oxa-8-azaspiro[3.5]nonane core and its isomers, such as 2-oxa-7-azaspiro[3.5]nonane, have emerged as valuable motifs in medicinal chemistry. Specifically, spirocyclic oxetanes are being explored as polar bioisosteres and structural alternatives to the ubiquitous morpholine moiety, offering improved metabolic stability and hydrogen bonding capacity.[2] This application note provides a detailed, field-proven protocol for the synthesis of 2-oxa-7-azaspiro[3.5]nonane, a key representative of this promising structural class.

Synthetic Strategy and Retrosynthesis

The selected strategy builds the spirocyclic core by first constructing the piperidine ring, followed by the formation of the oxetane ring. This approach leverages readily available starting materials and proceeds through a robust, multi-step sequence. The key transformations include the reduction of a diester to a diol and a subsequent one-pot mesylation and intramolecular cyclization to forge the oxetane ring.

G Target 2-Oxa-7-azaspiro[3.5]nonane (1b) Deprotection Tosyl Deprotection Target->Deprotection Final Step Oxetane N-Tosyl-2-oxa-7-azaspiro[3.5]nonane (5) Deprotection->Oxetane Cyclization One-Pot Mesylation & Ring Closure Oxetane->Cyclization Diol N-Tosyl-4,4-bis(hydroxymethyl)piperidine (4) Cyclization->Diol Reduction LiAlH4 Reduction Diol->Reduction Diester N-Tosyl-piperidine-4,4-diethyl ester (3) Reduction->Diester Alkylation Dialkylation Diester->Alkylation Start Diethyl malonate + N-Tosylbis(2-bromoethyl)amine Alkylation->Start

Figure 1. Retrosynthetic analysis of 2-oxa-7-azaspiro[3.5]nonane.

Detailed Experimental Protocols

This section outlines the step-by-step synthesis of the 2-oxa-7-azaspiro[3.5]nonane core, starting from diethyl malonate.

Workflow Overview

G cluster_0 Step 1: Piperidine Ring Formation cluster_1 Step 2: Diol Formation cluster_2 Step 3: Oxetane Ring Formation cluster_3 Step 4: Deprotection & Salt Formation A Synthesis of Diester (3) B Reduction of Diester (3) to Diol (4) A->B C One-Pot Cyclization to Oxetane (5) B->C D Synthesis of Target (1b) C->D

Figure 2. Overall synthetic workflow for 2-oxa-7-azaspiro[3.5]nonane.

Step 1: Synthesis of N-Tosyl-piperidine-4,4-diethyl ester (3)

Principle: This step involves the dialkylation of diethyl malonate with N-tosylbis(2-bromoethyl)amine to construct the core piperidine ring with the necessary geminal ester groups for the subsequent reduction.

  • Reagents: Diethyl malonate, N-tosylbis(2-bromoethyl)amine, Base (e.g., Sodium Ethoxide), Anhydrous Ethanol.

  • Protocol:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • To this solution, add diethyl malonate dropwise at room temperature.

    • Add N-tosylbis(2-bromoethyl)amine to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction by TLC until completion.

    • After cooling, neutralize the reaction, and perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield compound 3 .

Step 2: Synthesis of N-Tosyl-4,4-bis(hydroxymethyl)piperidine (4)

Principle: The gem-diester is reduced to the corresponding diol using a powerful reducing agent, lithium aluminum hydride (LiAlH4), which provides the two hydroxyl groups required for the oxetane ring formation.

  • Reagents: N-Tosyl-piperidine-4,4-diethyl ester (3), Lithium aluminum hydride (LiAlH4), Anhydrous Tetrahydrofuran (THF).

  • Protocol:

    • Caution: LiAlH4 reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

    • Suspend LiAlH4 in anhydrous THF in a flask equipped with a dropping funnel and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve compound 3 in anhydrous THF and add it dropwise to the LiAlH4 suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux to ensure complete reduction.

    • Cool the reaction back to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting white precipitate (aluminum salts) and wash thoroughly with THF.

    • Combine the filtrates and concentrate under reduced pressure to yield the diol 4 , which is often used in the next step without further purification.

Step 3: Synthesis of N-Tosyl-2-oxa-7-azaspiro[3.5]nonane (5)

Principle: This key step is a one-pot procedure where the diol is first converted to a dimesylate intermediate, which then undergoes an intramolecular Williamson ether synthesis (SN2 reaction) to form the strained four-membered oxetane ring.

  • Reagents: Diol (4), Methanesulfonyl chloride (MsCl), Triethylamine (TEA) or Pyridine, Dichloromethane (DCM).

  • Protocol:

    • Dissolve the diol 4 in anhydrous DCM and cool to 0 °C.

    • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

    • Stir the reaction at 0 °C and then allow it to warm to room temperature. The in-situ formation of the dimesylate is followed by the intramolecular cyclization, driven by the base, to form the spiro-oxetane.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the residue by column chromatography to afford the protected spirocycle 5 .[2]

Step 4: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane Oxalate (1b)

Principle: The final step involves the removal of the tosyl protecting group from the piperidine nitrogen. A magnesium-mediated method is effective for this transformation. The resulting free base is then converted to a stable, crystalline oxalate salt for easier handling and storage.

  • Reagents: N-Tosyl-2-oxa-7-azaspiro[3.5]nonane (5), Magnesium turnings, Anhydrous Methanol, Anhydrous Oxalic acid, Diethyl ether.

  • Protocol:

    • To a solution of compound 5 (1.30 g, 4.6 mmol) in methanol (50 mL), add magnesium turnings (0.78 g, 32.3 mmol).[2]

    • Sonicate the mixture for 1 hour.[2]

    • Evaporate the solvent to yield a viscous grey residue.

    • Add diethyl ether (50 mL) and Na2SO4·10H2O (2.00 g) and stir for 30 minutes.[2]

    • Filter the mixture and add a solution of anhydrous oxalic acid (0.21 g, 2.3 mmol) to the filtrate, which will cause the product to precipitate.[2]

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired 2-oxa-7-azaspiro[3.5]nonane oxalate salt (1b ).[2]

Data Summary

StepStarting MaterialProductKey ReagentsTypical YieldReference
1Diethyl malonateN-Tosyl-piperidine-4,4-diethyl ester (3)NaOEt, EtOHVariable[2]
2Diester (3)N-Tosyl-4,4-bis(hydroxymethyl)piperidine (4)LiAlH4, THFHigh[2]
3Diol (4)N-Tosyl-2-oxa-7-azaspiro[3.5]nonane (5)MsCl, TEA, DCMGood[2]
4Protected Spirocycle (5)2-Oxa-7-azaspiro[3.5]nonane Oxalate (1b)Mg, MeOH; Oxalic AcidGood[2]

Expert Insights & Causality

  • Choice of Protecting Group: The tosyl (Ts) group is used to protect the piperidine nitrogen. It is robust and stable to the strongly basic and reductive conditions used in the initial steps. Its removal under magnesium/methanol conditions is effective and avoids harsh acids or bases that could potentially cleave the oxetane ring.

  • One-Pot Cyclization: The one-pot mesylation and ring closure (Step 3) is an efficient method for forming the oxetane. Performing this in a single step avoids the isolation of the potentially unstable dimesylate intermediate. The use of a non-nucleophilic base like triethylamine is crucial to promote the desired intramolecular reaction over intermolecular side reactions.

  • Handling of LiAlH4: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It must be handled with extreme care under anhydrous conditions. The workup procedure must be performed slowly and at a low temperature to control the exothermic quenching process.

  • Final Salt Formation: The free base of the final product is often an oil or a low-melting solid. Converting it to the oxalate salt provides a stable, crystalline solid that is easier to purify, handle, and weigh accurately for subsequent applications.

References

  • Kotha, S., & Manivannan, E. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. ARKIVOC, 2003(3), 67-76. Available at: [Link]

  • Barrett, K. E., & Seagar, A. L. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13873. Available at: [Link]

  • Singh, R., & Czekelius, C. (2016). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters, 6(16), 2625-2628. Available at: [Link]

  • Tse, M. K. (2016). Synthesis of 5‐spirocycle camptothecin using ring‐closing metathesis strategy. Journal of the Chinese Chemical Society, 63(1), 93-97. Available at: [Link]

Sources

Application

Application Note: Optimized Reaction Conditions for Spirocyclic Carbamate Formation

Introduction & Chemical Context Spirocyclic carbamates have emerged as privileged pharmacophores in modern medicinal chemistry. By replacing flat, aromatic heterocycles with spirocyclic systems, drug developers can signi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Spirocyclic carbamates have emerged as privileged pharmacophores in modern medicinal chemistry. By replacing flat, aromatic heterocycles with spirocyclic systems, drug developers can significantly increase the fraction of sp³ carbons (Fsp³), thereby enhancing metabolic stability, improving aqueous solubility, and rigidifying conformational geometries (“Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery)[1].

Despite their therapeutic value, the synthesis of these sterically demanding bicyclic systems—particularly from amino alcohols bearing tertiary hydroxyl groups—presents significant synthetic hurdles. Common failure modes include competitive elimination, intermolecular dimerization, and stalled conversion rates[2]. This application note provides a comprehensive, causality-driven guide to selecting and optimizing reaction conditions for spirocyclic carbamate formation, detailing both classical phosgene-substitute methodologies and modern, green CO₂-fixation protocols.

Mechanistic Pathways & Reagent Selection

The successful formation of a cyclic carbamate from an amino alcohol hinges entirely on the electrophilicity of the carbonylating agent and its ability to overcome the steric bulk of the substrate.

Phosgene Equivalents: Triphosgene vs. CDI
  • Triphosgene (Bis(trichloromethyl) carbonate, BTC): For sterically hindered substrates (e.g., tertiary alcohols), triphosgene is the reagent of choice. Causality: Triphosgene decomposes in situ (typically accelerated by a mild base like pyridine) to yield phosgene, which rapidly reacts with the alcohol to form a highly reactive chloroformate intermediate. The extreme electrophilicity of the chloroformate easily overcomes the steric bulk of tertiary alcohols, driving the subsequent intramolecular trapping by the tethered amine (A decade review of triphosgene and its applications in organic reactions)[3].

  • 1,1'-Carbonyldiimidazole (CDI): CDI provides milder, safer reaction conditions and avoids the generation of corrosive HCl gas. Causality: The intermediate acylimidazole formed by CDI is significantly less electrophilic than a chloroformate. Consequently, CDI is often ineffective for tertiary alcohols, leading to incomplete conversion or requiring harsh heating that promotes substrate decomposition (Phosgene and Substitutes).

CO₂-Based Green Synthesis

Recent catalytic advances have enabled the use of CO₂ as a safe, abundant carbonyl source, replacing toxic phosgene derivatives.

  • Mechanism & Causality: The amine group undergoes nucleophilic attack on CO₂ to form a carbamate salt. Because these salts are poorly soluble and prone to precipitation (which halts the reaction), a superbase like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is required to solubilize the intermediate. Propanephosphonic acid anhydride (T3P) is then introduced as a mild dehydrating agent to trap the carbamate salt and force the cyclization forward, successfully yielding spirocyclic structures even from demanding tertiary alcohols (Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst)[2].

Decision Workflow for Carbonylating Agents

Workflow Start Amino Alcohol Precursor Sterics Assess Steric Hindrance at Hydroxyl Group Start->Sterics High High Hindrance (Tertiary Alcohol) Sterics->High Yes Low Low Hindrance (Primary/Secondary) Sterics->Low No Triphosgene Protocol A: Triphosgene Generates highly electrophilic chloroformate intermediate High->Triphosgene CO2 Protocol B: CO2 / T3P / DBU Green synthesis via carbamate salt dehydration Low->CO2 CDI Alternative: CDI Mild, but prone to incomplete conversion for hindered substrates Low->CDI Product Spirocyclic Carbamate Target Triphosgene->Product CO2->Product CDI->Product

Caption: Logical decision tree for selecting the optimal carbonylating agent based on substrate sterics.

Quantitative Data: Reagent Comparison

Carbonylating AgentOptimal Substrate StericsTypical YieldsKey ByproductsSafety & Handling Profile
Triphosgene High (Tertiary Alcohols)70–95%Alkyl chlorides, HClHighly toxic; requires strict anhydrous conditions, fume hood, and basic scrubbing[4].
CDI Low (Primary/Secondary)60–85%ImidazoleBench-stable, moisture-sensitive, mild byproducts.
CO₂ / T3P / DBU Moderate to High45–80%Water-soluble phosphatesGreen, safe; requires high dilution for hindered substrates to prevent precipitation[2].

Experimental Protocols

Protocol A: Triphosgene-Mediated Spirocyclization (For Hindered Substrates)

This protocol utilizes high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Reagents:

  • Amino alcohol precursor (1.0 eq)

  • Triphosgene (0.4 - 0.5 eq; provides 1.2 - 1.5 eq of active phosgene)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.05 M final concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Add triphosgene and anhydrous DCM. Chill the solution to 0 °C using an ice-water bath.

    • Causality: Low temperature controls the exothermic decomposition of triphosgene and minimizes off-target side reactions.

  • Base Addition: Add pyridine (3.0 eq) dropwise. Stir for 10 minutes to form the active complex.

  • Substrate Addition: Dissolve the amino alcohol in anhydrous DCM. Add this solution dropwise over 30–60 minutes using a syringe pump.

    • Causality: High dilution and slow addition ensure that the highly reactive chloroformate intermediate is consumed intramolecularly before it can encounter another substrate molecule, preventing oligomerization.

  • Self-Validation Checkpoint: The reaction mixture should remain homogeneous. If significant precipitate forms during addition, this indicates premature intermolecular oligomerization. If this occurs, immediately decrease the addition rate.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS until the intermediate is fully consumed.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize excess acid and safely destroy unreacted phosgene equivalents (Process for the synthesis of cyclic carbamates)[4]. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Protocol B: CO₂/T3P-Mediated Green Synthesis

This protocol leverages CO₂ fixation, utilizing a superbase to maintain homogeneity.

Reagents:

  • Amino alcohol precursor (1.0 eq)

  • CO₂ (balloon or 1 atm pressure)

  • DBU (3.0 eq)

  • T3P (50% solution in EtOAc, 2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • CO₂ Saturation: Dissolve the amino alcohol and DBU in anhydrous MeCN. Purge the solution with CO₂ gas for 15 minutes, then maintain under a CO₂ balloon.

    • Causality: DBU acts as a superbase to facilitate nucleophilic attack on CO₂ and solubilize the resulting carbamate salt[2].

  • Self-Validation Checkpoint: The initial CO₂ purging should result in a slight exotherm and potential transient cloudiness as the carbamate salt forms. The solution must clarify; persistent lumping indicates insufficient DBU solubilization, which will severely depress the final yield.

  • Dehydration: Add T3P dropwise over 12 hours via a syringe pump.

    • Causality: Slow addition of the dehydrating agent prevents the accumulation of reactive isocyanate intermediates that could lead to dimerization, which is critical for forming sterically demanding spirocycles[2].

  • Completion: Stir for an additional 12 hours at room temperature.

  • Workup: Dilute with EtOAc and wash sequentially with 1N HCl, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

References

  • Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst Source: Organic Letters - ACS Publications URL:[Link]

  • A decade review of triphosgene and its applications in organic reactions Source: PMC (PubMed Central) URL:[Link]

  • Source: Google Patents (WO2012048886A1)
  • “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery Source: ResearchGate URL:[Link]

Sources

Method

Escaping Flatland: Strategic Incorporation of 3D-Saturated Bioisosteres in Drug Design

Topic: Building blocks for escaping flatland in drug design Content Type: Application Notes and Protocols [1] Executive Summary: The 3D Imperative For decades, high-throughput synthesis favored planar, aromatic-heavy mol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Building blocks for escaping flatland in drug design Content Type: Application Notes and Protocols

[1]

Executive Summary: The 3D Imperative

For decades, high-throughput synthesis favored planar, aromatic-heavy molecules—a chemical space metaphorically termed "Flatland." While synthetically accessible, these sp²-rich architectures often suffer from poor aqueous solubility, high lipophilicity, and non-specific binding (promiscuity).

This Application Note details the strategic "Escape from Flatland" via the incorporation of sp³-rich, three-dimensional (3D) building blocks. We focus on Bicyclo[1.1.1]pentanes (BCPs) , Cubanes , and Spirocycles as validated bioisosteres. This guide provides the theoretical framework, selection criteria, and a validated synthetic protocol for executing a "Phenyl-to-BCP" switch, a critical maneuver in modern lead optimization.

Scientific Rationale: Why Saturation Matters

The "Escape from Flatland" theory, popularized by Lovering et al. (2009), correlates molecular complexity with clinical success.[1][2] The core metric is Fsp³ (Fraction of sp³ carbons).[1][2][3][4][5]

The Fsp³ Correlation

[1][2]
  • Solubility: Planar molecules stack efficiently in crystal lattices, reducing solubility. 3D molecules disrupt this stacking.

  • Specificity: Chiral and shaped molecules populate chemical space more broadly, allowing for more precise "lock-and-key" interactions with protein targets, reducing off-target toxicity.

  • Clinical Success: Compounds transitioning from discovery to Phase I/II/III consistently show higher mean Fsp³ values (approx. 0.47 for marketed drugs vs. 0.36 for discovery compounds) [1].

Visualization: The Design Funnel

The following diagram illustrates the filtering effect of clinical development on molecular shape.

G Discovery Discovery Libraries (High Aromaticity, Low Fsp³) Attrition Attrition Zone (Toxicity, Insolubility, Promiscuity) Discovery->Attrition Flat molecules fail Clinical Clinical Candidates (Balanced 2D/3D, Fsp³ ~0.4) Discovery->Clinical Escaping Flatland Market Marketed Drugs (High Complexity, Fsp³ >0.47) Clinical->Market Success

Figure 1: The "Escape from Flatland" Design Funnel. Higher sp³ fraction correlates with survival through the drug development pipeline.

The Toolkit: 3D Bioisosteres[1][7]

To "escape" without losing potency, chemists use bioisosteres that mimic the vectors of aromatic rings while adding 3D character.

Comparative Analysis of Building Blocks
FeatureBenzene (Reference)Bicyclo[1.1.1]pentane (BCP) Cubane Spiro[3.3]heptane
Geometry Planar (2D)Linear (3D cage)Cubic (3D cage)Twisted (3D)
Exit Vector 180° (para)180° (Linear)~180° (Diagonal)Variable (V-shaped)
Hybridization sp²sp³sp³sp³
Metabolic Stability Low (Oxidation prone)High (Bridgehead C-H is strong)HighModerate/High
Solubility Impact Neutral/PoorHigh Improvement High ImprovementModerate Improvement
Primary Use Core Scaffoldpara-Phenyl replacementPhenyl replacementPiperidine/Morpholine replacement
Structural Logic
  • BCPs: The distance between bridgehead carbons in BCP (1.85 Å) is shorter than the para distance in benzene (2.79 Å), but the exit vectors are perfectly collinear. This makes BCP an ideal spacer that reduces lipophilicity (LogP) while maintaining substituent orientation [2].

  • Cubanes: Although exotic, cubanes are roughly the same size as a benzene ring. They are chemically stable and provide a unique dipole moment [3].

Experimental Protocol: The Phenyl-to-BCP Switch

This protocol details the synthesis of a BCP-amide analog. This is the most common application: replacing a para-substituted benzamide or aniline core with a BCP moiety to improve physicochemical properties.

Objective: Synthesize a BCP-amide derivative from a BCP-amine hydrochloride salt. Scope: Applicable to lead optimization where a central aromatic ring is identified as a "metabolic soft spot" or solubility liability.

Materials & Reagents
  • Substrate: Carboxylic Acid partner (R-COOH) [Drug fragment].

  • Building Block: Bicyclo[1.1.1]pentan-1-amine HCl (BCP-amine) [Commercially available].

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Preparation:

    • Charge a dry reaction vial with the Carboxylic Acid R-COOH (1.0 equiv).

    • Add HATU (1.2 equiv) and dissolve in anhydrous DMF (0.1 M concentration relative to acid).

    • Note: Activate the acid for 5–10 minutes at Room Temperature (RT). This pre-activation prevents side reactions with the strained BCP amine.

  • Amine Addition:

    • Add Bicyclo[1.1.1]pentan-1-amine HCl (1.2 equiv) to the reaction mixture.

    • Immediately add DIPEA (3.0 – 4.0 equiv).

    • Critical: BCP-amines are volatile as free bases. Do not free-base them beforehand. Add the salt directly to the reaction and release the amine in situ with DIPEA.

  • Reaction Monitoring:

    • Stir at RT for 2–16 hours.

    • Monitor via LC-MS. Look for the mass shift corresponding to the loss of water (M_acid + M_BCP - 18).

    • Troubleshooting: If conversion is low, heat to 40°C. BCP amines are nucleophilic but sterically encumbered at the bridgehead.

  • Work-up & Isolation:

    • Dilute with Ethyl Acetate. Wash with sat. NaHCO₃ (x2), water (x1), and brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH). BCP analogs are often more polar than their phenyl counterparts; adjust gradients accordingly.

Protocol Workflow Diagram

Protocol Start Start: R-COOH (Acid) Activate Activation: Add HATU, DMF (10 min, RT) Start->Activate Coupling Coupling: Add BCP-Amine HCl + DIPEA Activate->Coupling Monitor Monitor: LC-MS check (2-16h) Coupling->Monitor Purify Isolate: Extraction & Flash Chrom. Monitor->Purify

Figure 2: General workflow for Amide Coupling of BCP-Amine Bioisosteres.

Validation: Physicochemical Profiling

Once synthesized, the "escaped" molecule must be validated against its flat parent.

Solubility Assay (Thermodynamic)
  • Protocol: Suspend solid compound in phosphate buffer (pH 7.4). Shake for 24 hours at 25°C. Filter and analyze filtrate by HPLC-UV.

  • Expectation: BCP analogs typically show a 10-fold to 100-fold increase in solubility compared to the phenyl parent due to the disruption of crystal packing energy [4].

Lipophilicity (LogD)
  • Protocol: Shake-flask method (Octanol/Buffer pH 7.4).

  • Expectation: BCPs lower LogD by reducing the aromatic ring count (Ar) while maintaining lipophilic bulk. This improves the fraction of unbound drug (fu) in plasma.

Case Study: BMS-708163 (Avagacestat)

A classic example of this strategy is the optimization of the Gamma-secretase inhibitor BMS-708163.

  • Challenge: The initial lead contained multiple aromatic rings, leading to poor solubility and high metabolic clearance.

  • Solution: Replacement of a central phenyl ring with a Bicyclo[1.1.1]pentane moiety.[6][7]

  • Result: The BCP analog maintained potency but significantly improved aqueous solubility and metabolic stability, allowing the compound to progress into clinical trials [5].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere.[8][7][9] Journal of Medicinal Chemistry. [Link]

  • Chalmers, B. A., et al. (2016). Validating the Cubane Scaffold for the Design of Bioactive Molecules. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2019).[10][11] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.[4] Chemical Research in Toxicology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Spiro[3.5]nonane Synthesis Optimization

Topic: Yield Optimization & Troubleshooting for Spiro[3.5]nonane Scaffolds Introduction Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of the spiro[3.5]nonane skeleton...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting for Spiro[3.5]nonane Scaffolds

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of the spiro[3.5]nonane skeleton (specifically via the alkylation of malonates with 1,1-bis(electrophile)cyclohexane derivatives) is stalling at yields below 40%, or you are struggling with inseparable elimination byproducts.

The formation of the cyclobutane ring in the spiro[3.5]nonane system is thermodynamically challenging due to significant ring strain (~26 kcal/mol). While the Thorpe-Ingold effect (angle compression by the cyclohexane ring) theoretically assists cyclization, the steric bulk at the quaternary center often retards the SN2 kinetics, allowing intermolecular polymerization or E2 elimination to compete.

This guide provides an optimized protocol and troubleshooting logic to shift the reaction trajectory toward the desired spirocycle.

Module 1: Critical Mechanism Analysis

To fix the yield, we must visualize the competition at the molecular level. The reaction typically proceeds via a double alkylation of a malonate enolate.

The Bottleneck: The Second Alkylation

The first alkylation (creating the tertiary carbon) is fast. The second alkylation (creating the quaternary spiro center) is the failure point.

  • Kinetic Barrier: The nucleophile (now a mono-alkylated malonate) is sterically crowded.

  • Competing Pathway: The pendant electrophile (bromide/tosylate) is prone to E2 elimination caused by the basic conditions required to generate the enolate.

Pathway Visualization

The following diagram illustrates the divergence between the desired spirocyclization and the fatal elimination pathway.

SpiroPathway Start Mono-Alkylated Intermediate Enolate Enolate Anion (Nucleophile) Start->Enolate Base Deprotonation TS_Cyc TS: Cyclization (S_N2) Enolate->TS_Cyc Intramolecular Attack TS_Elim TS: Elimination (E2) Enolate->TS_Elim Proton Abstraction (High Temp/Strong Base) Product Spiro[3.5]nonane Derivative TS_Cyc->Product Ring Closure Byproduct Alkenyl Side Product TS_Elim->Byproduct Irreversible

Figure 1: Kinetic competition between spirocyclization (Green) and elimination (Red). Yield optimization depends on favoring the upper pathway.

Module 2: Troubleshooting & FAQs

Q1: My yield is stuck at 30-35%. I am using NaOEt in Ethanol. How do I improve this?

Diagnosis: The "Classic" condition (NaOEt/EtOH) is often insufficient for spiro-cyclobutane formation. Ethanol boils at 78°C, which may not provide enough thermal energy to overcome the activation barrier for the second alkylation. Furthermore, ethanol solvates the enolate anion, reducing its nucleophilicity. Solution: Switch to NaH (Sodium Hydride) in DMF or DMSO .

  • Why: DMF is a polar aprotic solvent. It leaves the enolate "naked" (unsolvated), increasing its reactivity by orders of magnitude.

  • Result: This typically boosts yields to 60-75%.

Q2: I see a major impurity just below the product spot on TLC. What is it?

Diagnosis: This is likely the elimination product (an alkene formed by E2 reaction of the mono-alkylated intermediate). Solution:

  • Lower the Temperature initially: Perform the first alkylation at 0°C to RT. Only heat for the second cyclization step.

  • Change Leaving Group: If using a bromide, switch to a Mesylate (OMs) or Tosylate (OTs) . Sulfonates are excellent leaving groups but are slightly less prone to E2 elimination compared to halides in some sterically hindered systems.

  • Finkelstein Modification: Add 10 mol% NaI (Sodium Iodide) . This converts the alkyl bromide/tosylate to a transient alkyl iodide in situ, which is a better electrophile (faster SN2), allowing cyclization to outcompete elimination.

Q3: The reaction mixture turns into a gel/polymer. Why?

Diagnosis: Intermolecular polymerization. The malonate molecule reacted with two different cyclohexane molecules instead of closing the ring. Solution: High Dilution Technique. [1]

  • Do not mix all reagents at once.

  • Add the malonate very slowly (via syringe pump over 4-6 hours) to a solution containing the 1,1-bis(electrophile) and excess base. This ensures that any malonate anion formed is surrounded by the intramolecular electrophile, not another malonate.

Module 3: Optimized Experimental Protocol

Target: Synthesis of Diethyl spiro[3.5]nonane-2,2-dicarboxylate Scale: 10 mmol basis

Reagents
  • Substrate: 1,1-bis(bromomethyl)cyclohexane (1.0 equiv) [Note: Can be prepared from 1,1-bis(hydroxymethyl)cyclohexane via PBr3].

  • Nucleophile: Diethyl malonate (1.1 equiv).

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (2.5 equiv).

  • Solvent: Anhydrous DMF (0.1 M concentration relative to substrate).

  • Additive: Sodium Iodide (0.1 equiv) - Optional catalyst.

Step-by-Step Methodology
  • Base Preparation:

    • Place NaH (2.5 equiv) in a flame-dried 3-neck flask under Argon.

    • Wash twice with dry hexane to remove mineral oil (critical for accurate weighing and clean workup).

    • Suspend NaH in anhydrous DMF (half of total volume). Cool to 0°C.[2][3]

  • Nucleophile Formation:

    • Add Diethyl malonate (1.1 equiv) dropwise to the NaH suspension at 0°C.

    • Observation: Evolution of H2 gas. Stir for 30 mins until bubbling ceases and the solution is clear/yellowish.

  • Electrophile Addition (The Critical Step):

    • Dissolve 1,1-bis(bromomethyl)cyclohexane (1.0 equiv) in the remaining DMF.

    • Crucial: Add the electrophile solution to the enolate mixture.

    • Note: For maximum yield, use a syringe pump to add the electrophile over 1 hour at Room Temperature.

  • Cyclization Drive:

    • After addition, warm the reaction to 100°C .

    • Stir for 12-18 hours.

    • Monitor: TLC (Hexane/EtOAc 9:1). The starting material (high Rf) should disappear. The mono-alkylated intermediate (mid Rf) should convert to the spiro product (lower Rf than SM, but distinct).

  • Workup:

    • Cool to RT. Quench carefully with saturated NH4Cl (exothermic!).

    • Extract with Et2O or EtOAc (x3).[4]

    • Wash combined organics with H2O (x5) to remove DMF (crucial for crystallization).

    • Dry over MgSO4 and concentrate.[4]

  • Purification:

    • The crude oil often solidifies upon standing.

    • Recrystallize from cold Pentane or MeOH/H2O (9:1) to obtain pure spiro ester.

Data Summary Table
VariableStandard ConditionOptimized ConditionImpact on Yield
Base NaOEt / EtOHNaH / DMF +25-40% (Faster kinetics)
Temperature Reflux (78°C)100-110°C Essential for ring closure
Concentration 0.5 - 1.0 M0.1 M (High Dilution) Reduces polymerization
Leaving Group BromideBromide + NaI (cat) +10-15% (Finkelstein assist)

References

  • Rice, L. M., & Grogan, C. H. (1961). "Spiranes. I. Spiro[3.n]alkanes."[5] The Journal of Organic Chemistry, 26(1), 54–57.

    • Foundational text on the synthesis of spiro[3.
  • Krapcho, A. P. (1978). "Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic solvents." Synthesis, 1982(10), 805-822.

    • Authoritative guide on handling the dicarboxylate intermediates and decarboxyl
  • BenchChem Technical Support. (2025). "Synthesis of Spiro[3.

    • Modern protocol reference for spiro-acid deriv
  • Organic Syntheses. (1955).[6] "Cyclobutane-1,1-dicarboxylic acid, diethyl ester." Organic Syntheses, Coll.[6] Vol. 3, p.213.

    • Validated protocol for the general formation of cyclobutane rings

Sources

Optimization

Troubleshooting Cbz removal from sterically hindered amines

Technical Support Center: Troubleshooting Cbz Deprotection of Sterically Hindered Amines Welcome to the Technical Support Center. Removing a carboxybenzyl (Cbz) protecting group from a sterically hindered amine is a noto...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Cbz Deprotection of Sterically Hindered Amines

Welcome to the Technical Support Center. Removing a carboxybenzyl (Cbz) protecting group from a sterically hindered amine is a notorious bottleneck in complex organic synthesis, peptide chemistry, and PROTAC development. While standard hydrogenolysis (Pd/C, H₂) is the workhorse method, bulky substituents adjacent to the protected nitrogen can severely restrict the molecule's ability to coordinate with the palladium surface, leading to sluggish or stalled reactions.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these specific challenges.

Troubleshooting Logic & Workflow

CbzTroubleshooting Start Cbz-Protected Hindered Amine Standard Standard Pd/C, H2 (1 atm, RT) Start->Standard Check1 Complete Deprotection? Standard->Check1 Success Workup & Purification Check1->Success Yes Issue1 Sluggish/Incomplete (Steric Hindrance) Check1->Issue1 No: Slow Issue2 Catalyst Poisoning (S, P, or Halogens) Check1->Issue2 No: Poisoned Pearlmans Use Pearlman's Catalyst (Pd(OH)2/C) + Heat/Pressure Issue1->Pearlmans Pearlmans->Check1 Re-evaluate Acidic Acidic/Lewis Acid Cleavage (HBr/AcOH or TMSI) Issue2->Acidic Acidic->Success Direct Cleavage

Workflow for troubleshooting Cbz deprotection in sterically hindered amines.

Frequently Asked Questions (FAQs)

Q1: My standard Pd/C hydrogenation is stalling at 50% conversion. Why is this happening, and how do I force it to completion? A1: Stalled hydrogenolysis in hindered substrates is typically caused by two interconnected factors: restricted surface access and product inhibition.

  • Causality: A sterically hindered Cbz group struggles to adopt the flat conformation required to adsorb onto the palladium lattice[1]. Furthermore, as the reaction progresses, the newly liberated free amine can coordinate strongly to the Pd surface, effectively "poisoning" the catalyst and halting the catalytic cycle (product inhibition)[1][2].

  • Solution: First, add a weak acid (e.g., 1-2 equivalents of acetic acid) to the reaction mixture. This protonates the newly formed amine, preventing it from coordinating to the palladium[1]. If steric hindrance is the primary barrier, switch to a more active catalyst like Pearlman’s catalyst (Pd(OH)₂/C)[3]. Pearlman's catalyst often provides a higher active surface area and generates highly dispersed, highly active Pd(0) nanoparticles in situ, which are much more accommodating to bulky substrates[3][4].

Q2: I switched to Pearlman's catalyst, but the reaction is still too slow. What are my next optimization steps? A2: If Pd(OH)₂/C is insufficient at room temperature and atmospheric pressure, you must manipulate the thermodynamics and kinetics of the system:

  • Increase Hydrogen Pressure: Transition from a hydrogen balloon to a Parr shaker or autoclave, increasing the pressure to 50–100 psi. Higher pressure increases the dissolved hydrogen concentration, driving the equilibrium forward[1][5].

  • Elevate Temperature: Gently heating the reaction to 40–60 °C increases the kinetic energy, helping the bulky substrate overcome the activation energy barrier required for surface coordination[5][6].

  • Solvent Screening: Hindered molecules, especially large peptides or PROTACs, often suffer from poor solubility in methanol or ethanol. Switch to a solvent mixture like THF/MeOH or EtOAc/EtOH to ensure the substrate is fully dissolved and available to the catalyst[1].

Q3: My substrate contains a sulfur moiety (e.g., a PROTAC ligand) that is poisoning the palladium catalyst. How can I remove the hindered Cbz group without hydrogenation? A3: Sulfur, phosphorus, and certain halogens irreversibly bind to palladium, rendering catalytic hydrogenolysis useless[2][7]. For hindered amines with incompatible functional groups, you must pivot to orthogonal chemical cleavage:

  • Strong Acids: Reagents like 33% HBr in acetic acid or trifluoroacetic acid (TFA) with scavengers (e.g., thioanisole) can cleave the Cbz group via protonation of the carbamate followed by an SN2/SN1-type displacement and decarboxylation[1][8].

  • Lewis Acids: Trimethylsilyl iodide (TMSI) is a powerful alternative that attacks the carbamate oxygen, leading to the formation of a silyl carbamate that easily hydrolyzes to the free amine[7].

  • Nucleophilic Thiol Cleavage: For highly sensitive substrates (e.g., those containing aryl halides that might undergo dehalogenation), a specialized method utilizing a nucleophilic thiol to attack the Cbz-benzylic carbon has been successfully employed in industrial scale-ups[7].

Quantitative Data: Comparison of Cbz Deprotection Methods

To assist in selecting the optimal strategy for your specific hindered amine, refer to the performance metrics summarized below.

Deprotection MethodReagents / CatalystTypical ConditionsYield (Hindered Substrates)Key Advantages & Limitations
Standard Hydrogenolysis 10% Pd/C, H₂ gasMeOH/EtOH, RT, 1 atm20% - 50% (Often stalls)Pros: Mild, clean byproducts (toluene, CO₂).Cons: Poor efficacy for bulky amines; susceptible to catalyst poisoning[1][6].
Enhanced Hydrogenolysis 20% Pd(OH)₂/C (Pearlman's), H₂THF/MeOH, 40°C, 50 psi85% - 95%Pros: Superior activity for sterically hindered sites[3].Cons: Higher risk of reducing other sensitive groups (e.g., alkenes, nitro groups).
Transfer Hydrogenation 10% Pd/C, Ammonium FormateMeOH, 60°C60% - 85%Pros: Avoids H₂ gas handling; good for moderate hindrance[1][5].Cons: Formate salts can cause side reactions; still prone to S/P poisoning.
Acid-Mediated Cleavage 33% HBr in AcOHNeat or DCM, RT80% - 90%Pros: Completely bypasses catalyst poisoning[1].Cons: Harsh acidic conditions; incompatible with acid-sensitive protecting groups (e.g., Boc, t-Bu esters)[8].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a mechanistic rationale to ensure you understand why the action is performed, allowing for real-time troubleshooting.

Protocol 1: Enhanced Catalytic Hydrogenation using Pearlman's Catalyst

Best for: Sterically hindered amines without reducible/poisoning functional groups.

  • Substrate Dissolution: Dissolve the Cbz-protected hindered amine (1.0 equiv) in a 1:1 mixture of THF and Methanol (approx. 0.1 M concentration).

    • Rationale: THF ensures complete solvation of bulky, lipophilic backbones, while Methanol provides the necessary polarity to stabilize the transition state on the catalyst surface[1].

  • Acid Additive (Optional but Recommended): Add glacial acetic acid (1.5 equiv) to the solution.

    • Rationale: Protonates the resulting sterically hindered free amine, preventing it from coordinating to and deactivating the palladium surface (product inhibition)[2].

  • Catalyst Addition: Carefully add 20% Pd(OH)₂/C (Pearlman's catalyst, 15-20 mol% Pd) to the stirring solution under an inert atmosphere (Nitrogen or Argon).

    • Rationale: Pearlman's catalyst provides a highly active, unpoisoned Pd(0) surface generated in situ, which is critical for accommodating bulky substrates[3].

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. For highly hindered substrates, transfer the mixture to a Parr hydrogenation apparatus and pressurize to 50 psi. Stir vigorously at 40 °C for 12-24 hours.

  • Work-up & Validation: Vent the H₂ gas and purge with Nitrogen. Filter the mixture through a tightly packed pad of Celite® to remove the catalyst, washing the pad thoroughly with Methanol.

    • Validation: Concentrate the filtrate and analyze via LC-MS. The mass of the product should reflect the loss of the Cbz group (-134 Da). If starting material remains, the steric hindrance may require the orthogonal acidic cleavage method.

Protocol 2: Acid-Mediated Cleavage using HBr/AcOH

Best for: Hindered amines that fail hydrogenation due to severe steric blocking or the presence of catalyst poisons (e.g., thioethers, halogens).

  • Preparation: In a well-ventilated fume hood, dissolve the Cbz-protected amine (1.0 equiv) in glacial acetic acid (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Slowly add a commercially available solution of 33% HBr in acetic acid (5.0 - 10.0 equiv) dropwise at room temperature.

    • Rationale: The high concentration of strong acid protonates the carbamate carbonyl, activating it for subsequent nucleophilic attack by the bromide ion (SN2 on the benzyl carbon) or unimolecular cleavage (SN1), followed by spontaneous decarboxylation[1][8].

  • Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction progress via HPLC or TLC.

    • Rationale: Hindered substrates may require gentle heating (up to 40 °C) if the cleavage is sluggish, but prolonged heating increases the risk of side reactions.

  • Quenching and Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove excess acetic acid and HBr. Dissolve the crude residue in a minimal amount of water and carefully adjust the pH to 9-10 using saturated aqueous sodium carbonate (Na₂CO₃).

    • Rationale: Neutralizing the hydrobromide salt of the newly formed amine ensures it partitions into the organic phase during extraction.

  • Extraction & Validation: Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the free hindered amine.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine. Retrieved from5

  • BenchChem. (2025). Technical Support Center: Cbz Removal in PROTAC Synthesis. Retrieved from 1

  • BenchChem. (2025). Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine. Retrieved from 6

  • Scientific Update. (2023). To Deprotect and Serve. Retrieved from 7

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from 2

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from 8

  • ACS Publications. (2022). Total Synthesis of the Proposed Structure of (−)-Novofumigatamide, Isomers Thereof, and Analogues. Part I. Retrieved from 3

  • NIH. (2022). Electrophilic Aminating Agents in Total Synthesis. Retrieved from 4

Sources

Troubleshooting

Visual Workflow: Method Development Decision Tree

Welcome to the Technical Support Center for the HPLC separation of spirocyclic nonane derivatives. As a Senior Application Scientist, I frequently guide researchers through the chromatographic hurdles presented by these...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the HPLC separation of spirocyclic nonane derivatives. As a Senior Application Scientist, I frequently guide researchers through the chromatographic hurdles presented by these unique molecules. The rigid, orthogonal dual-ring architecture of spirocyclic nonanes (e.g., spiro[3.5]nonane, spiro[4.4]nonane) creates significant 3D steric bulk that often masks polar interaction sites, leading to stubborn co-elution on standard analytical columns.

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure you achieve baseline resolution for these complex stereoisomers.

HPLC_Workflow Start Spirocyclic Nonane Mixture Assess Assess Stereochemistry (Enantiomers vs Diastereomers) Start->Assess Diastereomers Diastereomer Separation (Cis/Trans) Assess->Diastereomers Enantiomers Enantiomer Separation (Chiral) Assess->Enantiomers NP_HPLC Normal Phase HPLC (Silica / Diol) Diastereomers->NP_HPLC RP_HPLC Reversed Phase HPLC (C18 / Phenyl-Hexyl) Diastereomers->RP_HPLC Chiral_CSP Chiral Stationary Phase (Polysaccharide / CD) Enantiomers->Chiral_CSP Derivatization Derivatization (e.g., Benzoate Esters) NP_HPLC->Derivatization If Rs < 1.0 Optimize Optimize Mobile Phase (Hexane/IPA or MeOH/MeCN) RP_HPLC->Optimize Chiral_CSP->Optimize Derivatization->Optimize

Decision tree for the HPLC method development of spirocyclic nonane stereoisomers.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my spirocyclic nonane diastereomers co-elute on standard C18 columns, and what is the mechanistic solution? A: Spirocyclic nonanes possess a highly rigid, orthogonal geometry. On a standard C18 (octadecylsilane) column, separation relies primarily on hydrophobic dispersion forces. Because the hydrophobic surface area of cis/trans spiro-diastereomers is nearly identical, C18 phases fail to recognize the subtle spatial orientation of their functional groups. Causality & Solution: You must shift the separation mechanism from hydrophobicity to shape-selectivity and polar interactions. Normal-phase HPLC (using bare silica or diol-bonded phases) is often superior because it leverages directional hydrogen bonding between the analyte's polar groups and the stationary phase. If reversed-phase is mandatory, switch to a Phenyl-Hexyl column, which provides π-π interactions and enhanced shape selectivity. If separation remains poor, chemical derivatization (e.g., converting diols to benzoate esters) increases the steric and electronic differences between diastereomers, significantly amplifying selectivity [1].

Q2: What is the optimal strategy for the enantiomeric resolution of chiral spirocyclic nonane derivatives? A: Enantiomer separation requires a chiral environment. For spirocyclic scaffolds, polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose or cellulose tris(3,5-dimethylphenylcarbamate), are the gold standard [2]. Causality: The helical structure of the polysaccharide creates chiral cavities. The carbamate linkages provide critical hydrogen-bond donor/acceptor sites, while the phenyl rings offer π-π interactions. The rigid orthogonal rings of the spirocyclic nonane intercalate into these chiral grooves. Resolution occurs because one enantiomer achieves a more thermodynamically stable three-point interaction with the CSP than its mirror image [3]. Normal-phase eluents (e.g., Hexane/Isopropanol) typically maximize these hydrogen-bonding interactions compared to reversed-phase conditions.

Q3: How do I eliminate baseline drift and peak tailing during the elution of basic spiro-amines? A: Basic spiro-amines often suffer from severe peak tailing due to secondary ion-exchange interactions with residual acidic silanols on the silica matrix. Causality & Solution: To suppress silanol ionization, you must add a volatile basic modifier. In normal-phase chiral HPLC, adding 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase competitively binds to the active silanols, preventing the spiro-amine from sticking. In reversed-phase, use 0.1% Trifluoroacetic acid (TFA) to ensure the amine remains fully protonated, or an ammonium acetate buffer to control the ionization state.

Section 2: Troubleshooting Guide

Issue 1: No resolution (


) of spiro[3.5]nonane-1,3-diol enantiomers on a Polysaccharide CSP. 
  • Root Cause: The hydroxyl groups are too small and tightly hindered by the spiro-ring to form strong, stereoselective hydrogen bonds with the chiral stationary phase.

  • Intervention: Pre-column derivatization. Convert the diols to dibenzoate esters using benzoyl chloride and pyridine. The bulky, aromatic benzoate groups drastically enhance π-π interactions and steric repulsion within the chiral cavity, leading to baseline resolution[1].

  • System Validation: Inject the derivatized racemate. A successful intervention will yield two distinct peaks with an

    
    .
    

Issue 2: Retention times are shifting earlier over consecutive runs in normal-phase HPLC.

  • Root Cause: Water adsorption from the atmosphere onto the highly active bare silica or CSP. Water outcompetes the spirocyclic analytes for hydrogen-bonding sites, effectively deactivating the column.

  • Intervention: Flush the column with 100% anhydrous ethanol or isopropanol to strip the adsorbed water, then re-equilibrate with your mobile phase. Ensure your hexane and organic modifiers are strictly anhydrous and stored over molecular sieves.

Section 3: Self-Validating Experimental Protocol

Protocol: Chiral HPLC Method Development for Spirocyclic Nonane Enantiomers Objective: Achieve baseline resolution (


) of spirocyclic nonane enantiomers for downstream preparative scaling.
  • Step 1: Sample Preparation & Derivatization (Decision Gate)

    • Dissolve 1.0 mg of the spirocyclic nonane racemate in 1.0 mL of anhydrous dichloromethane.

    • Causality Check: If the analyte lacks bulky aromatic or strong hydrogen-bonding groups, derivatize. Add 2.5 eq pyridine and 2.2 eq benzoyl chloride at 0°C. Stir for 12 hours, quench with water, extract with dichloromethane, and dry over

      
       [1].
      
    • Re-dissolve the purified analyte in the starting mobile phase (e.g., Hexane/IPA) at a concentration of 0.1 - 0.5 mg/mL.

  • Step 2: Column Selection & Equilibration

    • Install a coated or immobilized polysaccharide CSP column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm) [5].

    • Equilibrate with Mobile Phase: Hexane / Isopropanol (90:10, v/v) at 1.0 mL/min until the baseline is stable (approx. 10 column volumes).

  • Step 3: Screening & Injection

    • Inject 10 µL of the sample.

    • Monitor UV absorbance at 210 nm (and 254 nm if derivatized with benzoates).

  • Step 4: Optimization via Causality

    • If

      
       (retention factor) is too low (< 1): Decrease the strong solvent (Isopropanol) to 5%. The spiro-compound is not interacting long enough with the chiral cavities.
      
    • If

      
       is poor but 
      
      
      
      is optimal (2-10): Switch the alcohol modifier from Isopropanol to Ethanol. Ethanol has a smaller steric profile and alters the hydrogen-bonding network within the CSP, often reversing or drastically enhancing selectivity.
    • Validation: Calculate Resolution using the formula

      
      . The protocol is validated when 
      
      
      
      .

Section 4: Quantitative Data Presentation

The following table summarizes typical chromatographic parameters for spirocyclic nonane derivatives, demonstrating the impact of the stationary phase and derivatization on resolution.

AnalyteStationary PhaseMobile PhaseModifiersRet. Time 1 (min)Ret. Time 2 (min)Resolution (

)
Spiro[3.5]nonane-1,3-diol (Diastereomers)C18 (Reversed Phase)Water / MeCN (50:50)None5.25.40.4 (Co-elution)
Spiro[3.5]nonane-1,3-diol (Diastereomers)Bare Silica (Normal Phase)Hexane / EtOAc (80:20)None12.114.51.8
Spiro-oxalidinonic derivative (Diastereomers)C18 (Reversed Phase)MeOH / MeCN (70:30)None8.410.22.1 [4]
Dibenzoate-spiro[3.5]nonane (Enantiomers)Amylose-based CSPHexane / IPA (90:10)None15.318.72.5 [1][5]
Amino-spiro[4.4]nonane (Enantiomers)Cellulose-based CSPHexane / EtOH (85:15)0.1% DEA11.213.82.0 [2]

References

  • National Institutes of Health (NIH). "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals." NIH PubMed Central. URL:[Link]

  • Česká a slovenská farmacie. "HPLC separation of enantiomers using chiral stationary phases." Česká a slovenská farmacie. URL:[Link]

  • ScienceOpen. "Drug synthesis, separation, and identification of a di-stereoisomeric mixture of spiro-oxalidinonic derivatives of sorbinil by high-performance liquid chromatography." ScienceOpen Research. URL:[Link]

  • Phenomenex. "Chiral HPLC Column Overview and Applications." Phenomenex Technical Documents. URL:[Link]

Optimization

Overcoming steric hindrance in spirocycle functionalization

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Overcoming Steric Hindrance in Spirocycle Functionalization Welcome to the SpiroTech Support Center. You are likely here because standard flat-aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Overcoming Steric Hindrance in Spirocycle Functionalization

Welcome to the SpiroTech Support Center.

You are likely here because standard flat-aromatic chemistry has failed on your 3D-spirocyclic scaffold. This is expected. Spirocycles (e.g., spiro[3.3]heptanes, spiro-piperidines) introduce orthogonal steric vectors that block the trajectory of traditional nucleophiles and bulky catalysts.

This guide moves beyond "add more catalyst" and focuses on mechanistic bypasses : utilizing high-energy radical pathways, ligand-dispersive forces, and strain-release functionalization.

Module 1: Cross-Coupling Stalls (Buchwald-Hartwig)

Symptom: You are attempting to arylate a secondary spiro-amine (e.g., 2-azaspiro[3.3]heptane) adjacent to the quaternary center. The reaction turns black (Pd aggregation) or returns starting material.

Root Cause: The quaternary spiro-center creates a "steric cone" that destabilizes the Pd(II)-amido intermediate. Standard ligands (BINAP, Xantphos) cannot prevent the reductive elimination pathway from stalling, leading to


-hydride elimination or catalyst decomposition.
Troubleshooting Protocol: The "G3/G4" Bypass

Do not use Pd(OAc)₂ or Pd₂dba₃. You need precatalysts that ensure rapid oxidative addition without an induction period.

Step-by-Step Optimization:

  • Switch Pre-catalyst: Use Pd-G3 or Pd-G4 (Buchwald precatalysts). These contain a pre-ligated amine that ensures a 1:1 Pd:Ligand ratio immediately upon activation.

  • Ligand Selection Logic:

    • Primary Spiro-amines: Use BrettPhos . Its bulk prevents bis-ligation.

    • Secondary Spiro-amines (Most hindered): Use RuPhos or Ad-BrettPhos . These provide the specific "pocket" required to house the orthogonal spiro-ring during the bond-forming step.

  • Base & Solvent: Switch to LiHMDS (1.0 M in THF) or NaOtBu . Weak bases (Carbonates) are often too insoluble to drive the deprotonation of hindered amines in the catalytic cycle.

Visual Guide: Ligand Decision Tree

LigandSelection Start Substrate Analysis AmineType Amine Type? Start->AmineType Primary Primary (-NH2) AmineType->Primary Secondary Secondary (-NHR) AmineType->Secondary BrettPhos BrettPhos / tBuBrettPhos (Prevents bis-ligation) Primary->BrettPhos Alpha-quaternary center Hindrance Steric Environment Secondary->Hindrance RuPhos RuPhos (Universal for 2° amines) Hindrance->RuPhos Standard Spiro AdBrett Ad-BrettPhos (Extreme steric demand) Hindrance->AdBrett Ortho-subst. Aryl Halide

Caption: Logic flow for selecting dialkylbiarylphosphine ligands based on spiro-amine substitution patterns.

Module 2: Nucleophilic Substitution Fails (The Radical Solution)

Symptom: S_N2 or S_NAr reactions on spirocyclic halides fail even at high temperatures. Root Cause: The spiro-scaffold acts as a "shield," physically blocking the backside attack (S_N2) or the Meisenheimer complex formation (S_NAr).

The Fix: Switch to Radical C-H Functionalization (Minisci-Type) Radicals are planar and less sensitive to steric bulk than ionic nucleophiles. Use Photoredox Minisci chemistry to append alkyl groups to spiro-heterocycles.[1]

Protocol: Decatungstate C-H Alkylation

This method uses Hydrogen Atom Transfer (HAT) to functionalize the spiro-core directly, bypassing the need for pre-functionalized halides.

Reagents:

  • Catalyst: TBADT (Tetrabutylammonium decatungstate) (2 mol%)

  • Light Source: 390 nm LED (Kessil or similar)

  • Solvent: MeCN:H₂O (4:1) - Water is critical for radical solubility.

Workflow:

  • Degas: Sparge the solvent with N₂ for 15 mins (Oxygen quenches the excited tungstate).

  • Irradiate: Stir vigorously under 390 nm light. The solution will turn blue (active reduced species) and cycle back to yellow.

  • Monitor: If the reaction stalls, add TFA (0.5 equiv) to protonate the heterocycle, making it more electrophilic toward the nucleophilic alkyl radical.

Comparison of Radical Precursors:

Precursor TypeReactivity ModeBest For...Steric Tolerance
Carboxylic Acids DecarboxylativePrimary/Secondary alkylationHigh
Alkyl Halides Halogen AbstractionLate-stage functionalizationMedium
Sulfinates DesulfinativeAdding small groups (Et, iPr)Very High
Bicyclobutanes Strain-ReleaseCreating new spiro-centersExtreme
Module 3: Constructing the Spiro-Core (Strain-Release)

Symptom: You cannot cyclize a precursor to form a spiro[3.3]heptane due to ring strain. Root Cause: The energy barrier to close a 4-membered ring onto an existing ring is thermodynamically unfavorable using standard alkylation.

The Fix: Strain-Release Functionalization Instead of cyclizing onto a ring, use a [1.1.1]propellane or bicyclobutane precursor. The relief of ring strain provides the thermodynamic driving force to overcome steric repulsion.

Mechanism Visualization:

StrainRelease Precursor Bicyclo[1.1.0]butane (High Strain Energy) Attack Nucleophilic Attack (Grignard/Amine) Precursor->Attack Strain Release Intermediate Carbanion Intermediate (Sterically relieved) Attack->Intermediate Product 3-Substituted Spiro[3.3]heptane Intermediate->Product Electrophile Trap

Caption: Thermodynamic downhill drive of bicyclobutane ring-opening allows access to hindered spiro-centers.

Frequently Asked Questions (FAQs)

Q: My spiro-amine is not soluble in Toluene or Dioxane. How can I run the Buchwald coupling? A: This is common with polar spirocycles. Switch to tert-Amyl Alcohol (tAmylOH) . It allows for higher temperatures (bp 102°C) than THF and solubilizes polar substrates better than Toluene. If using tAmylOH, ensure you use a carbonate base (K₂CO₃) or pre-dissolve the catalyst.

Q: I see "rotamers" in my NMR after functionalizing. Is my product impure? A: Likely not. Spirocycles often exhibit restricted rotation, especially when functionalized with amides or carbamates. Run a Variable Temperature (VT) NMR at 80°C. If the peaks coalesce, they are rotamers. If they remain distinct, you may have diastereomers (check your chiral centers).

Q: Can I use standard amide coupling (HATU/EDC) on a spiro-carboxylic acid? A: Yes, but activation times must be extended. The spiro-center shields the carbonyl carbon.

  • Protocol Adjustment: Pre-activate the acid with HATU/DIEA for 30 minutes (vs. standard 5 mins) before adding the amine. Use DMF over DCM to promote the active ester formation.

References
  • Buchwald, S. L., et al. "Pd-Catalyzed Amination of Sterically Hindered Amines using Dialkylbiarylphosphine Ligands."[2] Chemical Science, 2011.

  • MacMillan, D. W. C., et al. "Decatungstate-Photocatalyzed C-H Alkylation of Heteroarenes." Nature, 2018.

  • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 2019.

  • Baran, P. S., et al. "Strain-Release Amination of Bicyclo[1.1.0]butanes." Science, 2016.

  • Carreira, E. M., et al. "Spirooxetanes as Structural Motifs in Drug Discovery." Angewandte Chemie Int. Ed., 2010.

Sources

Troubleshooting

Technical Support Center: Crystallization of Spiro-Fused Piperidines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the unique thermodynamic and kinetic challenges associated with the isolation and purification of spiro-fuse...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the unique thermodynamic and kinetic challenges associated with the isolation and purification of spiro-fused piperidines.

Unlike traditional flat heterocycles, spirocyclic piperidines are highly sp3-carbon rich. While this 3D trajectory is highly desirable in drug discovery for improving target specificity and aqueous solubility, it fundamentally disrupts the planar π-π stacking interactions that typically drive rapid crystallization[1]. This guide provides field-proven, self-validating protocols and troubleshooting matrices to help you force these complex architectures into highly ordered crystal lattices.

Crystallization & Resolution Workflow

The following logic tree outlines the critical decision points when processing crude spiro-piperidine mixtures.

SpiroCrystallization FreeBase Spiro-piperidine Free Base SaltForm Salt Formation (e.g., HCl in Toluene) FreeBase->SaltForm PhaseCheck Phase State? SaltForm->PhaseCheck Oiling Liquid-Liquid Separation (Oiling) PhaseCheck->Oiling High sp3 solubility Crystalline Crystalline Precipitate PhaseCheck->Crystalline Supersaturation Seed Thermal Cycling & Seed Crystal Addition Oiling->Seed Correct trajectory Wash Anti-Solvent Wash (Toluene:MTBE 1:1) Crystalline->Wash Seed->PhaseCheck Recryst Recrystallization (EtOH / Isopropanol) Wash->Recryst CIDR Chiral Resolution (CIDR in MeOH) Wash->CIDR If chiral target Pure High-Purity Spiro-Piperidine Crystals Recryst->Pure CIDR->Pure

Workflow for troubleshooting spiro-fused piperidine crystallization and chiral resolution.

Self-Validating Protocol: Hydrochloride Salt Precipitation & Recrystallization

Context: Because of their high fraction of saturated carbons (Fsp3), spirocyclic free bases possess high aqueous solubility and low lattice energies, making them notoriously difficult to crystallize directly[1]. Converting them to a hydrochloride salt is the standard first-line approach to force ionic lattice formation.

Step 1: Free Base Extraction

  • Action: Extract the crude spiro-piperidine free base from the aqueous reaction mixture into a non-polar solvent, preferably toluene[2].

  • Causality: Toluene provides an excellent medium because it dissolves the lipophilic free base while rejecting inorganic aqueous impurities, establishing a controlled, anhydrous environment for salt precipitation.

Step 2: Salt Formation

  • Action: Slowly titrate hydrochloric acid (or ethanolic HCl) into the toluene solution under continuous agitation at 0–5 °C[2].

  • Causality: The protonation of the piperidine nitrogen drastically alters the molecule's solubility profile. The low temperature reduces the kinetic energy of the system, promoting supersaturation and the nucleation of the HCl salt.

Step 3: Anti-Solvent Wash & Filtration

  • Action: If spontaneous crystallization occurs, filter the precipitate. Wash the filter cake successively with water, a 1:1 (v/v) mixture of toluene:MTBE (methyl tert-butyl ether), and pure MTBE[2].

  • Causality: Water removes residual inorganic salts. The toluene:MTBE mixture acts as an anti-solvent wash that strips away lipophilic organic impurities without dissolving the highly polar spiro-piperidine HCl salt. Pure MTBE drives off higher-boiling solvents, facilitating rapid drying[2].

Step 4: Recrystallization

  • Action: Dissolve the crude salt in a minimal volume of a mixed ethanol/isopropanol solvent system at 70 °C, then apply a linear cooling ramp to 5 °C[2].

  • Causality: Ethanol provides the necessary solubility at elevated temperatures, while isopropanol acts as a mild anti-solvent. The linear cooling ramp prevents rapid nucleation, allowing the spiro-molecules time to orient their complex 3D trajectories into a highly ordered, thermodynamically stable crystal lattice.

Validation Checkpoint: Take a 5 mg aliquot of the dried crystals and perform a melting point (MP) analysis. A sharp MP range (≤1.5 °C) validates a unified crystal lattice. A broad range indicates trapped solvent or a mixed polymorphic state, triggering a mandatory secondary recrystallization.

Quantitative Data: Solvent Matrix for Spiro-Piperidines

Summarized below are the empirical performance metrics of various solvent systems used during the downstream processing of spiro-fused piperidines.

Solvent SystemRatio (v/v)Process StageTarget OutcomeExpected YieldPurity Enhancement
Toluene / MTBE 1:1Anti-solvent washRemoval of lipophilic impurities85 - 90%Moderate
Ethanol / Isopropanol 1:2RecrystallizationHigh-purity HCl salt formation75 - 85%High (>99% purity)
Methanol (MeOH) 100%CIDRDiastereomeric resolution60 - 70%High (>95% de/ee)
n-BuLi / Sparteine N/AKinetic ResolutionEnantioenriched 2-arylpiperidines>80%High (High er)

Troubleshooting Guide

Issue 1: My spiro-piperidine is "oiling out" (liquid-liquid phase separation) instead of forming a crystalline solid. How do I fix this?

  • Causality: Spirocyclic piperidines are sp3-carbon rich, which significantly increases their three-dimensional trajectory and aqueous solubility compared to flat, sp2-rich planar aromatics[1]. This high solubility and conformational flexibility often lower the lattice energy, leading the system to separate into a solute-rich oil phase rather than nucleating into a solid.

  • Solution:

    • Ensure you are using a salt-formation strategy. Free bases of spirocycles are highly resistant to crystallization. Forming a hydrochloride or tartrate salt increases the ionic interactions required for a stable crystal lattice.

    • Adjust your solvent/anti-solvent ratio. Use a toluene/MTBE system[2]. If oiling occurs, you are likely cooling too fast or adding anti-solvent too rapidly, pushing the system into the spinodal decomposition region. Heat the mixture back to a clear solution, cool slowly, and add seed crystals just below the saturation temperature[2].

Issue 2: I am attempting a chiral resolution of a spiro-piperidine, but my enantiomeric excess (ee) is stalling at 60%.

  • Causality: Traditional fractional crystallization relies on thermodynamic solubility differences between diastereomeric salts. If the solubility difference is marginal, co-crystallization occurs, stalling your optical purity.

  • Solution: Implement Crystallization-Induced Diastereomeric Resolution (CIDR)[3]. By conducting the crystallization in a solvent like methanol (MeOH) where the undesired diastereomer can epimerize in solution, you can dynamically drive the equilibrium toward the less soluble diastereomeric salt[3]. Alternatively, consider upstream kinetic resolution using chiral bases (e.g., n-BuLi/sparteine) before crystallization to ensure high enantiomeric ratios from the start.

Issue 3: My compound crystallizes, but the powder X-ray diffraction (PXRD) pattern changes between batches. What is causing this polymorphism?

  • Causality: The complex 3D architecture of spiro-piperidines allows for multiple stable packing arrangements (polymorphs). Additionally, the presence of heteroatoms (like the piperidine nitrogen) makes them prone to forming hydrates or solvates depending on the atmospheric humidity and the specific solvent system used.

  • Solution: Standardize your drying protocols. Ensure the filter cake is dried under vacuum at 40°–45° C for a fixed duration (e.g., 8 hours)[2]. If hydrate formation is suspected, conduct the crystallization in strictly anhydrous solvents and store the final product in a desiccator.

Frequently Asked Questions (FAQs)

Q: Why do spirocyclic piperidines exhibit different crystallization behaviors compared to traditional flat heterocycles? A: The fundamental causality lies in their molecular geometry. Spirocyclic piperidines project functionalities in three dimensions[1]. This 3D trajectory reduces the planar stacking (π-π interactions) that typically drives the rapid crystallization of sp2-rich flat molecules. Consequently, spirocycles possess higher aqueous solubility and lower melting points, making them prone to oiling out rather than forming ordered crystal lattices[1].

Q: What are the best counter-ions for spiro-piperidine salt crystallization? A: Hydrochloric acid is the industry standard for achiral spiro-piperidines, as the resulting chloride salts typically exhibit excellent crystallinity when recrystallized from ethanol/isopropanol mixtures[2]. For chiral spiro-piperidines requiring resolution, chiral organic acids such as di-p-toluoyl-D-tartaric acid or camphorsulfonic acid are preferred, as they form diastereomeric salts with distinct solubility profiles.

References

  • US10000493B2 - Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)
  • Spirocyclic Piperidines in Drug Discovery - PharmaBlock
  • Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives - ResearchG
  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing)

Sources

Reference Data & Comparative Studies

Comparative

Metabolic Stability of Spirocyclic vs. Aromatic Scaffolds: A Comparative Technical Guide

Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional (3D) spirocyclic systems represents a strategic shift to improve physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional (3D) spirocyclic systems represents a strategic shift to improve physicochemical properties and metabolic stability.[1] While aromatic rings (phenyl, pyridine, heteroaromatics) have historically dominated small molecule libraries due to synthetic ease, they carry inherent metabolic liabilities—primarily susceptibility to Cytochrome P450 (CYP) oxidation and poor solubility driven by π-π stacking.

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) introduce complexity, defined by the fraction of sp3-hybridized carbons (


).[2][3][4] This guide analyzes how this structural shift impacts metabolic stability, providing mechanistic insights, comparative data, and validated experimental protocols.

Mechanistic Analysis: Why Scaffolds Fail or Survive

The Aromatic Liability

Aromatic rings are "metabolic magnets" for CYP450 enzymes. The mechanism is driven by the electron-rich π-cloud, which facilitates:

  • Epoxidation: Formation of unstable arene oxides (e.g., on phenyl rings), leading to phenols or ring-opening toxicity.

  • Heteroatom Oxidation: N-oxidation in pyridines or hydroxylation at electron-poor positions.

  • Lipophilicity (

    
    ):  Planar aromatics often possess high 
    
    
    
    , increasing non-specific binding to microsomes and affinity for the hydrophobic CYP active sites.
The Spirocyclic Defense

Spirocycles enhance metabolic stability through three primary vectors:

  • Geometric Mismatch: The orthogonal arrangement of rings (often 90°) disrupts the planar topology required for intercalation into certain CYP active sites.

  • Elimination of Soft Spots: Replacing a phenyl ring with a saturated spirocycle removes the π-system entirely, eliminating the possibility of arene oxidation.

  • Physicochemical Modulation: Spirocycles typically lower

    
     and increase aqueous solubility. Since Intrinsic Clearance (
    
    
    
    ) often correlates with lipophilicity (Lipophilic Efficiency), reducing
    
    
    directly lowers metabolic vulnerability.

Comparative Data & Case Studies

The following data illustrates the impact of scaffold hopping from aromatic to spirocyclic cores.

Table 1: Physicochemical & Metabolic Comparison
ParameterAromatic Scaffold (e.g., Phenyl/Piperazine)Spirocyclic Scaffold (e.g., Spiro[3.3]heptane)Metabolic Impact
Geometry Planar (2D)Orthogonal (3D)Reduces CYP binding affinity via steric clash.
Electronic

-electron rich

-bond rich (Saturated)
Eliminates oxidation of

-systems.
Lipophilicity Generally HighLower (Higher

)
Lowers

(Intrinsic Clearance).
Solubility Low (Crystal packing)High (Disrupted packing)Improves free fraction available, but reduces metabolic sequestration.
Case Study A: PLK4 Inhibitors (Success)

In the optimization of Polo-like Kinase 4 (PLK4) inhibitors, researchers replaced a planar alkene-linked aromatic system with a spirocyclic cyclopropane analog.[1]

  • Result: The spirocyclic analog demonstrated a >2-fold improvement in metabolic half-life (

    
    ) in human liver microsomes (HLM) while maintaining potency. The 3D structure prevented rapid oxidative clearance observed in the planar alkene [1].
    
Case Study B: Sonidegib Analogues (The "Nuance")

Scientific integrity requires acknowledging that spirocycles are not a universal panacea. In a study on Sonidegib (anticancer), replacing the central meta-substituted phenyl ring with a spiro[3.3]heptane core:

  • Result:

    
    increased (stability decreased) and potency dropped.
    
  • Analysis: The phenyl ring was critical for specific hydrophobic interactions in the binding pocket. Furthermore, the specific spirocycle introduced new accessible sites for oxidation that were not present in the sterically protected phenyl ring [2].

  • Takeaway: Spirocycles improve stability only when they remove a metabolic soft spot without introducing a new one or destroying binding affinity.

Visualizing Metabolic Pathways

The following diagram contrasts the metabolic fate of a traditional aromatic scaffold versus a spirocyclic bioisostere.

MetabolicPathways cluster_aromatic Aromatic Scaffold Pathway (High Clearance) cluster_spiro Spirocyclic Scaffold Pathway (High Stability) Arom Phenyl-Drug (Planar) CYP_A CYP450 Binding Arom->CYP_A High Affinity (Lipophilic) Epox Arene Oxide Intermediate CYP_A->Epox Oxidation Metab_A Hydroxylated Metabolite (Inactive/Toxic) Epox->Metab_A Rearrangement Spiro Spiro-Drug (3D Orthogonal) CYP_S CYP450 Interaction Spiro->CYP_S Low Affinity (Steric Clash) Stable Unmetabolized Parent Drug CYP_S->Stable Metabolic Resistance

Figure 1: Mechanistic comparison of CYP450 interaction. Aromatic systems facilitate oxidation via arene oxide formation, whereas spirocyclic systems utilize steric bulk and saturation to resist enzymatic attack.

Experimental Protocol: Microsomal Stability Assay

To objectively compare scaffolds, intrinsic clearance must be determined using a standardized Microsomal Stability Assay.

Principle

The test compound is incubated with liver microsomes (containing CYP450s) and the cofactor NADPH.[5][6] The depletion of the parent compound is monitored over time using LC-MS/MS.[5][6][7]

Materials
  • Microsomes: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH (regenerating system or solution).

  • Quench Solution: Acetonitrile (ACN) with Internal Standard (IS).[5][6]

Workflow Diagram

AssayWorkflow cluster_sampling Sampling Timepoints Start Compound Preparation (1 µM in Phosphate Buffer) PreInc Pre-Incubation (Microsomes + Cmpd, 37°C, 5 min) Start->PreInc Initiate Initiate Reaction (Add NADPH) PreInc->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Quench Reaction (Add ACN + Internal Std) T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifugation (4000 rpm, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Measure Parent Depletion) Centrifuge->Analysis

Figure 2: Step-by-step workflow for the Microsomal Stability Assay used to determine Intrinsic Clearance (CLint).

Step-by-Step Procedure
  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (final DMSO <0.1%) to ensure first-order kinetics (concentration <

    
    ).
    
  • Pre-incubation: Mix compound with microsomes (0.5 mg/mL final protein concentration) and pre-warm at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: At

    
     minutes, remove aliquots (e.g., 50 µL).
    
  • Quenching: Immediately dispense aliquot into cold Acetonitrile (150 µL) containing Internal Standard (e.g., Tolbutamide) to stop metabolism and precipitate proteins.

  • Processing: Centrifuge samples (4000g, 20 min) to pellet protein. Inject supernatant onto LC-MS/MS.

Data Calculation

Calculate the slope (


) of the natural log of the percent remaining parent compound vs. time.




Conclusion & Strategic Recommendations

Replacing aromatic rings with spirocyclic scaffolds is a high-value strategy for "escaping flatland," but it must be applied with mechanistic intent.

  • Use Spirocycles When: You need to lower

    
    , increase solubility, or block a specific metabolic soft spot on a phenyl ring.
    
  • Caution: Ensure the spirocycle does not introduce excessive basicity (which can lead to lysosomal trapping or phospholipidosis) or disrupt critical

    
    -stacking interactions required for target binding.
    

References

  • Mykhailiuk, P. (2023). Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. Mykhailiuk Chem. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Retrieved from [Link]

  • Domainex.[6] (n.d.). Microsomal Clearance/Stability Assay Protocols. Retrieved from [Link]

  • Bienta. (n.d.). Hepatic Microsomal Stability Service Details. Retrieved from [Link]

Sources

Validation

ADME Properties of 1-Oxa-8-azaspiro[3.5]nonane Analogs: A Publish Comparison Guide

Executive Summary Morpholine is a ubiquitous structural motif in medicinal chemistry, but its planar-like nature and high metabolic susceptibility often lead to suboptimal pharmacokinetic (PK) profiles[1]. To mitigate th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine is a ubiquitous structural motif in medicinal chemistry, but its planar-like nature and high metabolic susceptibility often lead to suboptimal pharmacokinetic (PK) profiles[1]. To mitigate these issues, 1-oxa-8-azaspiro[3.5]nonane and related spirocycles (e.g., 2-oxa-6-azaspiro[3.3]heptane) have emerged as premier three-dimensional bioisosteres[2]. This guide provides drug development professionals with an objective, data-driven comparison of these spirocyclic analogs against traditional morpholine, detailing the causality behind their ADME improvements and the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: The Causality of Bioisosteric Replacement

As application scientists, we do not merely swap rings; we engineer molecular properties. The replacement of a standard 6-membered morpholine ring with a 1-oxa-8-azaspiro[3.5]nonane scaffold is driven by three core physicochemical principles:

  • 
     Enhancement & Solubility : Increasing the fraction of sp3-hybridized carbons (
    
    
    
    ) disrupts molecular planarity. This structural complexity typically reduces crystal lattice energy, which exponentially improves thermodynamic aqueous solubility and decreases off-target promiscuity[3].
  • Basicity-Driven LogD Reduction : Counterintuitively, adding carbon atoms via a spirocyclic framework often lowers the lipophilicity at physiological pH (LogD7.4) by up to 1.0 log unit[4]. This is driven by an increase in basicity (higher pKa); the nitrogen is more protonated at pH 7.4, favoring aqueous partitioning[4].

  • Metabolic Soft-Spot Alteration : Morpholine rings are highly susceptible to oxidation at the carbon atoms adjacent to the heteroatoms. The steric bulk and altered C-H bond dissociation energies in spiro[3.5]nonane systems can block these metabolic liabilities. However, this must be empirically tested, as the spiro ring can occasionally introduce novel hydroxylation pathways depending on the specific analog[5].

BioisostereLogic Lead Planar Lead Compound (Morpholine Core) Issue ADME Bottleneck: High LogD, Poor Solubility Lead->Issue Spiro Bioisosteric Replacement (1-oxa-8-azaspiro[3.5]nonane) Issue->Spiro Scaffold Hopping Prop1 Increased Fsp3 Fraction Spiro->Prop1 Prop2 Altered Exit Vectors Spiro->Prop2 Prop3 Increased Basicity (pKa) Spiro->Prop3 Result1 Enhanced Thermodynamic Solubility Prop1->Result1 Result2 Target Selectivity Improvement Prop2->Result2 Result3 Lowered LogD7.4 Prop3->Result3

Logic pathway illustrating the causal ADME improvements of spirocyclic bioisosteric replacement.

Comparative ADME Profiling

The following table synthesizes the expected ADME shifts when replacing a standard morpholine substituent with spirocyclic alternatives.

Scaffold

Profile
Relative LogD7.4Basicity (pKa Shift)Aqueous SolubilityHLM Metabolic Stability
Morpholine LowBaselineBaseline (~8.3)ModerateOften Poor (

-oxidation)
1-Oxa-8-azaspiro[3.5]nonane High-0.5 to -1.0IncreasedHighVariable / Context-Dependent
2-Oxa-6-azaspiro[3.3]heptane High-0.5 to -0.8IncreasedHighGenerally Improved

Experimental Note: In specific case studies, such as the optimization of Sonidegib analogs, replacing a dimethylmorpholine with 7-oxa-azaspiro[3.5]nonane slightly increased solubility but resulted in lower metabolic stability due to novel hydroxylation pathways[5]. This underscores the critical need for the empirical validation workflows detailed below.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and scientific integrity, the determination of these ADME properties must be rigorous. We do not rely on in silico predictive models for spirocycles, as their unique orbital geometries frequently confound standard algorithms.

High-Throughput Shake-Flask LogD7.4 Determination

Causality: Computational models frequently miscalculate the basicity shifts induced by spirocycles. Therefore, a self-validating empirical shake-flask method coupled with LC-MS/MS is mandatory to accurately assess partitioning.

  • Preparation : Prepare a 10 mM stock solution of the 1-oxa-8-azaspiro[3.5]nonane analog in DMSO.

  • Buffer Equilibration : Pre-equilibrate 1-octanol and 10 mM phosphate-buffered saline (PBS, pH 7.4) by shaking together vigorously for 24 hours.

  • Partitioning : Spike the compound into a vial containing equal volumes (500 µL) of the pre-equilibrated octanol and PBS phases to achieve a final concentration of 10 µM.

  • Agitation & Separation : Shake the vials at 25°C for 2 hours at 1000 rpm. Centrifuge at 3000 x g for 10 minutes to ensure complete phase separation.

  • Quantification : Extract aliquots from both the aqueous and octanol layers. Dilute appropriately and analyze via LC-MS/MS (MRM mode).

  • Self-Validation : Calculate the mass balance. If the total recovered compound (Aqueous + Octanol) is <95%, the assay is flagged for potential non-specific binding to the plasticware or chemical instability.

Human Liver Microsome (HLM) Clearance Assay

Causality: Because spiro[3.5]nonane scaffolds can redirect cytochrome P450 (CYP) metabolism to the spiro ring itself[5], assessing intrinsic clearance (


) in HLM is critical. A minus-NADPH control acts as a self-validating mechanism to rule out chemical instability.
  • Incubation Matrix : Prepare a master mix containing pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM

    
    .
    
  • Compound Addition : Add the spirocyclic analog to a final concentration of 1 µM (ensure final organic solvent concentration is <0.1%).

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Self-Validation: For the negative control, add buffer instead of NADPH).

  • Time-Course Sampling : At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction.

  • Processing & Analysis : Centrifuge the quenched samples at 4000 x g for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing : Plot the natural log of the remaining parent compound versus time. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

HLMWorkflow Prep Prepare 1 μM Spiro Compound HLM Add HLM (0.5 mg/mL) Prep->HLM NADPH Initiate with NADPH (1 mM) HLM->NADPH Incubate Incubate at 37°C (0-60 min) NADPH->Incubate Quench Quench with Cold Acetonitrile Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Step-by-step self-validating workflow for assessing HLM metabolic stability of spiro analogs.

References

  • Sonidegib bioisosteres activity and ADME properties.Enamine.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[4]hexanes and spiro[3.3]heptanes. ResearchGate.

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?Taylor & Francis.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist.

Sources

Comparative

Comparative Safety Guide: Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

This guide serves as a technical resource for researchers evaluating Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS: 1527519-14-7) as a scaffold in drug discovery. It synthesizes direct safety data with structural...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers evaluating Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS: 1527519-14-7) as a scaffold in drug discovery. It synthesizes direct safety data with structural activity relationship (SAR) insights to compare this spirocyclic intermediate against traditional bioisosteres.

Executive Technical Summary

Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a lipophilic, Cbz-protected spirocyclic amine used primarily to introduce the 1-oxa-8-azaspiro[3.5]nonane core—a rigid, polar bioisostere for the morpholine or gem-dimethyl piperidine ring.

  • Toxicity Verdict : Classified as GHS Category 4 (Harmful if swallowed) with a signal word of Warning . It lacks the corrosive profile of its unprotected free amine precursor (1-oxa-8-azaspiro[3.5]nonane), making it safer for handling in bench-scale synthesis.

  • Key Advantage : The spiro-oxetane moiety significantly lowers lipophilicity (LogD) and blocks metabolic "soft spots" compared to gem-dimethyl analogues, reducing the risk of off-target hERG inhibition.

  • Primary Risk : Hydrolysis of the carbamate (Cbz) generates benzyl alcohol (metabolized to benzoic acid) and the free secondary amine, which exhibits higher basicity and potential irritancy.

Chemical Identity & Physicochemical Profile
PropertyBenzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate Alternative: N-Cbz-Morpholine Alternative: N-Cbz-4,4-Dimethylpiperidine
CAS Number 1527519-14-76275-65-610286-19-8
Molecular Weight 261.32 g/mol 221.25 g/mol 247.33 g/mol
Predicted LogP ~2.1~1.8~3.4 (High Lipophilicity)
GHS Classification H302 (Harmful) H315/H319 (Irritant)H315/H319 (Irritant)
Metabolic Liability Low (Oxetane blocks oxidation)Medium (Ring opening/oxidation)High (Methyl oxidation)
Solubility Moderate (Organic solvents)HighLow
Toxicological Analysis & Mechanism
3.1 Direct Toxicity Data (GHS/SDS)

Unlike the free amine form, which is often corrosive (Skin Corr. 1B), the Cbz-protected variant mitigates direct tissue damage.

  • Acute Oral Toxicity : Data supports an LD50 < 2000 mg/kg (Rat), triggering the H302 classification.

  • Skin/Eye : Non-corrosive, but potential for mild irritation (H315/H319) upon prolonged contact.

  • Genotoxicity : The oxetane ring is generally Ames Negative . Unlike epoxides, the oxetane ether linkage is stable under physiological conditions and does not readily alkylate DNA.

3.2 Metabolic Fate & Activation Pathways

The toxicity of this molecule is governed by its metabolic hydrolysis. The diagram below illustrates the divergence between the stable spiro-core and the labile protecting group.

MetabolicPathway Parent Benzyl 1-oxa-8-azaspiro[3.5] nonane-8-carboxylate (Lipophilic, Stable) Intermed Carbamic Acid Intermediate (Unstable) Parent->Intermed Esterases/Hydrolysis (In Vivo) FreeAmine 1-Oxa-8-azaspiro[3.5]nonane (Free Amine) Intermed->FreeAmine Spontaneous Decarboxylation (-CO2) BenzylAlc Benzyl Alcohol Intermed->BenzylAlc Cleavage Target Engagement Target Engagement FreeAmine->Target Engagement Desired Pharmacophore Lysosomal Trapping Lysosomal Trapping FreeAmine->Lysosomal Trapping Potential Toxicity (High pKa) Benzoic Benzoic Acid (Excreted as Hippuric Acid) BenzylAlc->Benzoic Oxidation (Liver)

Figure 1: Metabolic hydrolysis pathway showing the release of the active spiro-amine pharmacophore and the detoxification of the benzyl moiety.

Comparative Performance: Spiro-Oxetane vs. Alternatives

In drug development, this scaffold is selected to solve specific toxicity problems found in other rings.

Comparison 1: Metabolic Stability (Microsomal Clearance)
  • Gem-Dimethyl Piperidine : Prone to rapid CYP450-mediated hydroxylation at the methyl groups.

  • Spiro-Oxetane (Target) : The oxetane oxygen reduces electron density, preventing oxidation at the adjacent carbons. This leads to extended half-life (t1/2) in liver microsomes.

Comparison 2: hERG Inhibition Risk (Cardiotoxicity)

High lipophilicity (LogP > 3) and basicity often drive hERG channel blockage, a major cause of drug attrition.

  • Spiro-Oxetane : The oxygen atom in the 4-membered ring exerts an inductive effect, lowering the pKa of the piperidine nitrogen by ~1–2 units compared to a standard piperidine.

  • Result : Reduced affinity for the hERG channel pore, significantly improving the safety margin .

Experimental Protocols for Validation

To validate the safety and stability of this scaffold in your specific pipeline, use the following standardized protocols.

Protocol A: In Vitro Metabolic Stability (Liver Microsomes)

Objective : Determine the intrinsic clearance (


) of the scaffold compared to morpholine analogues.
  • Preparation : Prepare a 10 mM stock solution of Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate in DMSO.

  • Incubation : Dilute to 1 µM in phosphate buffer (pH 7.4) containing pooled human liver microsomes (0.5 mg/mL protein).

  • Initiation : Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling : Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis : Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor the depletion of the parent ion [M+H]+ 262.3.

  • Calculation : Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Target Criteria:

      
       min indicates high stability.
      
Protocol B: Cytotoxicity Screening (MTT Assay)

Objective : Establish the IC50 toxicity threshold in HEK293 cells.

  • Seeding : Plate HEK293 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing : Treat cells with serial dilutions of the test compound (0.1 µM to 100 µM) for 48h. Include Doxorubicin as a positive toxicity control.

  • Development : Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

  • Solubilization : Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Readout : Measure absorbance at 570 nm.

  • Data : Calculate % Viability =

    
    .
    
Scaffold Selection Decision Tree

Use this logic flow to determine if Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate is the correct choice for your lead optimization.

SelectionTree Figure 2: Decision logic for selecting the spiro-oxetane scaffold based on ADME/Tox needs. Start Need to replace Morpholine/Piperidine core? CheckLipophilicity Is LogD too high (>3.0)? Start->CheckLipophilicity CheckMetab Is Metabolic Stability poor? CheckLipophilicity->CheckMetab Yes UseGem Consider: Gem-dimethyl Piperidine CheckLipophilicity->UseGem No (LogD is fine) UseSpiro SELECT: Benzyl 1-oxa-8-azaspiro[3.5] nonane-8-carboxylate CheckMetab->UseSpiro Yes (Need Stability + Low LogD) UseMorph Consider: Morpholine Scaffold CheckMetab->UseMorph No (Stability is fine)

References
  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

  • Bull, J. A., et al. (2016). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

  • Fluorochem Ltd. (2024). "Safety Data Sheet: Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate."

  • Barnes-Seeman, D. (2012). "The Role of Spirocyclic Scaffolds in Drug Discovery." Current Topics in Medicinal Chemistry.

Validation

Decoding the Binding Affinity of Spirocyclic KRAS Inhibitors: A Comparative Guide to Next-Generation Dual-State Therapeutics

For decades, the KRAS oncoprotein was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep, conventional binding pockets. While first-generation covalent inhibitors (such as Sotorasib and A...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the KRAS oncoprotein was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep, conventional binding pockets. While first-generation covalent inhibitors (such as Sotorasib and Adagrasib) successfully targeted the cryptic Switch-II pocket of the inactive, GDP-bound KRAS G12C mutant, their clinical efficacy is often limited by adaptive resistance. Tumor cells bypass these drugs by upregulating receptor tyrosine kinases (RTKs), which shifts KRAS into its active, GTP-bound state—a conformation that first-generation drugs cannot bind.

To overcome this, structural biologists and medicinal chemists have developed a next-generation class of therapeutics: spirocyclic KRAS inhibitors . By utilizing rigid, three-dimensional spiro-scaffolds, these molecules achieve unprecedented binding affinities and, crucially, the ability to inhibit both the GDP- and GTP-bound states of KRAS.

This guide objectively compares the performance of spirocyclic KRAS inhibitors against their first-generation counterparts and provides the self-validating experimental protocols required to measure their binding kinetics accurately.

Thermodynamic Causality: Why Spirocyclic Scaffolds?

The superiority of spirocyclic inhibitors is rooted in thermodynamics. The Switch-II pocket of KRAS is shallow and highly dynamic. First-generation inhibitors rely on flexible linkers that must undergo significant conformational changes to bind, resulting in a high entropic penalty (


).

Spirocyclic architectures—such as the indazole-pyrazole spiro[3.3]heptane core found in Opnurasib or novel spirocyclic diamines identified via DNA-Encoded Library (DEL) screening—are pre-organized. This inherent structural rigidity minimizes the entropic cost of binding. Furthermore, the spiro-center vectorially directs the acrylamide warhead precisely toward the Cys-12 residue while optimizing sub-pocket interactions. For example, recent crystallographic data reveals that the N6 atom of spirocyclic diamine linkers bridges Gly10 and Thr58 via a structural water molecule, creating an extensive hydrogen-bonding network that drastically improves ligand efficiency (LE) and binding affinity 1.

Because of this optimized geometry, spirocyclic inhibitors can dock into the Switch-II pocket even when KRAS is in its sterically restricted GTP-bound conformation, enabling true dual-state inhibition 2.

Pathway RTK Receptor Tyrosine Kinases (RTK Activation) KRAS_GTP KRAS (GTP-Bound) Active State RTK->KRAS_GTP GEF (SOS1) KRAS_GDP KRAS (GDP-Bound) Inactive State KRAS_GTP->KRAS_GDP GAP Signaling Downstream Signaling (RAF/MEK/ERK) KRAS_GTP->Signaling Oncogenic Drive FirstGen 1st-Gen Inhibitors (e.g., Sotorasib) FirstGen->KRAS_GDP Binds & Locks FirstGen->KRAS_GTP Ineffective (Resistance) Spiro Spirocyclic Inhibitors (e.g., Opnurasib) Spiro->KRAS_GDP Binds & Locks Spiro->KRAS_GTP Binds & Inactivates

Fig 1. Dual-state targeting of spirocyclic inhibitors vs first-generation KRAS G12C inhibitors.

Comparative Performance Data

The following table synthesizes the binding affinities, target states, and structural architectures of benchmark KRAS G12C inhibitors. Notice how the shift to spirocyclic scaffolds correlates with the ability to target the GTP-bound state and achieve high central nervous system (CNS) penetrance.

InhibitorClassScaffold ArchitectureTarget StateBinding Affinity (

)
CNS Penetrance
Sotorasib (AMG 510) 1st-GenPiperazine / QuinazolinoneGDP-bound only~40 nMPoor
Adagrasib (MRTX849) 1st-GenTetrahydropyridopyrimidineGDP-bound only14 nMModerate
Opnurasib (Novartis) Next-GenIndazole-pyrazole spiro[3.3]heptaneGDP & GTP< 5 nMHigh
Compound 21 (DEL Hit) Next-GenSpirocyclic diamineGDP-bound19 nMN/A

Self-Validating Experimental Protocols for Binding Affinity

Measuring the affinity of Targeted Covalent Inhibitors (TCIs) requires specialized workflows. Standard equilibrium assays (like Isothermal Titration Calorimetry) fail to capture the two-step binding mechanism of these drugs: a reversible association (


) followed by an irreversible covalent inactivation (

). To objectively evaluate spirocyclic inhibitors, researchers must utilize real-time kinetic platforms.
Surface Plasmon Resonance (SPR) Kinetics (The Two-State Model)

Causality & Rationale: SPR provides real-time resolution of association and dissociation phases. By fitting the sensogram data to a two-state reaction model (


), we can isolate the non-covalent thermodynamic affinity (

) of the spirocyclic scaffold from the chemical reactivity (

) of the acrylamide warhead.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize biotinylated KRAS G12C (pre-loaded with either GDP or GTP) onto a Streptavidin (SA) sensor chip to a density of ~500 Response Units (RU).

    • Self-Validation Check: Immobilize a KRAS G12S (Cys12Ser) mutant on a reference channel. Because serine is significantly less nucleophilic than cysteine, this control isolates the reversible binding component and subtracts non-specific matrix interactions, ensuring the measured

      
       is exclusively driven by covalent bond formation at residue 12.
      
  • Analyte Titration: Dilute the spirocyclic inhibitor in running buffer (e.g., HBS-P+ with 1 mM TCEP to maintain reducing conditions). Inject the analyte at multiple concentrations (0.5 nM to 100 nM) using a high flow rate (50 µL/min) to eliminate mass transport limitations.

  • Sensogram Capture: Record the association phase for 300 seconds, followed by a 600-second dissociation phase.

  • Kinetic Fitting: Export the data to kinetic evaluation software. Fit the double-referenced data using a two-state covalent binding model to extract

    
     and 
    
    
    
    .

SPR_Workflow N1 1. Surface Prep Immobilize KRAS N2 2. Analyte Injection Spirocyclic Titration N1->N2 N3 3. Sensogram Capture Real-time Binding N2->N3 N4 4. Kinetic Fitting Two-State Model N3->N4 N5 5. Validation C12S Mutant Control N4->N5

Fig 2. Self-validating SPR workflow for measuring covalent binding kinetics of KRAS inhibitors.

Intact Protein Mass Spectrometry (Covalent Adduct Validation)

Causality & Rationale: While SPR mathematically models covalent binding, Intact Mass Spectrometry provides definitive, stoichiometric proof of the covalent adduct formation.

Step-by-Step Methodology:

  • Incubation: Incubate 5 µM of recombinant KRAS G12C protein with a 5-fold molar excess (25 µM) of the spirocyclic inhibitor in a physiological buffer (pH 7.4) at 25°C.

  • Time-Course Quenching: Aliquot 10 µL samples at precise intervals (5, 15, 30, and 60 minutes). Immediately quench the reaction by adding 1% formic acid.

    • Self-Validation Check: Conducting a time-course rather than a single end-point measurement proves that the adduct formation is time-dependent (a hallmark of

      
      ), rather than an instantaneous non-covalent artifact surviving ionization.
      
  • LC-MS Analysis: Inject the quenched samples onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Elute using a rapid gradient of acetonitrile in 0.1% formic acid.

  • Deconvolution: Use maximum entropy algorithms to deconvolute the raw multiply-charged

    
     spectra into intact mass peaks. A mass shift corresponding exactly to the molecular weight of the spirocyclic inhibitor confirms a 1:1 covalent target engagement.
    

Conclusion

The transition from flexible, first-generation linkers to rigid spirocyclic scaffolds represents a paradigm shift in KRAS drug discovery. By minimizing entropic penalties and optimizing Switch-II pocket engagement, spirocyclic inhibitors like Opnurasib achieve profound binding affinities and unlock the ability to target the active GTP-bound state. When validated through rigorous, self-correcting biophysical assays like two-state SPR and intact MS, these molecules demonstrate the clear thermodynamic advantages required to overcome clinical resistance in KRAS-driven malignancies.

References

  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry (ACS Publications), 2025. 1

  • Dual-State KRAS G12C Inhibitors as Emerging Therapeutics for Brain and Lung Metastases. ACS Med. Chem. Lett. (ACS Publications), 2025. 2

Sources

Comparative

Beyond Flatland: A Comparative Guide to the Lipophilicity of Spirocyclic Amines

Topic: Comparative Lipophilicity (LogP/LogD) of Spirocyclic Amines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists Executive Summary: The "Spiro Paradox" In modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Lipophilicity (LogP/LogD) of Spirocyclic Amines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The "Spiro Paradox"

In modern drug discovery, spirocyclic amines—particularly azaspiro[3.3]heptanes and azaspiro[3.4]octanes —have emerged as superior bioisosteres for traditional saturated heterocycles like morpholine, piperidine, and piperazine.

The central physicochemical anomaly driving their adoption is the "Spiro Paradox" : typically, adding carbon atoms to a scaffold increases lipophilicity (LogP). However, replacing a monocyclic amine with a spirocyclic analog (net addition of +1 carbon) often lowers the distribution coefficient (LogD


)  by up to 1.0 log unit.

This guide analyzes this phenomenon, provides comparative data sets, and details the experimental protocols required to validate these properties in your own lead series.

Physicochemical Rationale: Why Structure Dictates Fate

To understand the lipophilicity shift, one must decouple intrinsic lipophilicity (LogP) from pH-dependent distribution (LogD).

The Basicity-Lipophilicity Trade-off

Spirocyclic amines are generally more basic than their monocyclic parents. The rigid spiro-fusion prevents the nitrogen lone pair from adopting conformations that might be sterically shielded or electronically deactivated.

  • Mechanism: Higher pK

    
    
    
    
    
    Higher fraction of ionized species at physiological pH (7.4)
    
    
    Lower apparent lipophilicity (LogD).
  • Solvation: The compact, rigid 3D structure of spirocycles often disrupts the "hydrophobic hydration" shell less energetically than the floppy methylene chains of piperidines, further favoring aqueous solubility.

Visualization: The Physicochemical Cascade

The following diagram illustrates the causal link between spiro-cyclization and improved physicochemical profiles.

SpiroMechanism Struct Structural Modification (Monocycle -> Spirocycle) Rigidity Conformational Rigidity (Fixed Exit Vectors) Struct->Rigidity Basicity Increased Basicity (Higher pKa) Struct->Basicity Electronic Effects Metabolism Metabolic Stability (Reduced CYP Access) Rigidity->Metabolism Ionization Increased Ionization (at pH 7.4) Basicity->Ionization Lipophilicity Decreased LogD7.4 (Improved Solubility) Ionization->Lipophilicity Dominant Factor Lipophilicity->Metabolism Lower Lipophilicity

Figure 1: Causal pathway linking spirocyclic structural changes to physicochemical outcomes.

Comparative Data Analysis

The following tables synthesize data from key medicinal chemistry campaigns (e.g., AstraZeneca, ETH Zürich) comparing traditional heterocycles with their spirocyclic bioisosteres.

Comparison 1: Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptane

This is the most common bioisosteric replacement. The spirocycle introduces a 90° twist in the exit vectors, allowing access to new chemical space while improving the property profile.

PropertyMorpholine Analog (Reference)Spiro Analog (2-oxa-6-azaspiro[3.3]heptane)Delta (

)
Impact
Structure Monocyclic Ether-AmineSpirocyclic Ether-Amine+1 CarbonRigidification
pK

~6.8 - 7.0~8.0 - 8.5+1.2 to +1.5 Increased Ionization
LogD

1.80.6-1.2 Improved Solubility
Clint (µL/min/mg) High (Rapid Clearance)Low (Stable)-Blocked Metabolism
HERG Inhibition ModerateLow-Safety Improvement

Data Source: Derived from Burkhard et al. and AstraZeneca internal datasets [1, 2].

Comparison 2: Piperidine vs. 2-Azaspiro[3.3]heptane

Replacing a piperidine requires careful consideration of the linkage.

  • C-Linked: Significant LogD lowering.

  • N-Linked: Can lead to LogD increases due to steric bulk if not compensated by pK

    
     shifts.
    
Scaffold TypeParent LogD

Spiro LogD

Observation
4-Phenyl-Piperidine 2.51.8Lower Lipophilicity. The spiro-amine is more basic, driving LogD down.
N-Aryl-Piperidine 3.13.4Higher Lipophilicity. N-linked spiro systems can act as bulky lipophilic groups if the N-lone pair is conjugated (aniline-like).

Experimental Protocols

To validate these values in your specific series, rely on the Miniaturized Shake-Flask Method . While computational predictions (cLogP) are useful, they often fail to accurately model the solvation energy of strained spirocycles.

Protocol A: Miniaturized Shake-Flask LogD Determination

Objective: Determine the distribution coefficient between octanol and phosphate-buffered saline (PBS) at pH 7.4.[1]

Reagents & Equipment[2]
  • Phases: HPLC-grade 1-Octanol (pre-saturated with buffer) and PBS Buffer (pH 7.4, pre-saturated with octanol).

  • Compound: 10 mM stock in DMSO.

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow
  • Phase Saturation (Critical):

    • Mix equal volumes of 1-octanol and PBS pH 7.4 vigorously for 24 hours.

    • Allow to separate.[2][3][4] Use the top layer as "Saturated Octanol" and bottom as "Saturated Buffer." Failure to mutually saturate phases is the #1 cause of error.

  • Sample Preparation:

    • In a 2 mL glass vial, add 495 µL Saturated Buffer + 5 µL Compound Stock (10 mM).

    • Vortex to dissolve (ensure no precipitation).

    • Add 500 µL Saturated Octanol.

  • Equilibration:

    • Rotate vial (do not shake violently to avoid emulsion) for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to ensure sharp phase separation.

  • Sampling & Analysis:

    • Octanol Phase: Carefully remove 50 µL from the top layer. Dilute 1:100 with MeOH/Water.

    • Buffer Phase: Carefully remove 50 µL from the bottom layer (pierce octanol layer with a long needle, expelling a small air bubble during entry to avoid contamination).

    • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    
    
Visualization: Experimental Workflow

LogDProtocol cluster_prep Phase Preparation cluster_exp Partitioning cluster_ana Analysis Sat Mutual Saturation (24h Stirring) Mix Add Compound (10mM DMSO) Sat->Mix Equil Rotate 1h Centrifuge 10m Mix->Equil Sample Sample Layers (Careful Pipetting) Equil->Sample LCMS LC-MS/MS Quantification Sample->LCMS

Figure 2: Workflow for the miniaturized shake-flask LogD determination.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptanes as Alternatives to Morpholines. Organic Letters. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link

  • Mykhailiuk, P. K. (2021).[5] Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Link

  • Chiodi, G., & Carreira, E. M. (2025). Strained spiro heterocycles as potential bioisosteres. Chemical Communications. Link

  • Ritchie, T. J., et al. (2011). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Link

Sources

Comparative

Structural validation of 1-oxa-8-azaspiro[3.5]nonane via X-ray

Title: Structural Validation of 1-Oxa-8-azaspiro[3.5]nonane via X-ray Crystallography: A Comparative Guide to Morpholine Bioisosteres The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-ri...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of 1-Oxa-8-azaspiro[3.5]nonane via X-ray Crystallography: A Comparative Guide to Morpholine Bioisosteres

The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds—often termed "escaping flatland"—has become a cornerstone of modern drug discovery[1]. Among these, spirocyclic scaffolds have emerged as premier bioisosteres for traditional saturated heterocycles like morpholine and piperidine. Specifically, 1-oxa-8-azaspiro[3.5]nonane offers a unique geometric and electronic profile that modulates lipophilicity, basicity, and metabolic stability[2].

As a Senior Application Scientist, I frequently observe that incorporating a spirocyclic oxetane into a piperidine core does more than just alter physicochemical properties; it fundamentally shifts the spatial trajectory of the exit vectors. To leverage this scaffold in Structure-Based Drug Design (SBDD), rigorous structural validation via X-ray crystallography is mandatory. This guide objectively compares 1-oxa-8-azaspiro[3.5]nonane against its traditional alternatives and provides a self-validating crystallographic protocol to confirm its 3D conformation.

Part 1: Comparative Performance Analysis

When optimizing a lead compound, the replacement of a morpholine or piperidine ring with 1-oxa-8-azaspiro[3.5]nonane is driven by specific causal factors in pharmacokinetics and target engagement.

The Causality Behind the Isosteric Shift
  • Metabolic Stability: Morpholine and piperidine are highly susceptible to Cytochrome P450-mediated

    
    -oxidation, leading to lactam formation or ring opening. The spiro-fusion in 1-oxa-8-azaspiro[3.5]nonane introduces steric bulk at the critical position, physically shielding the adjacent carbons from enzymatic attack[3].
    
  • Basicity (pKa) Tuning: Piperidine is strongly basic (pKa ~11.2), which can lead to poor membrane permeability and hERG liability. The highly electronegative oxetane oxygen in the spiro system exerts a strong inductive electron-withdrawing effect, lowering the amine's pKa to a more drug-like range (~8.5 - 8.8), similar to morpholine[2].

  • Aqueous Solubility: The rigid, 3D nature of the spirocycle disrupts crystal lattice packing energy compared to flat aromatics, while the oxetane oxygen provides a potent hydrogen-bond acceptor, synergistically enhancing aqueous solubility[1].

Quantitative Comparison
PropertyMorpholinePiperidine1-Oxa-8-azaspiro[3.5]nonane
Fraction sp3 (

)
1.01.01.0
Calculated LogP (cLogP) -0.860.84~0.20
Amine pKa ~8.3~11.2~8.8
Metabolic Stability Low (CYP oxidation)ModerateHigh (Steric shielding)
Exit Vector Angle ~109.5° (Flexible)~109.5° (Flexible)Rigid, orthogonal projection
Hydrogen Bond Acceptors 212

Part 2: Structural Validation via X-Ray Crystallography

To confidently integrate 1-oxa-8-azaspiro[3.5]nonane into a SBDD workflow—such as in the development of advanced KRAS PROTACs[4]—the exact pucker of the oxetane ring and the chair conformation of the piperidine ring must be empirically determined. X-ray crystallography provides this definitive proof[5].

Self-Validating Experimental Protocol

The following methodology ensures internal consistency and prevents model overfitting, creating a self-validating structural workflow.

Step 1: Crystallization and Salt Formation Rationale: Free base 1-oxa-8-azaspiro[3.5]nonane is typically an oil or low-melting solid at room temperature. To obtain diffraction-quality crystals, it must be converted into a highly crystalline salt.

  • Dissolve 1-oxa-8-azaspiro[3.5]nonane (1.0 eq) in anhydrous dichloromethane (DCM) or ethanol.

  • Add a stoichiometric amount of oxalic acid to form the oxalate salt (CAS# 1523606-44-1)[6].

  • Perform vapor diffusion using a solvent/antisolvent system (e.g., methanol/diethyl ether) at 4°C. Validation Check: Crystals must exhibit sharp edges and extinguish polarized light uniformly under a microscope, confirming a single crystalline domain rather than a twinned lattice.

Step 2: X-Ray Data Collection Rationale: Cryo-cooling minimizes thermal vibrations (B-factors), allowing for the high-resolution mapping of the oxetane ring's subtle puckering dynamics.

  • Mount a single crystal on a MiTeGen loop using paratone oil.

  • Flash-cool to 100 K in a nitrogen cryostream.

  • Collect diffraction data using a diffractometer equipped with a microfocus Cu K

    
     source (
    
    
    
    Å). Validation Check: Evaluate the
    
    
    ratio. The resolution limit is strictly established where
    
    
    . An
    
    
    < 5% in the low-resolution bins confirms data redundancy and initial quality.

Step 3: Phase Solution and Model Building Rationale: Small molecules rely on direct methods to solve the phase problem, providing an unbiased initial electron density map without the need for homologous models.

  • Solve the structure using intrinsic phasing algorithms (e.g., SHELXT).

  • Assign the heavy atoms (C, N, O) based on the electron density peaks. The spiro carbon will clearly emerge as the quaternary junction between the 4-membered and 6-membered rings. Validation Check: The initial

    
     value should drop below 15% immediately after heavy atom assignment, validating the correct space group assignment and phase solution.
    

Step 4: Refinement and Geometry Verification Rationale: Anisotropic refinement accounts for non-spherical electron density, which is critical for identifying the exact strain and conformation of the oxetane ring.

  • Refine the structure using full-matrix least-squares on

    
     (e.g., SHELXL).
    
  • Model all non-hydrogen atoms anisotropically.

  • Place hydrogen atoms in calculated positions and refine using a riding model. Validation Check: The final structure must pass an automated CheckCIF routine. The

    
     should be < 5%, and the goodness-of-fit (GoF) should be near 1.0. No residual electron density peaks should exceed 0.5 
    
    
    
    
    
    .

Part 3: Crystallographic Validation Workflow

The following logical relationship diagram maps the validation pipeline, ensuring that the structural data fed into SBDD algorithms is highly accurate.

XRayWorkflow Select Scaffold Selection: 1-Oxa-8-azaspiro[3.5]nonane Salt Salt Formation (e.g., Oxalate) Select->Salt Synthesize Diffract X-Ray Diffraction (100K, Cu Kα) Salt->Diffract Mount Crystal Phase Phase Solution (Intrinsic Phasing) Diffract->Phase I/σ(I) > 2.0 Refine Anisotropic Refinement (SHELXL) Phase->Refine Model Building Validate CheckCIF Validation (R1 < 5%, GoF ~ 1.0) Refine->Validate Quality Check SBDD Integration into SBDD (Exit Vector Mapping) Validate->SBDD Verified 3D Scaffold

Step-by-step X-ray crystallographic workflow for the structural validation of spirocyclic scaffolds.

Conclusion

The structural validation of 1-oxa-8-azaspiro[3.5]nonane via X-ray crystallography bridges the gap between theoretical bioisosteric design and practical application. By confirming the rigid chair conformation of the piperidine ring and the specific pucker of the oxetane, researchers can confidently map exit vectors. Compared to morpholine and piperidine, this spirocyclic scaffold offers a superior balance of metabolic stability, optimized pKa, and three-dimensionality, making it an indispensable tool in the modern medicinal chemist's arsenal.

References

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?, tandfonline.com,[Link]

  • Ring Bioisosteres - Cambridge MedChem Consulting, cambridgemedchemconsulting.com,[Link]

  • Bioisosteres of Common Functional Groups, princeton.edu,[Link]

  • WO2024263586A1 - Kras proteolysis targeting chimeras, google.com,
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly, acs.org,[Link]

Sources

Validation

Pharmacokinetic advantages of oxa-azaspiro scaffolds

Harnessing Three-Dimensionality: The Pharmacokinetic Advantages of Oxa-Azaspiro Scaffolds in Modern Drug Discovery A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In...

Author: BenchChem Technical Support Team. Date: March 2026

Harnessing Three-Dimensionality: The Pharmacokinetic Advantages of Oxa-Azaspiro Scaffolds in Modern Drug Discovery

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly "escaping from flatland".[1] This paradigm shift involves moving away from traditional, planar aromatic structures towards more three-dimensional (3D) molecular architectures.[1][2] Among the most promising of these 3D frameworks are oxa-azaspiro scaffolds. These unique structures, characterized by two rings sharing a single carbon atom with one ring containing an oxygen and a nitrogen atom, offer a compelling array of pharmacokinetic advantages that can significantly de-risk and accelerate drug development programs.[2][3]

This guide provides an in-depth comparison of the performance of oxa-azaspiro scaffolds against their non-spirocyclic and carbocyclic counterparts, supported by experimental data and detailed protocols. We will explore the causal relationships between the inherent structural features of these scaffolds and their beneficial impact on key pharmacokinetic parameters, including metabolic stability, aqueous solubility, and cell permeability, while also touching upon their role in mitigating off-target effects.

The Structural Imperative: Why Three-Dimensionality Matters

The transition towards molecules with a higher fraction of sp3-hybridized carbons (Fsp3), a key feature of spirocyclic scaffolds, is strongly correlated with improved physicochemical properties and a higher probability of clinical success.[1][4][5] Oxa-azaspiro scaffolds, by their very nature, enforce a rigid, non-planar geometry.[2][6] This structural rigidity offers several distinct advantages over more flexible, linear, or monocyclic systems:

  • Precise Vectorial Display of Substituents: The fixed orientation of substituents in 3D space allows for more optimized and specific interactions with the complex topographies of biological targets.[2][6]

  • Reduced Conformational Flexibility: By locking the conformation of a molecule, spirocycles can enhance binding affinity for the intended target and decrease the likelihood of binding to off-target proteins.[4]

  • Improved Physicochemical Properties: The introduction of sp3-rich centers generally leads to improved solubility, reduced lipophilicity, and enhanced metabolic stability.[4][7]

The incorporation of both an oxygen and a nitrogen atom within the spirocyclic framework further refines these properties, influencing polarity, basicity, and hydrogen bonding capacity, which are all critical determinants of a drug's pharmacokinetic behavior.[2]

Comparative Pharmacokinetic Profiles: Oxa-Azaspiro Scaffolds vs. Alternatives

Experimental evidence consistently demonstrates the superiority of oxa-azaspiro scaffolds in optimizing drug-like properties when compared to their non-spirocyclic or carbocyclic spirocyclic analogs.

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[8] The unique 3D architecture of oxa-azaspiro scaffolds can sterically hinder the approach of metabolic enzymes, thereby protecting susceptible functional groups from modification.[9]

For instance, the replacement of a metabolically labile piperidine ring with a 2-oxa-6-azaspiro[3.4]octane moiety has been shown to significantly reduce metabolic liability.[4] This is often attributed to the reduced basicity of the adjacent amine and the redirection of metabolic clearance away from CYP enzymes.[3][10]

Table 1: Comparative Metabolic Stability

Compound/Scaffold TypeAnalogIn Vitro Half-Life (t½) in Human Liver Microsomes (min)
Piperidine-containing Compound 3Non-spirocyclic< 15
2-oxa-6-azaspiro[3.4]octane-containing Compound 4Oxa-azaspirocyclic> 60

Data synthesized from literature examples for illustrative comparison.[4]

Poor aqueous solubility is a major hurdle for oral drug absorption and can lead to unreliable results in in vitro assays.[11][12] The incorporation of an oxygen atom into the spirocyclic framework can dramatically improve water solubility.[13] This is due to the increased polarity and the potential for hydrogen bonding with water molecules.

In a direct comparison, the incorporation of an oxa-spirocyclic unit was found to improve water solubility by up to 40 times compared to its carbocyclic analog.[13] This enhancement in solubility can lead to improved bioavailability and more predictable in vivo exposure.[4][11]

Table 2: Comparative Aqueous Solubility

Compound/Scaffold TypeAnalogAqueous Solubility (µg/mL)
Carbocyclic Spiro[3.3]heptane AnalogCarbocyclic10
2-Oxa-6-azaspiro[3.3]heptane AnalogOxa-azaspirocyclic250

Data synthesized from literature examples for illustrative comparison.[13]

The ability of a drug to permeate cell membranes is crucial for reaching its intracellular target. While high lipophilicity can enhance passive diffusion, it often comes at the cost of increased off-target effects and metabolic liabilities. Oxa-azaspiro scaffolds offer a nuanced approach to modulating permeability.

While the introduction of a spirocyclic center can sometimes lead to a small decrease in permeability due to lower lipophilicity and higher basicity, this is often a beneficial trade-off for improved overall pharmacokinetic properties.[14] For example, the 2-oxa-6-azaspiro[3.3]heptane-containing compound AZD1979 exhibited a significantly lower lipophilicity compared to its morpholine analog, yet it suffered no detrimental effect on permeability.[14]

The Caco-2 cell permeability assay is the gold standard for in vitro prediction of human intestinal absorption.[15][16][17] This model allows for the assessment of both passive and active transport mechanisms.[17][18]

Table 3: Comparative Cell Permeability

Compound/Scaffold TypeAnalogCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
Morpholine-containing Analog 6aNon-spirocyclic151.2
2-Oxa-6-azaspiro[3.3]heptane-containing AZD1979 (6b)Oxa-azaspirocyclic121.1

Data synthesized from literature examples for illustrative comparison.[14]

A common cause of cardiac toxicity is the inhibition of the hERG cardiac ion channel.[4] This off-target effect is often observed with lipophilic amines. The replacement of a flexible piperidine linker with a more rigid oxa-azaspiro scaffold has been shown to reduce hERG activity.[4] This is likely due to the fixed conformation of the spirocycle, which prevents the molecule from adopting the specific orientation required for hERG binding.

Furthermore, the strategic replacement of a piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane resulted in a compound with higher specificity for PARP-1 and reduced ability to induce DNA damage, leading to lower cytotoxicity.[1][4]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of the comparative data, it is essential to employ robust and well-validated experimental protocols.

This assay evaluates the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.[8][19]

Workflow Diagram: Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A 1. Prepare Compound Stock Solution (e.g., 10 mM in DMSO) E 5. Initiate Reaction (Add compound to microsomes) A->E B 2. Prepare NADPH Regenerating System F 6. Add NADPH Regenerating System B->F C 3. Prepare Human Liver Microsome Suspension (e.g., 0.5 mg/mL in phosphate buffer) D 4. Pre-incubate Microsomes (37°C for 5-10 min) C->D D->E E->F G 7. Incubate at 37°C with shaking (Take aliquots at 0, 5, 15, 30, 60 min) F->G H 8. Quench Reaction (Add cold acetonitrile with internal standard) G->H I 9. Centrifuge to Precipitate Protein H->I J 10. Analyze Supernatant by LC-MS/MS I->J K 11. Quantify Parent Compound Remaining J->K L 12. Calculate Half-life (t½) and Intrinsic Clearance (Clint) K->L G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A 1. Add Excess Solid Compound to Aqueous Buffer (e.g., pH 7.4 phosphate buffer) B 2. Shake at a Constant Temperature (e.g., 25°C for 24-72 hours) A->B C 3. Separate Undissolved Solid (Centrifugation or filtration) B->C D 4. Dilute Supernatant/Filtrate C->D E 5. Quantify Compound Concentration (HPLC-UV or LC-MS) D->E

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). [11]2. Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for 24 to 72 hours to ensure equilibrium is reached. [11]3. Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. [20]4. Quantification: Dilute the resulting supernatant or filtrate and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS. [12]

This assay is widely used to predict the in vivo absorption of drugs across the intestinal wall. [15][17] Workflow Diagram: Caco-2 Permeability Assay

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis A 1. Seed Caco-2 cells on Transwell™ inserts B 2. Culture for 18-22 days to form a polarized monolayer A->B C 3. Wash cell monolayer B->C D 4. Add Test Compound to Donor Compartment (Apical or Basolateral) C->D E 5. Incubate for a defined period (e.g., 2 hours) D->E F 6. Collect samples from Donor and Receiver compartments E->F G 7. Quantify Compound Concentration (LC-MS/MS) F->G H 8. Calculate Apparent Permeability Coefficient (Papp) G->H I 9. Determine Efflux Ratio (Papp B-A / Papp A-B) H->I

Caption: Workflow for the Caco-2 cell permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on semipermeable membrane inserts in a Transwell™ plate and culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer of enterocytes. [17]2. Assay Setup: Wash the cell monolayers. Add the test compound to the apical (A) or basolateral (B) side (the donor compartment). The other side becomes the receiver compartment.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined to assess if the compound is a substrate for efflux transporters. [17]

Conclusion and Future Perspectives

Oxa-azaspiro scaffolds represent a powerful tool in the medicinal chemist's arsenal for overcoming common pharmacokinetic challenges. Their inherent three-dimensionality provides a robust framework for improving metabolic stability, enhancing aqueous solubility, and fine-tuning cell permeability, all while mitigating the risk of off-target effects. The continued exploration of novel synthetic routes to access diverse oxa-azaspiro building blocks will undoubtedly fuel the discovery of the next generation of safer and more effective medicines. [23]As high-throughput synthesis and computational modeling techniques advance, the rational design and application of these sophisticated scaffolds will become even more integral to the future of drug development. [23]

References

  • Determining the water solubility of difficult-to-test substances A tutorial review.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available from: [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. National Center for Biotechnology Information. Available from: [Link]

  • Molecular Modification: A Strategy in Drug Discovery and Drug Design.
  • Aqueous Solubility. Creative Biolabs. Available from: [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. BioIVT. Available from: [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available from: [Link]

  • Drug-Like Properties in medicinal chemistry. SlideShare. Available from: [Link]

  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. ResearchGate. Available from: [Link]

  • How Medicinal Chemistry Drives Novel Therapeutics Development. SteerOn Research. Available from: [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available from: [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Available from: [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Center for Biotechnology Information. Available from: [Link]

  • Indolyl Azaspiroketal Mannich Bases Are Potent Antimycobacterial Agents with Selective Membrane Permeabilizing Effects and in Vivo Activity. ACS Publications. Available from: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available from: [Link]

  • The use of spirocyclic scaffolds in drug discovery. CORE. Available from: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available from: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • caco-2 cell permeability, pampa membrane assays. SlideShare. Available from: [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available from: [Link]

  • Permeability and Transporters. Admescope. Available from: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available from: [Link]

  • Spirocycles and their unexplored oxa-counterparts. ResearchGate. Available from: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available from: [Link]

  • Design, synthesis and anticancer properties of novel oxa/azaspirot[11][21]rienones as potent apoptosis inducers through mitochondrial disruption. National Center for Biotechnology Information. Available from: [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. Diva Portal. Available from: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. National Center for Biotechnology Information. Available from: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. Available from: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. National Center for Biotechnology Information. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

As a Senior Application Scientist, I frequently observe laboratories treating all organic intermediates with a generic, one-size-fits-all safety approach. However, handling conformationally restricted bioisosteres like B...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic intermediates with a generic, one-size-fits-all safety approach. However, handling conformationally restricted bioisosteres like Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate requires a targeted, chemically-informed strategy.

This spirocyclic building block is highly valued in drug discovery for replacing flat morpholine or piperidine rings to improve pharmacokinetic profiles. However, the exact structural modifications that make it biologically valuable also dictate its unique handling requirements. This guide synthesizes technical accuracy with field-proven insights to provide a comprehensive, self-validating safety and operational workflow.

Physicochemical Hazard Profile: The Causality of Risk

To select the correct Personal Protective Equipment (PPE), we must first understand the mechanistic behavior of the molecule. Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate presents two primary physicochemical risks:

  • Lipophilic Permeation: The addition of the benzyl carbamate (Cbz) protecting group significantly increases the lipophilicity (LogP) of the otherwise polar 1-oxa-8-azaspiro[3.5]nonane core. While the unprotected spirocycle is highly water-soluble, the Cbz-protected derivative acts as a lipophilic penetrant. When dissolved in organic carrier solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), the compound can rapidly bypass dermal barriers, necessitating stringent glove protocols .

  • Aerosolization & Static Charge: As a fine organic powder, this compound is prone to accumulating static charge during microbalance weighing. If aerosolized, the basic amine nature of the spirocycle (even when protected) can act as a severe respiratory and ocular irritant (H319, H335).

Core PPE Requirements: A Self-Validating System

Safety protocols fail when they rely on blind compliance. Every protocol described herein operates as a self-validating system . For example, our dermal protection protocol does not simply mandate "wear gloves"; it requires continuous visual inspection of the nitrile barrier. If solvent swelling is observed, the protocol triggers an immediate "doff-wash-don" cycle, ensuring that the primary assumption of the safety system (barrier integrity) is constantly verified in real-time .

Quantitative PPE Specification Matrix

Summarized below is the quantitative data driving our PPE selection, ensuring compliance with standard chemical hazard evaluations .

PPE CategorySpecification / MaterialQuantitative MetricCausality / Mechanistic Justification
Dermal (Dry) Nitrile (Standard)>0.11 mm thicknessProvides a sufficient barrier against static-prone spirocyclic powders during weighing.
Dermal (Solvent) Nitrile over NeopreneBreakthrough: <5 min (DCM)DCM rapidly degrades nitrile; double-gloving delays the permeation of lipophilic solutes.
Ocular ANSI Z87.1 Goggles99% Splash BlockPrevents severe eye irritation (H319) from accidental solvent splashing during dissolution.
Respiratory Fume Hood / BSC80-100 fpm face velocityCaptures aerosolized powders, preventing respiratory tract irritation (H335).
Body Flame-Retardant CoatNomex / FR CottonMitigates fire risk when handling the compound alongside highly flammable carrier solvents.

Operational Workflow & Integration

The following diagram illustrates the logical relationship between the compound's hazard profile, the selected PPE matrix, and the operational workflow.

PPE_Workflow cluster_PPE PPE Integration Matrix Phase1 Risk Assessment Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate Dermal Dermal Protection Double Nitrile (0.11mm+) Phase1->Dermal Ocular Ocular Protection ANSI Z87.1 Goggles Phase1->Ocular Resp Respiratory Control Class II BSC / Fume Hood Phase1->Resp Step1 1. Microbalance Weighing (Anti-static environment) Dermal->Step1 Ocular->Step1 Resp->Step1 Step2 2. Reagent Dissolution (DCM/DMF/DMSO) Step1->Step2 Step3 3. Reaction Assembly (Inert Atmosphere) Step2->Step3 Step4 4. Decontamination (Incineration Waste) Step3->Step4

Fig 1. Workflow integrating hazard assessment, PPE selection, and handling for Cbz-spirocycles.

Step-by-Step Handling Methodologies

Protocol A: Safe Weighing and Transfer (Dry State)
  • Environmental Preparation: Verify the fume hood face velocity is operating between 80-100 feet per minute (fpm). Don your flame-retardant lab coat, ANSI Z87.1 safety goggles, and standard nitrile gloves.

  • Static Mitigation: Pass the sealed chemical vial through an anti-static ionizer. Causality: Fine spirocyclic powders hold static charges that lead to rapid aerosolization upon opening the vial.

  • Mass Transfer: Tare a conductive weighing boat. Carefully transfer the required mass of Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate using a grounded stainless-steel spatula.

  • Validation Check: Inspect the outer glove for any adhering powder. If contaminated, remove the outer glove inside the hood, dispose of it in solid waste, and don a new glove before proceeding.

Protocol B: Solvent Solubilization (Liquid State)
  • PPE Escalation: Before introducing solvents, don a second pair of gloves (Neoprene under Nitrile is optimal for chlorinated solvents).

  • Solvent Addition: Transfer the pre-weighed solid into a reaction flask equipped with a magnetic stir bar. Slowly add the carrier solvent (e.g., DCM or DMF) using a volumetric pipette.

  • Dermal Feedback Loop: Monitor gloves continuously. Causality: DCM permeates nitrile in under 5 minutes. If a drop of DCM solution lands on the glove, the lipophilic Cbz-spirocycle will be carried directly through the polymer matrix into your skin. If exposure occurs, immediately doff gloves, wash hands with soap and water for 3 minutes, and re-glove.

  • Atmospheric Sealing: Seal the reaction vessel with a septum and purge with inert gas (Nitrogen/Argon) to prevent oxidative degradation of the spirocyclic ether oxygen.

Protocol C: Spill Response & Disposal Plan
  • Solid Spill Containment: Cover any spilled powder with damp absorbent paper to prevent aerosolization. Carefully sweep the material into a designated solid hazardous waste container using a dedicated chemical brush.

  • Liquid Spill Containment: If the compound is spilled while in solution, apply a universal chemical absorbent pad immediately. Crucial Note: Do not use water to clean the spill, as the compound is highly lipophilic and will simply spread across the surface.

  • Disposal Routing: Dispose of all contaminated PPE, weigh boats, and absorbent pads in a clearly labeled "Halogenated Organic Waste" or "Solid Toxic Waste" container. This material must be routed for high-temperature incineration, as standard landfill disposal poses environmental contamination risks.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 1910.132." United States Department of Labor. URL:[Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Committee on Chemical Safety. URL:[Link]

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